molecular formula Al2H2Mg2O12Si3 B1143528 Magnesium aluminometasilicate CAS No. 12408-47-8

Magnesium aluminometasilicate

Cat. No.: B1143528
CAS No.: 12408-47-8
M. Wt: 380.84 g/mol
InChI Key: JAUGGEIKQIHSMF-UHFFFAOYSA-N
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Description

Magnesium Aluminometasilicate is a synthetically produced, amorphous this compound (Al2O3·MgO·1.7SiO2·xH2O) recognized as a superior multifunctional excipient in pharmaceutical research. It is USP/NF, JP, and EP listed, affirming its compliance with global quality standards. Its primary value in research stems from its exceptionally high surface area and porosity, which enables a wide range of applications. Its main research applications and mechanisms of action include its function as a Nanocarrier and Adsorbent for transforming liquid self-nanoemulsifying drug delivery systems (SNEDDS) into solid powders, thereby improving stability and processability. It acts as a potent Solubility and Bioavailability Enhancer for BCS Class II and IV drugs by creating amorphous solid dispersions that prevent crystallization and provide a large surface area for rapid drug release. It serves as a Unique Glidant in powder formulations, where its relatively large particle size and low cohesivity improve flow properties without negatively impacting tablet strength, a common drawback with traditional glidants like colloidal silicon dioxide. Furthermore, it is an effective Stability Modifier, where its mesoporous structure physically confines drug molecules, inhibiting their recrystallization and enhancing the physical stability of amorphous formulations. This combination of properties makes this compound an indispensable tool for formulating scientists investigating advanced drug delivery systems for poorly soluble drugs, direct compression processes, and the stabilization of challenging active pharmaceutical ingredients (APIs). This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

dialuminum;dimagnesium;dioxido(oxo)silane;oxygen(2-);hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Al.2Mg.3O3Si.H2O.2O/c;;;;3*1-4(2)3;;;/h;;;;;;;1H2;;/q2*+3;2*+2;3*-2;;2*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUGGEIKQIHSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Al+3].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Al2H2Mg2O12Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924725
Record name Aluminium magnesium oxide oxosilanebis(olate)--water (2/2/2/3/1)
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Molecular Weight

380.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12408-47-8
Record name Silodrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silodrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14116
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aluminium magnesium oxide oxosilanebis(olate)--water (2/2/2/3/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SILODRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T3UU8T0QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Properties of Magnesium Aluminometasilicate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium aluminometasilicate is a synthetic, amorphous, multifunctional excipient that has garnered significant attention in the pharmaceutical industry for its versatile applications in solid dosage form development.[1][2][3][4] This guide provides an in-depth exploration of its core properties, offering a technical resource for researchers and formulation scientists. A widely recognized brand of synthetic amorphous this compound is Neusilin®.[1][2][3][4]

Chemical and Physical Properties

This compound is characterized by its unique chemical structure and physical attributes that underpin its functionality as a pharmaceutical excipient.

2.1 Chemical Composition and Structure

The empirical formula for a common type of this compound is Al₂O₃·MgO·1.7SiO₂·xH₂O.[1][2][4][5] Structurally, it is an amorphous material composed of tetrahedrons of silicon and octahedrons of aluminum and magnesium, which are randomly linked to form a complex, three-dimensional porous structure.[1][3][4][5] This amorphous nature is critical to its performance, as it lacks a defined crystalline lattice and does not have repeating monomeric units.[1][3][4][5]

2.2 Physical Appearance and Solubility

This compound typically presents as a white to off-white, odorless, and tasteless fine powder or granules.[2][3][6] It is practically insoluble in water and ethanol.[7][8] Unlike some other silicates, it does not form a gel in aqueous solutions, a property that enhances its versatility in various formulation processes.[2][4]

Quantitative Properties of Different Grades

This compound is available in several grades, each with distinct physical properties tailored for specific formulation needs. The following tables summarize the quantitative data for various grades of Neusilin®.

Table 1: General Properties of Neusilin® Grades [1]

PropertyS1S2UFL2US2
Appearance White granuleWhite granuleWhite powderWhite granule
pH (4% slurry) 8.5 - 10.08.5 - 10.06.0 - 8.06.0 - 8.0
Loss on Drying (%) 13 - 20<5<7<7
Average Particle Size (μm) 1121153.1106

Table 2: Density and Flowability Properties of Neusilin® Grades [1]

PropertyS1S2UFL2US2
Loose Bulk Density (g/mL) 0.30 - 0.370.29 - 0.370.06 - 0.110.13 - 0.18
Tapped Bulk Density (g/mL) 0.36 - 0.430.34 - 0.420.10 - 0.170.16 - 0.22
Angle of Repose (°) 30304530

Table 3: Adsorption and Surface Properties of Neusilin® Grades [1][7]

PropertyS1S2UFL2US2
Specific Surface Area (m²/g) 110110300300
Oil Adsorbing Capacity (mL/g) 1.31.42.7 - 3.42.7 - 3.4
Water Adsorbing Capacity (mL/g) 1.01.22.4 - 3.12.4 - 3.1

Key Functional Properties in Pharmaceutical Formulations

The unique physicochemical characteristics of this compound translate into several key functionalities that are highly valued in pharmaceutical development.

4.1 High Porosity and Adsorption Capacity

Its exceptionally high specific surface area and porous structure give it a remarkable capacity to adsorb oils, liquid drug substances, and solutions.[2][3][4] This property is instrumental in converting oily or liquid active pharmaceutical ingredients (APIs) into free-flowing powders suitable for solid dosage form manufacturing.[7][9]

4.2 Enhanced Flowability and Compressibility

As a glidant, it improves the flow properties of powder blends, which is crucial for high-speed tableting processes.[10] The particles of certain grades can adhere to the surface of other excipients, acting as microscopic roller bearings to reduce inter-particulate friction.[11] Furthermore, it exhibits superior compressibility, enabling the formation of hard tablets at low compression forces.[2][3][7]

4.3 Role as a Binder and Disintegrant

This compound also functions as a binder, contributing to the mechanical strength of tablets. Concurrently, it can act as a disintegrant, facilitating the rapid breakup of the tablet upon contact with physiological fluids, which is essential for drug release.

4.4 Stabilization of Amorphous APIs

Its porous network can physically confine drug molecules, inhibiting their recrystallization and thereby enhancing the stability of amorphous solid dispersions.[12] This is particularly beneficial for improving the solubility and bioavailability of poorly water-soluble drugs.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the fundamental properties of this compound.

5.1 Determination of Angle of Repose

This method assesses the flowability of the powder.

  • Apparatus: Funnel with a controlled orifice, a flat circular base of a known diameter, and a stand to hold the funnel at a fixed height.

  • Procedure:

    • A sufficient quantity of the this compound powder is allowed to flow freely through the funnel onto the center of the flat base.

    • The powder forms a conical pile. The height of the cone (h) and the radius of the base of the pile (r) are measured.

    • The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h/r).[13][14]

  • Interpretation: A lower angle of repose indicates better flowability.[14]

5.2 Measurement of Oil Adsorption Capacity

This protocol quantifies the ability of the material to adsorb oily liquids.

  • Apparatus: Analytical balance, glass plate or marble slab, spatula, and a burette or dropper for controlled oil delivery.[15]

  • Reagent: Linseed oil or another suitable oil.[15]

  • Procedure:

    • A pre-weighed amount of this compound powder is placed on the glass plate.

    • Linseed oil is added dropwise from the burette onto the powder.

    • After each addition, the oil is thoroughly mixed with the powder using the spatula until a stiff, coherent paste is formed that does not break or separate upon rolling.[15]

    • The amount of oil added is determined by weight difference.

    • The oil adsorption capacity is expressed as the volume of oil adsorbed per unit weight of the powder (mL/g).[9]

5.3 Tablet Hardness Testing

This test measures the mechanical strength of tablets formulated with this compound.

  • Apparatus: A calibrated tablet hardness tester.[16][17]

  • Procedure:

    • A tablet is placed diametrically between the two platens of the hardness tester.[18]

    • The tester applies a compressive force to the tablet at a constant rate until the tablet fractures.[17][19]

    • The force required to break the tablet is recorded. This is repeated for a statistically relevant number of tablets from a batch.

  • Units: The hardness is typically reported in Newtons (N), kiloponds (kp), or Strong-Cobb units (SCU).[16]

5.4 In Vitro Dissolution Testing

This method evaluates the release of an API from a solid dispersion formulated with this compound.

  • Apparatus: USP Type 2 (paddle) dissolution apparatus.[8][20]

  • Dissolution Medium: Typically 0.1 N HCl or another physiologically relevant buffer.[20]

  • Procedure:

    • The dissolution vessel is filled with a specified volume of the dissolution medium and maintained at 37 ± 0.5 °C.

    • A tablet or a specified amount of the solid dispersion powder is introduced into the vessel.

    • The paddle is rotated at a constant speed (e.g., 50 or 75 rpm).[8][20]

    • At predetermined time intervals, aliquots of the dissolution medium are withdrawn and filtered.

    • The concentration of the dissolved API in the samples is determined using a suitable analytical method, such as HPLC.[20]

Visualization of Application Workflow

As this compound's function is primarily physicochemical, a logical workflow for its application in pharmaceutical formulation is more pertinent than a signaling pathway. The following diagram illustrates the decision-making process for utilizing this excipient in tablet development.

Excipient_Selection_Workflow cluster_0 API Characterization cluster_1 Formulation Challenges cluster_2 This compound (MAS) as a Solution cluster_3 Evaluation API Define API Properties: - Solubility - Stability - Particle Size - Flowability Challenge Identify Formulation Challenges API->Challenge PoorFlow Poor Flowability Challenge->PoorFlow Is flow poor? LowCompressibility Low Compressibility Challenge->LowCompressibility Is compressibility low? OilyAPI Oily/Liquid API Challenge->OilyAPI Is API oily/liquid? PoorSolubility Poor Solubility (Amorphous Stability Needed) Challenge->PoorSolubility Is amorphous stability required? SelectMAS Consider Magnesium Aluminometasilicate (MAS) PoorFlow->SelectMAS LowCompressibility->SelectMAS OilyAPI->SelectMAS PoorSolubility->SelectMAS GradeSelection Select Appropriate Grade (e.g., US2, UFL2, S1, S2) SelectMAS->GradeSelection Formulation Incorporate into Formulation GradeSelection->Formulation Evaluation Evaluate Final Formulation Formulation->Evaluation FlowTest Flowability Testing (Angle of Repose) Evaluation->FlowTest HardnessTest Tablet Hardness Testing Evaluation->HardnessTest DissolutionTest Dissolution Testing Evaluation->DissolutionTest StabilityTest Stability Studies Evaluation->StabilityTest

Figure 1: Decision workflow for utilizing this compound in tablet formulation.

Conclusion

This compound is a highly versatile and functional excipient with a unique combination of properties that address numerous challenges in pharmaceutical formulation. Its high porosity, excellent flowability and compressibility, and its ability to stabilize amorphous APIs make it an invaluable tool for the development of robust solid dosage forms. A thorough understanding of its fundamental properties, as detailed in this guide, is essential for its effective application in modern drug development.

References

A Comprehensive Technical Guide to Synthetic Magnesium Aluminometasilicate: History, Discovery, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic magnesium aluminometasilicate is a versatile inorganic polymer with significant applications in the pharmaceutical industry, primarily as an excipient. Its unique porous structure, high surface area, and adsorptive capacity make it an invaluable tool for enhancing drug solubility, stability, and bioavailability. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and characterization of synthetic this compound, with a particular focus on its role in modern drug development.

History and Discovery

The journey of synthetic this compound as a pharmaceutical material began in post-war Japan. In 1951, Fuji Chemical Industries Co., Ltd. initiated research to develop a novel antacid.[1] This endeavor culminated in the successful development of Neusilin® in 1954, a synthetic, amorphous form of this compound.[1][2] Neusilin® quickly gained recognition in the Japanese pharmaceutical industry as an effective antacid with minimal side effects.[1]

Fuji Chemical began mass production and sales of Neusilin® in 1954 and subsequently filed for patents in the United States, Germany, and the United Kingdom in 1957.[1] The company received awards for its invention from the Director of the Patent Office in Japan in 1960 and the Minister of International Trade and Industry in 1961.[1] The introduction of spray drying technology in 1965 further enhanced the manufacturing process of Neusilin® and other pharmaceutical products.[1][3]

Initially utilized for its antacid properties, the applications of synthetic this compound have expanded significantly over the decades. It is now widely employed as a multifunctional excipient to improve the quality of various dosage forms, including tablets, powders, granules, and capsules.[2][4][5]

Physicochemical Properties and Grades

Synthetic this compound is an amorphous powder with the general chemical formula Al₂O₃·MgO·1.7SiO₂·xH₂O.[4][5][6] It is characterized by its large specific surface area, high porosity, and significant oil and water adsorption capacity.[2] Various grades of synthetic this compound are commercially available, differing in their bulk density, particle size, water content, and pH.[2] These variations allow formulators to select the most appropriate grade for a specific application.

A summary of the typical physicochemical properties of different grades of Neusilin®, a prominent commercial brand of synthetic this compound, is presented in the tables below.

Table 1: General Properties of Neusilin® Grades

PropertyGrade S1 (Granule)Grade FH2 (Powder)Grade US2 (Granule)Grade UFL2 (Powder)
Loss on Drying (%) 16.02.81.41.8
Bulk Density - Loose (g/mL) 0.330.310.150.08
Bulk Density - Tapped (g/mL) 0.400.430.190.13
True Specific Gravity (g/mL) 2.02.22.22.2
BET Specific Surface Area (m²/g) 110110300300
Mean Particle Size (μm) 70 - 11010 - 2060 - 1202 - 8
Angle of Repose (Degrees) 30453045
Oil Adsorbing Capacity (mL/g) 1.31.53.23.2
pH of 5% Slurry 9.49.77.47.4

Table 2: Pharmacopeial Specifications for this compound

ParameterSpecification
Aluminum Oxide (Al₂O₃) (dried basis) 29.1% - 35.5%
Magnesium Oxide (MgO) (dried basis) 11.4% - 14.0%
Silicon Dioxide (SiO₂) (dried basis) 29.2% - 35.6%
Loss on Drying ≤ 20.0%
Soluble Salts ≤ 1.6%
Alkalinity Varies by type
Chloride ≤ 0.053%
Sulfate (B86663) ≤ 0.480%
Iron ≤ 0.03%
Arsenic ≤ 3 µg/g

Experimental Protocols

Synthesis of Synthetic this compound

The synthesis of this compound typically involves the reaction of soluble aluminum and magnesium salts with a silicate (B1173343) solution under controlled conditions. The following is a representative experimental protocol derived from patent literature.

Materials:

  • Magnesium Sulfate (pharmaceutical grade)

  • Aluminum Sulfate (pharmaceutical grade)

  • Sodium Silicate

  • Sodium Hydroxide

  • Calcium Chloride (or hard water)

  • Purified Water

Procedure:

  • Preparation of Solution A: Dissolve a calculated amount of magnesium sulfate and aluminum sulfate in lukewarm purified water in a stainless-steel tank with stirring. Ensure complete dissolution and filter the solution to remove any impurities.

  • Preparation of Solution B: Prepare an aqueous solution of sodium silicate and sodium hydroxide.

  • Precipitation: While stirring, introduce Solution B into Solution A. A precipitate of magnesium aluminosilicate (B74896) will form.

  • Addition of Calcium Chloride: To the suspension, add an aqueous solution of calcium chloride and continue stirring. Alternatively, hard water can be used in the manufacturing process and for washing.

  • Filtration and Washing: Harvest the precipitate by filtration and wash it thoroughly with purified water to remove soluble byproducts.

  • Drying: Dry the resulting filter cake at a temperature below 100°C to obtain the final synthetic this compound powder.

Characterization Methods

The physicochemical properties of synthetic this compound are crucial for its performance as a pharmaceutical excipient. The following are key characterization techniques:

  • X-ray Powder Diffraction (XRPD): To confirm the amorphous nature of the material.

  • Differential Scanning Calorimetry (DSC): To assess the thermal properties and the physical state of the drug within a solid dispersion.

  • Scanning Electron Microscopy (SEM): To visualize the particle morphology and surface texture.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area.

  • Particle Size Analysis: Using techniques such as laser diffraction to determine the particle size distribution.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups and potential interactions between the material and active pharmaceutical ingredients (APIs).

Mechanisms of Action and Applications

Antacid Activity

As an antacid, synthetic this compound neutralizes excess stomach acid, thereby increasing the pH of the gastric contents. This action helps to alleviate the symptoms of heartburn and indigestion. The mechanism involves a chemical reaction between the basic magnesium and aluminum oxides and the hydrochloric acid in the stomach.

Antacid_Mechanism Stomach Stomach Environment (High HCl concentration) MAS This compound (Al₂O₃·MgO·1.7SiO₂) Stomach->MAS Ingestion Neutralization Neutralization Reaction Stomach->Neutralization HCl MAS->Neutralization Products Formation of MgCl₂, AlCl₃, H₂O, and SiO₂ Neutralization->Products pH_Increase Increased Gastric pH Neutralization->pH_Increase Symptom_Relief Relief from Heartburn and Indigestion pH_Increase->Symptom_Relief

Caption: Mechanism of action of synthetic this compound as an antacid.

Pharmaceutical Excipient

The primary role of synthetic this compound in modern pharmaceuticals is as a multifunctional excipient. Its key applications include:

  • Carrier for Solid Dispersions: It is widely used to convert liquid or poorly soluble drugs into a solid, amorphous form, thereby enhancing their solubility and bioavailability.[5] The high surface area allows for the adsorption of the API onto the carrier, preventing crystallization.

  • Adsorbent: Its porous nature makes it an excellent adsorbent for oils and liquids, enabling the formulation of solid dosage forms from oily or liquid APIs.

  • Binder and Disintegrant: It can act as a binder in tablet formulations, contributing to tablet hardness, and also as a disintegrant, aiding in the rapid breakdown of the tablet upon ingestion.

  • Flow Enhancer: In powder formulations, it can improve flowability, which is crucial for efficient manufacturing processes like tableting and capsule filling.

The following workflow illustrates the preparation of a solid dispersion using synthetic this compound.

Solid_Dispersion_Workflow cluster_0 Preparation cluster_1 Processing cluster_2 Final Product API Active Pharmaceutical Ingredient (API) Dissolution Dissolve API in Solvent API->Dissolution Solvent Organic Solvent Solvent->Dissolution MAS_carrier This compound (Carrier) Adsorption Adsorb Solution onto Carrier MAS_carrier->Adsorption Dissolution->Adsorption Drying Solvent Evaporation (e.g., Spray Drying) Adsorption->Drying Solid_Dispersion Amorphous Solid Dispersion (API on Carrier) Drying->Solid_Dispersion Dosage_Form Formulation into Tablets or Capsules Solid_Dispersion->Dosage_Form

Caption: General workflow for preparing a solid dispersion using this compound.

Conclusion

From its origins as a novel antacid in the 1950s, synthetic this compound has evolved into a cornerstone excipient in the pharmaceutical industry. Its well-characterized physicochemical properties and multifunctional nature provide formulators with a powerful tool to address challenges in drug delivery, particularly for poorly soluble compounds. Continued research into novel grades and modifications of this versatile material is expected to further expand its applications in the development of advanced drug delivery systems.

References

Crystalline vs. Amorphous Magnesium Aluminometasilicate: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structural and functional differences between crystalline and amorphous forms of magnesium aluminometasilicate. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical role of this versatile excipient in modern pharmaceutical formulations. The guide details the physicochemical properties, characterization methodologies, and functional implications of selecting either the crystalline or amorphous state, enabling informed decisions in drug manufacturing and development.

Introduction

This compound (MAS), with the general chemical formula Al₂O₃·MgO·1.7SiO₂·xH₂O, is a synthetic, multifunctional excipient widely utilized in the pharmaceutical industry.[1] It is available in two primary forms: a highly ordered crystalline structure and a disordered amorphous structure. The arrangement of the silicate, aluminum, and magnesium tetrahedra and octahedra dictates the material's macroscopic properties and, consequently, its performance in a drug product.[1] While the amorphous form, commercially known as Neusilin®, is more common in pharmaceutical applications, understanding the characteristics of the crystalline form is crucial for specialized applications and comprehensive material science.[1][2]

The amorphous variant is celebrated for its exceptional porosity and high specific surface area, which contribute to its utility as a carrier for liquid formulations, a stabilizer for amorphous solid dispersions, and a flowability enhancer.[2][3][4] Conversely, the synthesis of crystalline MAS, often achieved through methods like hydrothermal treatment, results in a more defined, less porous structure.[4] This guide will explore the nuanced differences between these two forms, providing the technical data and experimental context necessary for advanced formulation development.

Physicochemical Properties: A Comparative Analysis

The choice between crystalline and amorphous this compound hinges on the specific requirements of the pharmaceutical formulation. The distinct structural arrangements of these forms give rise to significant differences in their physical and chemical properties. A summary of these key differences is presented in the table below.

PropertyCrystalline this compoundAmorphous this compound (Neusilin®)Significance in Pharmaceutical Formulation
Structure Ordered, repeating three-dimensional lattice of silicate, aluminate, and magnesium units.Disordered, random arrangement of silicate, aluminate, and magnesium units, forming a complex 3D structure.[1]The amorphous structure provides a high internal surface area and porosity, crucial for adsorption and stabilization of amorphous APIs.[3][4]
Specific Surface Area Generally lower due to the compact crystal lattice.Exceptionally high, contributing to its high oil and water adsorption capacity.[1][2]A high surface area is advantageous for loading liquid or oily drugs and for creating solid dispersions with enhanced dissolution.[3][5]
Porosity Typically non-porous or has very low porosity.Highly porous with a large internal pore volume.[2]Porosity allows for the physical entrapment of drug molecules, preventing their recrystallization and enhancing stability.[4][6]
Density Higher bulk and tapped densities due to efficient packing of the crystal structure.Lower bulk and tapped densities.[7]Lower density can be beneficial in formulations where a lighter, more voluminous powder is desired.
Solubility Practically insoluble in water and organic solvents.[8]Practically insoluble in water and organic solvents; does not form a gel in aqueous solutions.[1][9]Insolubility is a key feature for an inert carrier, ensuring it does not interfere with the drug's chemical properties. The non-gelling nature of the amorphous form is a distinct advantage over other silicates.[1]
Flowability Variable, dependent on crystal habit and size.Generally excellent, acting as a glidant to improve the flow of powder mixtures.[2][4]Good flowability is essential for efficient tablet compression and capsule filling processes.[2]
Compressibility Dependent on crystal morphology.Exhibits good compressibility, enabling the formation of hard tablets at low compression forces.[1]Good compressibility is vital for the direct compression of tablets, a cost-effective manufacturing method.

Experimental Protocols for Structural Characterization

The differentiation between the crystalline and amorphous forms of this compound relies on several key analytical techniques. The following sections provide detailed methodologies for these essential experiments.

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for distinguishing between crystalline and amorphous materials. Crystalline materials produce a series of sharp, well-defined peaks in the diffraction pattern, corresponding to the regular arrangement of atoms in the crystal lattice. In contrast, amorphous materials lack long-range order and therefore produce a broad, diffuse halo with no sharp peaks.

Experimental Protocol:

  • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. Ensure a flat, even surface for analysis. For oriented film analysis to determine specific lattice spacings, a slurry of the material can be prepared and dried on a glass slide.[10]

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: Set to appropriate values for the instrument (e.g., 40 kV and 40 mA).

    • Scan Range (2θ): A wide range, such as 5° to 80°, is scanned to detect all relevant diffraction peaks.

    • Scan Speed: A slow scan speed (e.g., 1-2°/minute) is used to ensure good signal-to-noise ratio.

  • Data Acquisition: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram is analyzed. The presence of sharp peaks indicates crystallinity, while a broad halo is characteristic of an amorphous structure. For crystalline materials, the d-spacing can be calculated using Bragg's Law (nλ = 2d sinθ).[11]

Scanning Electron Microscopy (SEM)

Scanning electron microscopy provides high-resolution images of the material's surface morphology and particle shape. This technique can reveal differences in the external structure between the crystalline and amorphous forms.

Experimental Protocol:

  • Sample Preparation:

    • A small amount of the powder is mounted on an aluminum stub using double-sided carbon adhesive tape.[12]

    • To ensure a uniform monolayer of particles and minimize agglomeration, the "flick method" or "dish method" can be employed.[13]

    • Excess powder is removed using a gentle stream of compressed gas to prevent contamination of the SEM chamber.[13][14]

    • For non-conductive samples like this compound, a thin conductive coating (e.g., gold or carbon) is applied using a sputter coater to prevent charging effects during imaging.[15]

  • Instrument Setup:

    • Accelerating Voltage: Typically in the range of 5-20 kV.

    • Working Distance: Optimized to achieve the desired magnification and depth of field.

    • Detector: A secondary electron (SE) detector is commonly used for topographical imaging.

  • Imaging: The electron beam is scanned across the sample surface, and the emitted secondary electrons are collected to form an image.

  • Image Analysis: The SEM images are examined for differences in particle shape, size distribution, and surface texture. Crystalline materials may exhibit well-defined geometric shapes, whereas amorphous particles are often more irregular and may show a porous surface structure.[15]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine thermal transitions such as melting, crystallization, and glass transition.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the powder (typically 3-10 mg) is hermetically sealed in an aluminum DSC pan. An empty pan is used as a reference.

  • Instrument Setup:

    • Temperature Program: The sample is subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

    • Purge Gas: An inert gas, such as nitrogen, is passed through the DSC cell to provide a stable thermal environment.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed for thermal events. A crystalline material will show a sharp endothermic peak corresponding to its melting point.[16] An amorphous material will not exhibit a melting endotherm but may show a subtle change in the baseline corresponding to its glass transition temperature (Tg).[16][17] The absence of a melting peak for the amorphous form confirms its non-crystalline nature.[18]

Functional Implications in Pharmaceutical Formulations

The structural differences between crystalline and amorphous this compound have profound implications for their functionality in pharmaceutical dosage forms.

Amorphous this compound (Neusilin®)

The high porosity and large surface area of amorphous MAS make it an exceptionally versatile excipient.[2]

  • Carrier for Liquid and Oily Drugs: It can adsorb large quantities of oils, liquid drugs, and self-emulsifying drug delivery systems (SEDDS), transforming them into free-flowing powders suitable for tableting or capsule filling.[3][5]

  • Stabilization of Amorphous Drugs: Amorphous MAS is highly effective at converting crystalline active pharmaceutical ingredients (APIs) into a more stable amorphous form, often through co-milling.[19][20][21] The porous structure physically confines the drug molecules, preventing their recrystallization and thereby enhancing the physical stability of the amorphous API.[4][6] This is particularly beneficial for poorly water-soluble drugs (BCS Class II and IV), where the amorphous form exhibits higher solubility and bioavailability.[4]

  • Improved Flowability and Compressibility: It acts as a glidant, improving the flow properties of powder blends, and its inherent compressibility allows for the production of robust tablets.[2][4]

Crystalline this compound

While less common in pharmaceutical formulations, the crystalline form of MAS could be advantageous in specific scenarios.

  • Inert Filler: Due to its lower surface area and reactivity, crystalline MAS could serve as a highly inert filler in formulations where interactions between the excipient and the API are a concern.

  • Controlled Release Applications: The defined structure of crystalline MAS might be explored for creating controlled-release matrices, although this is not a current mainstream application.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the structural differences and a logical workflow for selecting the appropriate form of this compound.

Fig. 1: Structural Comparison cluster_crystalline Crystalline MAS cluster_amorphous Amorphous MAS a1 a1 a2 a2 a1->a2 a5 a5 a1->a5 a3 a3 a2->a3 a6 a6 a2->a6 a4 a4 a3->a4 a7 a7 a3->a7 a4->a1 a8 a8 a4->a8 a5->a6 a6->a7 a7->a8 a8->a5 b1 b1 b3 b3 b1->b3 b5 b5 b1->b5 b2 b2 b4 b4 b2->b4 b6 b6 b2->b6 b7 b7 b3->b7 b8 b8 b4->b8 b5->b8 b6->b7

Fig. 1: Crystalline vs. Amorphous Structure.

start Start: API Formulation Challenge api_prop Assess API Properties: - Physical State (Solid/Liquid) - Solubility (BCS Class) - Stability start->api_prop form_goal Define Formulation Goal: - Enhance Solubility - Improve Stability - Solidify Liquid - Improve Flow api_prop->form_goal select_mas Select MAS Form form_goal->select_mas amorphous Amorphous MAS (e.g., Neusilin®) select_mas->amorphous Poorly Soluble API Liquid/Oily API Poor Flow crystalline Crystalline MAS select_mas->crystalline Highly Inert Filler Needed application Application amorphous->application crystalline->application

Fig. 2: MAS Selection Workflow.

Conclusion

This compound is a powerful tool in the pharmaceutical formulator's arsenal. The amorphous form, in particular, offers a unique combination of properties that address many of the challenges associated with modern drug development, especially for poorly soluble compounds. Its ability to enhance stability, improve solubility, and facilitate the manufacturing of solid dosage forms from liquids makes it an invaluable excipient. While the crystalline form is less utilized, a thorough understanding of its properties is essential for a comprehensive approach to material selection. By leveraging the appropriate analytical techniques to characterize the structure of this compound, researchers and drug development professionals can harness its full potential to create more effective and stable pharmaceutical products.

References

An In-depth Technical Guide to Magnesium Aluminometasilicate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Magnesium Aluminometasilicate, a multifunctional excipient pivotal in modern pharmaceutical formulations. This document delves into its chemical identity, physicochemical properties, synthesis, and its versatile applications in drug delivery systems, with a focus on enhancing bioavailability and stability of active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

This compound is a synthetic, amorphous, porous material with a composition that can vary, leading to different grades with distinct properties. This variability is reflected in the multiple CAS numbers and chemical formulas reported in the literature. It is crucial for researchers to consider the specific grade of this compound as its properties can significantly impact formulation performance.

CAS Numbers and Chemical Formulas

The complex and variable nature of this compound results in several identifiers. The most frequently cited CAS numbers include 12511-31-8 and 1327-43-1 .[1][2] Other reported CAS numbers are 12408-47-8 and 71205-22-6.[3] This variation arises from the different ratios of its core components: magnesium oxide (MgO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂).

The chemical formula is often represented in a generalized form, such as Al₂O₃·MgO·1.7SiO₂·xH₂O or Al₂O₃·MgO·2SiO₂·xH₂O , indicating the presence of water of hydration.[4][5] A simpler representation is AlMgO₄Si+ .[6] The specific ratio of the oxides defines the grade and, consequently, the physicochemical properties of the material.

Physicochemical Properties of Different Grades

Commercially available grades of this compound, such as the Neusilin® series, offer a range of properties tailored for specific pharmaceutical applications. The following tables summarize key quantitative data for different types of this compound.

Table 1: General Properties of Pharmaceutical Grade this compound

PropertyValueReferences
Appearance White to off-white, odorless, tasteless powder or granules[2]
Solubility Practically insoluble in water and ethanol[2]
pH (of a 4-5% aqueous suspension) Typically ranges from 6.0 to 10.5, depending on the grade[2]
Loss on Drying ≤ 20%[7]
Acid Consuming Capacity ≥ 210 mL of 0.1 N HCl per gram[2]

Table 2: Comparative Properties of Different Neusilin® Grades

PropertyNeusilin® UFL2Neusilin® US2Neusilin® S2
pH (4% slurry) 6.0 - 8.06.0 - 8.09.0 - 10.5
Average Particle Size (μm) 50106100
Specific Surface Area (m²/g) 300300110
Oil Adsorption Capacity (mL/g) 3.23.21.8
Water Adsorption Capacity (mL/g) 3.23.21.8
Loose Bulk Density (g/mL) 0.08 - 0.130.13 - 0.180.20 - 0.28
Tapped Bulk Density (g/mL) 0.10 - 0.160.16 - 0.220.25 - 0.35

Synthesis of this compound

This compound is synthetically produced, allowing for controlled properties. The most common method is hydrothermal synthesis, which involves the reaction of magnesium and aluminum salts with a silicate (B1173343) source in an aqueous solution under controlled temperature and pH.

Experimental Protocol: Hydrothermal Synthesis

This protocol describes a general method for the laboratory-scale synthesis of this compound.

Materials:

  • Magnesium salt (e.g., Magnesium Chloride or Magnesium Sulfate)

  • Aluminum salt (e.g., Aluminum Sulfate or Aluminum Chloride)

  • Silicate source (e.g., Sodium Silicate solution)

  • Deionized water

  • Hydrochloric acid or Sodium Hydroxide for pH adjustment

Procedure:

  • Preparation of Salt Solution: Dissolve equimolar amounts of the magnesium salt and aluminum salt in deionized water with stirring to create a homogeneous mixed salt solution.[8]

  • Preparation of Silicate Solution: In a separate vessel, dilute the sodium silicate solution with deionized water.[8]

  • Reaction: Slowly add the mixed salt solution to the silicate solution under vigorous stirring.[8]

  • pH Adjustment: Adjust the pH of the resulting slurry to a desired range (typically neutral to slightly alkaline) using hydrochloric acid or sodium hydroxide.[8]

  • Hydrothermal Treatment: Transfer the slurry to a sealed reactor and heat to a temperature between 100°C and 200°C for several hours to facilitate the crystallization of the this compound.[8]

  • Filtration and Washing: After cooling, filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts and impurities.[8]

  • Drying: Dry the washed product in an oven at 105-110°C until a constant weight is achieved.[8]

  • Milling: If necessary, mill the dried product to obtain a fine powder with a uniform particle size.[8]

G cluster_prep Solution Preparation cluster_reaction Synthesis cluster_post Post-Processing prep_salts Dissolve Magnesium and Aluminum Salts in Water mix Mix Salt and Silicate Solutions with Stirring prep_salts->mix prep_silicate Dilute Sodium Silicate Solution prep_silicate->mix ph_adjust Adjust pH mix->ph_adjust hydrothermal Hydrothermal Treatment (Heating in Reactor) ph_adjust->hydrothermal filter_wash Filter and Wash Precipitate hydrothermal->filter_wash drying Dry the Product filter_wash->drying milling Mill to Fine Powder drying->milling product Magnesium Aluminometasilicate milling->product G cluster_liquid Liquid Formulation cluster_solidification Solidification cluster_final Final Dosage Form drug Poorly Soluble API mix_liquid Dissolve/Disperse API in Liquid Vehicle drug->mix_liquid solvent Non-Volatile Solvent or Oil/Surfactant Mixture solvent->mix_liquid adsorption Adsorb Liquid onto Carrier mix_liquid->adsorption mas Magnesium Aluminometasilicate (Carrier) mas->adsorption coating Add Coating Material (e.g., Colloidal Silicon Dioxide) adsorption->coating blend_coating Blend for Homogeneity coating->blend_coating excipients Add Disintegrant and Lubricant blend_coating->excipients blend_final Final Blending excipients->blend_final compression Compress into Tablets blend_final->compression final_product Liquisolid Compact (Tablet) compression->final_product

References

A Technical Guide to Hydrothermal Synthesis of Crystalline Magnesium Aluminometasilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrothermal synthesis routes for producing crystalline magnesium aluminometasilicate. This guide details the experimental protocols, key synthesis parameters, and resulting material properties, offering valuable insights for researchers and professionals in materials science and drug development.

Introduction

Crystalline this compound, a material with a diverse range of applications, is notable for its layered structure and high surface area. Its synthesis, particularly through hydrothermal methods, allows for precise control over its physicochemical properties, making it a subject of significant scientific interest. Hydrothermal synthesis is a versatile and widely employed technique for crystallizing materials from aqueous solutions under conditions of high temperature and pressure.[1][2] This method is particularly advantageous for producing finely-controlled crystalline structures of this compound, such as saponite (B12675438) and cordierite (B72626), by manipulating parameters like temperature, pressure, pH, and reaction duration.[3][4]

Hydrothermal Synthesis Methodologies

The hydrothermal synthesis of crystalline this compound typically involves the reaction of magnesium, aluminum, and silicon precursors in an aqueous solution within a sealed autoclave reactor. The process leverages elevated temperatures and autogenous pressures to facilitate the dissolution of reactants and subsequent crystallization of the desired product.

A general workflow for the hydrothermal synthesis process is outlined below:

Hydrothermal_Synthesis_Workflow cluster_0 Preparation Stage cluster_1 Hydrothermal Reaction Stage cluster_2 Product Recovery Stage precursors Precursor Slurry Preparation (Mg, Al, Si sources + Water) mixing Homogenization (Stirring/Mixing) precursors->mixing autoclave Transfer to Autoclave mixing->autoclave heating Controlled Heating (Temperature & Pressure Ramp) autoclave->heating reaction Isothermal Reaction (Specified Time) heating->reaction cooling Cooling to Room Temperature reaction->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying characterization Characterization drying->characterization

Caption: General experimental workflow for hydrothermal synthesis.

Synthesis of Saponite

Saponite, a trioctahedral smectite clay, is a common crystalline form of this compound synthesized hydrothermally. The process typically involves the crystallization from an amorphous gel of ideal saponite composition.[5]

Experimental Protocol:

A typical synthesis involves preparing a gel with a stoichiometric mixture of silica, aluminum, and magnesium salts, along with a source of interlayer cations (commonly sodium).[3]

  • Precursor Gel Preparation: A stoichiometric gel is prepared, for instance, with a theoretical formula of M₀.₆Mg₃Al₀.₆Si₃.₄O₁₀(OH)₂, where M represents the interlayer cation.[6]

  • Hydrothermal Treatment: The gel is then subjected to hydrothermal treatment in a Teflon-lined stainless-steel autoclave.[7]

  • Reaction Conditions: The reaction is carried out under autogenous water pressure at temperatures ranging from 150°C to 450°C for a duration that can vary from minutes to several months.[3]

  • Product Recovery: After the reaction, the crystalline product is cooled, separated from the hydrothermal fluid, washed with distilled water to remove any soluble salts, and subsequently dried.[6]

The crystallization of saponite is influenced by temperature, with rapid crystallization occurring between 75°C and 200°C.[6]

Synthesis of Cordierite

Cordierite (Mg₂Al₄Si₅O₁₈) is another important crystalline phase of this compound known for its excellent thermal shock resistance and low thermal expansion.[8] Hydrothermal synthesis of cordierite often involves a sol-gel precursor followed by a high-temperature hydrothermal treatment.

Experimental Protocol:

  • Precursor Gel Synthesis: A cordierite gel is synthesized from starting materials such as silicon tetrachloride (SiCl₄), aluminum hydroxide (B78521) (Al(OH)₃), and magnesium chloride (MgCl₂·6H₂O).[9]

  • Hydrothermal Treatment: The prepared gel is then subjected to hydrothermal treatment.

  • Phase Transformation: The resulting product is often a metastable µ-cordierite, which can be transformed into the stable α-cordierite phase through subsequent calcination at temperatures between 1200°C and 1300°C.[9]

The logical relationship for the formation of α-cordierite via a hydrothermal route followed by calcination is depicted below.

Cordierite_Formation_Pathway cluster_0 Precursor Stage cluster_1 Hydrothermal Stage cluster_2 Calcination Stage start Starting Materials (Si, Al, Mg sources) gel Sol-Gel Process start->gel hydrothermal Hydrothermal Treatment gel->hydrothermal mu_cordierite Metastable μ-Cordierite hydrothermal->mu_cordierite calcination Calcination (>1200°C) mu_cordierite->calcination alpha_cordierite Stable α-Cordierite calcination->alpha_cordierite

Caption: Pathway for α-cordierite formation.

Key Synthesis Parameters and Their Effects

The properties of the final crystalline this compound product are highly dependent on the synthesis parameters.

ParameterRangeEffect on Product
Temperature 90°C - 550°CInfluences the crystalline phase, crystallinity, and reaction kinetics. Higher temperatures can lead to the formation of different phases like talc (B1216) and phlogopite from saponite above 450°C.[5] For cordierite, temperatures of 900-1200°C can yield the metastable μ-phase, which transforms to α-cordierite at higher temperatures.[9]
Pressure Autogenous - 1 kbarAffects the solubility of precursors and the stability of crystalline phases. Saponite crystallization has been reported at 1 kbar.[5]
Reaction Time Minutes - MonthsDetermines the extent of crystallization and crystal growth. Saponite can crystallize within 7 days.[5] Longer durations can lead to phase transformations.
pH AlkalineThe pH of the reaction medium is a critical factor, influencing the dissolution of precursors and the nucleation and growth of crystals.[1]
Precursor Composition Stoichiometric RatiosThe molar ratios of Si, Al, and Mg in the initial gel determine the stoichiometry of the final product and can influence the formation of secondary phases.[10]

Characterization of Crystalline this compound

A variety of analytical techniques are employed to characterize the synthesized materials to determine their crystalline structure, morphology, and physicochemical properties.

TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline phase identification, crystallinity, and crystallite size.[9][11]
Fourier Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of the silicate (B1173343) network structure.[11]
Scanning Electron Microscopy (SEM) Visualization of particle morphology, size, and aggregation.[9]
Transmission Electron Microscopy (TEM) Detailed imaging of crystal structure and morphology at the nanoscale.[11]
N₂ Physisorption Determination of specific surface area and pore volume.[3]

Conclusion

Hydrothermal synthesis is a powerful and versatile method for the preparation of crystalline this compound with tailored properties. By carefully controlling the synthesis parameters such as temperature, pressure, reaction time, and precursor composition, it is possible to produce specific crystalline phases like saponite and cordierite. The detailed experimental protocols and understanding of the influence of key parameters provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these advanced materials.

References

Sintering process for Magnesium aluminometasilicate glass-ceramic fabrication.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Sintering Process for Magnesium Aluminometasilicate Glass-Ceramic Fabrication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the fabrication of this compound (MAS) glass-ceramics via the sintering route. This advanced material is of significant technological interest due to its unique combination of properties, including excellent machinability, high electrical insulation, ultra-high vacuum compatibility, and robust thermal and mechanical stability.[1][2][3] Such characteristics make it a prime candidate for specialized applications, including high-voltage insulators, components for nuclear technology, and implantable medical devices.[1][2]

The fabrication of MAS glass-ceramics is a multi-stage thermal process that begins with a carefully selected composition of precursor materials. The subsequent sintering process, involving controlled heating schedules, is critical for achieving the desired microstructure, which is typically characterized by an interlocking array of plate-like mica crystals dispersed within a glass matrix.[4] This unique microstructure is the primary reason for the material's notable machinability.

This guide will detail the experimental protocols for the key characterization techniques, present quantitative data from various studies in a clear, tabular format, and provide visualizations of the experimental workflows and the relationships between processing parameters and material properties.

Core Sintering Process

The sintering of MAS glass-ceramics is typically a three-stage process involving calcination, nucleation, and crystallization.[1][3][5][6] A nucleating agent, commonly magnesium fluoride (B91410) (MgF₂), is often incorporated to facilitate controlled crystallization.[1][2][3][4][5]

Experimental Workflow

The general workflow for the fabrication of MAS glass-ceramics via the sintering route is depicted below.

experimental_workflow cluster_preparation Material Preparation cluster_sintering Sintering cluster_characterization Characterization Initial Charge Initial Charge (SiO₂, Al₂O₃, MgO, K₂CO₃, B₂O₃) Mixing Thorough Mixing Initial Charge->Mixing Step 1 Calcination Calcination (e.g., 950°C for 24h) Mixing->Calcination Step 2 Nucleating Agent Addition Addition of Nucleating Agent (e.g., 4-7 wt% MgF₂) Calcination->Nucleating Agent Addition Step 3 Ball Milling Planetary Ball Milling (e.g., 40h) Nucleating Agent Addition->Ball Milling Step 4 Seasoning Seasoning in 5% H₃PO₄ (in acetone (B3395972) for 72h) Ball Milling->Seasoning Step 5 Compaction Hydraulic Pressing (e.g., ~200 kg/cm²) Seasoning:s->Compaction:n Step 6 Nucleation Step Nucleation (e.g., 600-630°C for 2-4h) Compaction->Nucleation Step Step 7 Crystallization Step Crystallization (e.g., 950-1080°C with controlled heating rate) Nucleation Step->Crystallization Step Step 8 Thermal Analysis Thermal Analysis (TG/DTA) Crystallization Step->Thermal Analysis Analysis Phase Analysis Phase Analysis (XRD) Crystallization Step->Phase Analysis Microstructure Analysis Microstructure Analysis (SEM) Crystallization Step->Microstructure Analysis Property Measurement Physical & Mechanical Property Measurement Crystallization Step->Property Measurement

Figure 1: Experimental workflow for MAS glass-ceramic fabrication.

Quantitative Data

The following tables summarize the quantitative data from various studies on the sintering of MAS glass-ceramics.

Table 1: Composition of Starting Materials
ComponentWeight Percentage (%)Reference
SiO₂45 - 50[2]
Al₂O₃15 - 18[2]
MgO17 - 20[2]
K₂O8 - 10[2]
B₂O₃6 - 10[2]
MgF₂ (Nucleating Agent)4 - 7[1][2]
Table 2: Sintering Process Parameters
ParameterValueReference
Calcination Temperature950 °C[1][2]
Calcination Time24 h[1][2]
Nucleation Temperature600 - 630 °C[1][2]
Nucleation Time2 - 4 h[1][2]
Crystallization/Sintering Temperature950 - 1080 °C[1][2]
Heating Rate to Sintering Temperature15 - 60 °C/h[1][2]
Compaction Pressure~200 kg/cm ²[2]
Table 3: Physical and Mechanical Properties
PropertyValueSintering ConditionsReference
Sintered Density2.35 g/cm³1040 °C[1]
Theoretical Density Achieved96%1040 °C[1]
Porosity3-4%Not specified[3][5]
High Voltage Breakdown Strength160 kV/cmNot specified[2][7]
Outgassing Rate10⁻⁹ Torr l·s⁻¹ cm⁻²Not specified[2][7]
Median Particle Size (pre-sintering)~5.3 µmN/A[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Thermal Analysis (TG/DTA)

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are employed to determine the thermal stability and transformation temperatures of the MAS material.

  • Instrumentation: A Netzsch STA-409 thermoanalyzer or similar instrument can be used.[1]

  • Sample Preparation: A small amount of the powdered MAS sample is placed in an alumina (B75360) pan.[8]

  • Procedure: The sample is heated from room temperature to a temperature above the expected crystallization temperature (e.g., 900°C or higher) at a controlled heating rate (e.g., 5 to 50 °C/min) in an air or inert atmosphere.[1][8]

  • Data Analysis: The TG curve provides information on weight loss as a function of temperature, indicating dehydration or decomposition.[1] The DTA curve shows endothermic and exothermic peaks corresponding to glass transition and crystallization events, respectively.[1]

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the sintered glass-ceramic.

  • Instrumentation: A Rigaku Geiger flux instrument with CuKα radiation or a similar diffractometer is suitable.[1]

  • Sample Preparation: The sintered MAS specimen is typically polished to obtain a flat surface.[1]

  • Procedure: The sample is mounted in the diffractometer, and the X-ray beam is directed at the surface. The diffracted X-rays are detected as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases such as fluorophlogopite, norbergite, and cordierite.[1][3][9]

Scanning Electron Microscopy (SEM)

SEM is utilized to observe the microstructure, including grain size, shape, distribution, and porosity of the sintered samples.

  • Instrumentation: A LEO 4401 SEM or a similar instrument can be used.[1]

  • Sample Preparation: The specimen is fully polished and may be etched to reveal the grain boundaries. It is then mounted on an aluminum stud and coated with a thin conductive film (e.g., gold) to prevent charging.[1]

  • Procedure: A focused beam of high-energy electrons is scanned across the sample surface. The signals produced by the interaction of the electron beam with the sample (e.g., secondary electrons, backscattered electrons) are used to generate an image.

  • Data Analysis: The SEM images provide a visual representation of the microstructure, allowing for the assessment of crystal morphology, porosity, and the overall homogeneity of the material.[1]

Density and Porosity Measurement
  • Instrumentation: An Ultra Pycnometer 1000 (Quantachrome) or a similar instrument for density measurement. Radiographic techniques can be used for porosity measurement.[1]

  • Procedure for Density: The pycnometer measures the true volume of the sample by gas displacement, which is then used to calculate the density.

  • Procedure for Porosity: Radiographic techniques can provide a non-destructive evaluation of the internal porosity of the sintered compacts.[1]

Process-Property Relationships

The final properties of the MAS glass-ceramic are intricately linked to the sintering parameters. The following diagram illustrates these key relationships.

process_property_relationship cluster_params Processing Parameters cluster_props Material Properties SinteringTemp Sintering Temperature Density Density & Porosity SinteringTemp->Density Directly affects densification Microstructure Microstructure (Crystal Phases, Grain Size) SinteringTemp->Microstructure Influences crystal growth HeatingRate Heating Rate HeatingRate->Microstructure Affects nucleation vs. growth Composition Chemical Composition (e.g., MgF₂ content) Composition->Microstructure Determines phases formed ParticleSize Initial Particle Size ParticleSize->Density Smaller size aids sinterability Mechanical Mechanical Properties (Hardness, Machinability) Density->Mechanical Higher density improves strength Microstructure->Mechanical Interlocking crystals enhance machinability Electrical Electrical Properties (Insulation) Microstructure->Electrical Phase composition dictates insulation

Figure 2: Relationship between processing parameters and material properties.

Conclusion

The fabrication of this compound glass-ceramics through a sintering route offers a versatile method for producing a high-performance material with a unique set of properties. A thorough understanding and precise control of the multi-stage sintering process, from the initial chemical composition to the final heat treatment schedule, are paramount to achieving the desired microstructure and, consequently, the exceptional machinability and electrical insulation properties of the final product. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals working on the development and application of these advanced ceramic materials.

References

The Catalyst for Crystallization: A Technical Guide to Nucleating Agents in Magnesium Aluminometasilicate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of nucleating agents in the synthesis of magnesium aluminometasilicate (MAS) glass-ceramics. The controlled crystallization of MAS glasses is paramount in tailoring their final properties for a range of high-technology applications, from electronic substrates and dental restorations to drug delivery systems. Nucleating agents are the cornerstone of this control, dictating the nucleation and growth of crystalline phases within the amorphous glass matrix. This document provides a comprehensive overview of common nucleating agents, their mechanisms of action, and their quantitative impact on the synthesis process and final material characteristics. Detailed experimental protocols and visual representations of key processes are included to facilitate understanding and application in a research and development setting.

The Role and Mechanism of Nucleating Agents

A nucleating agent is a minority component added to a glass composition to promote internal nucleation, leading to the controlled precipitation of desired crystal phases.[1][2] These agents function by lowering either the thermodynamic or kinetic barrier for nucleation, or a combination of both.[1][3] In the context of this compound synthesis, nucleating agents are instrumental in transforming the amorphous glass into a fine-grained, uniform glass-ceramic with enhanced mechanical, thermal, and dielectric properties.[4][5]

The general mechanism involves the initial formation of finely dispersed crystalline nanoparticles of the nucleating agent or a compound it forms within the glass matrix upon heating. These nanoparticles then act as heterogeneous nucleation sites for the primary crystalline phases of the MAS system, such as cordierite (B72626) or forsterite. This controlled, heterogeneous nucleation leads to a much finer and more uniform microstructure than what would be achieved through spontaneous, homogeneous nucleation.

Common Nucleating Agents for this compound

Several oxides and fluorides have been successfully employed as nucleating agents in the synthesis of MAS glass-ceramics. The choice of agent significantly influences the crystallization behavior and the final properties of the material.

Titanium Dioxide (TiO₂)

Titanium dioxide is one of the most effective and widely studied nucleating agents for aluminosilicate (B74896) glasses.[2][5] Its high ionic field strength promotes phase separation within the glass, creating titania-rich regions that serve as precursors for nucleation.[5] TiO₂ can decrease the crystallization temperature and promote the formation of a uniform, fine-grained microstructure.[5][6] In some systems, TiO₂ can lead to the formation of crystalline phases like magnesium titanate (MgTiO₃) which then act as nucleation sites.

Zirconium Dioxide (ZrO₂)

Zirconium dioxide is another highly effective nucleating agent, known for its ability to induce the precipitation of tetragonal ZrO₂ nanocrystals at the nucleation stage.[7][8] These nanocrystals then serve as potent sites for the heterogeneous nucleation of the primary MAS crystalline phases.[9] ZrO₂ is particularly effective in producing transparent glass-ceramics with high mechanical strength.[9][10] The addition of ZrO₂ can also enhance the thermal stability of the resulting glass-ceramic.[9][11]

Magnesium Fluoride (B91410) (MgF₂)

Magnesium fluoride has been utilized as a nucleating agent in the sintering route for producing MAS glass-ceramics.[12][13] Its addition can lead to the formation of various crystalline phases, including fluorophlogopite, which can impart unique properties like machinability to the glass-ceramic.[12][13]

Other and Combined Nucleating Agents

Researchers have also explored other nucleating agents and combinations to achieve specific material properties.

  • Niobium Pentoxide (Nb₂O₅): Has been shown to be a successful nucleating agent, leading to transparent glass-ceramics with good crack resistance and hardness.[14]

  • Composite Nucleating Agents: Combinations such as TiO₂ and ZrO₂ are often used to leverage the synergistic effects of both agents, leading to improved crystallization behavior.[15][16] More complex systems, for instance using SnO₂ + ZrO₂ + Ta₂O₅ as a multi-component nucleating agent, have been successful in synthesizing chemically strengthened, transparent MAS glass-ceramics.[10]

Quantitative Impact of Nucleating Agents

The concentration and type of nucleating agent have a direct and measurable impact on the physical and mechanical properties of the resulting this compound glass-ceramic.

Nucleating Agent(s)Concentration (wt. %)Key EffectsResulting Properties
MgF₂ 4 - 7Promotes formation of fluorophlogopite phase.Good machinability and thermal stability.[12][13]
Nb₂O₅ 1.0 (molar %)Achieves up to 20% crystalline volume fraction while maintaining transparency.High transparency (~70%), crack resistance, and hardness.[14]
TiO₂ 2 - 10Decreases transition temperature, promotes high-density nucleation and uniform crystal size.Significant improvement in hardness.[5]
ZrO₂ 5Enhances fluorophlogopite crystallization and creates an interlocked mica microstructure.Increased glass transition temperature and softening point.[11]
SnO₂ + ZrO₂ Not specifiedLeads to the formation of spinel, gahnite, and zirconia phases.High microhardness (9.3 GPa) and bending strength (170 MPa).[9]
SnO₂ + ZrO₂ + Ta₂O₅ Ta₂O₅: 0 - 0.5 (mol%)Decreases the exothermic peak temperature of crystallization.Vickers hardness up to 875 Hv and flexural strength up to 350 MPa with high transparency (81.5%).[10]

Experimental Protocols

The synthesis of this compound glass-ceramics typically involves a multi-stage heat treatment process. The specific temperatures and durations are critical and are influenced by the glass composition and the nucleating agent used.

General Synthesis via Melt-Quench and Sintering Routes

Melt-Quench Method:

  • Batching and Mixing: High-purity raw materials (e.g., MgO, Al₂O₃, SiO₂) and the desired nucleating agent are weighed and thoroughly mixed.

  • Melting: The mixture is melted in a platinum or alumina (B75360) crucible at high temperatures, typically in the range of 1450-1550 °C, for a duration sufficient to achieve a homogeneous melt (e.g., 1-2 hours).[11][13]

  • Quenching: The molten glass is rapidly cooled to room temperature, often by pouring it onto a steel plate or into water, to form a bulk amorphous glass.

  • Heat Treatment (Crystallization): The glass is subjected to a two-stage heat treatment:

    • Nucleation: The glass is held at a temperature near the glass transition temperature (Tg) for a specific period (e.g., 2-48 hours) to induce the formation of nuclei.[14]

    • Crystallization: The temperature is then raised to a higher crystallization temperature for a period (e.g., 2-10 hours) to promote the growth of crystals on the formed nuclei.[9][14]

Sintering Route:

  • Mixing and Calcination: The raw materials are mixed and calcined at a high temperature (e.g., 950 °C for 24 hours).[12]

  • Milling: The calcined charge is mixed with the nucleating agent (e.g., MgF₂) and milled to a fine powder.[12]

  • Pressing: The fine powder is pressed into the desired shape.

  • Sintering and Crystallization: The pressed body is subjected to a controlled heating schedule to achieve sintering and crystallization.

Characterization Techniques
  • Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), crystallization onset temperature (Tc), and peak crystallization temperature (Tp), which are crucial for designing the heat treatment schedule.[11][12]

  • X-Ray Diffraction (XRD): To identify the crystalline phases present in the glass-ceramic after heat treatment.[11][12]

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the microstructure, including the size, morphology, and distribution of the crystalline phases.[10]

  • Mechanical Testing: To measure properties such as Vickers hardness and flexural strength.[9][10]

Visualizing the Process

Diagrams created using Graphviz (DOT language) illustrate key workflows and relationships in the synthesis and characterization of this compound.

Synthesis_Workflow Raw_Materials Raw Materials (MgO, Al2O3, SiO2) Mixing Mixing Raw_Materials->Mixing Nucleating_Agent Nucleating Agent (e.g., TiO2, ZrO2) Nucleating_Agent->Mixing Melting Melting (1450-1550 °C) Mixing->Melting Quenching Quenching Melting->Quenching Amorphous_Glass Amorphous Glass Quenching->Amorphous_Glass Heat_Treatment Two-Stage Heat Treatment Amorphous_Glass->Heat_Treatment Nucleation Nucleation (near Tg) Heat_Treatment->Nucleation Step 1 Crystallization Crystallization (higher temp.) Nucleation->Crystallization Step 2 Glass_Ceramic This compound Glass-Ceramic Crystallization->Glass_Ceramic Characterization Characterization (XRD, SEM, etc.) Glass_Ceramic->Characterization

Caption: Workflow for the synthesis of MAS glass-ceramics via the melt-quench method.

Nucleation_Mechanism Amorphous_Glass Amorphous Glass Matrix with Nucleating Agent Nucleation_Heat Nucleation Heat Treatment Amorphous_Glass->Nucleation_Heat Nuclei_Formation Formation of Nucleating Agent Nanoparticles (e.g., ZrO2) Nucleation_Heat->Nuclei_Formation Heterogeneous_Sites Nanoparticles act as Heterogeneous Nucleation Sites Nuclei_Formation->Heterogeneous_Sites Crystallization_Heat Crystallization Heat Treatment Heterogeneous_Sites->Crystallization_Heat Crystal_Growth Growth of Primary MAS Crystalline Phases (e.g., Cordierite) Crystallization_Heat->Crystal_Growth Final_Microstructure Fine-Grained Glass-Ceramic Microstructure Crystal_Growth->Final_Microstructure

Caption: Mechanism of heterogeneous nucleation induced by a nucleating agent.

Conclusion

The selection of an appropriate nucleating agent is a critical decision in the synthesis of this compound glass-ceramics. As demonstrated, agents such as TiO₂, ZrO₂, and MgF₂, as well as their combinations, profoundly influence the nucleation kinetics, crystalline phase assemblage, and ultimately, the macroscopic properties of the final material. A thorough understanding of the mechanisms of these agents, coupled with precise control over the heat treatment process, allows for the rational design and fabrication of MAS glass-ceramics with tailored properties for advanced applications. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the development of these versatile materials.

References

The Influence of Templating Agents on the Morphology of Magnesium Aluminometasilicate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of templating agents in controlling the morphology and physicochemical properties of synthetic magnesium aluminometasilicate. This compound, a versatile material with applications in pharmaceuticals as an excipient and drug carrier, can be engineered with specific properties by employing structure-directing agents during its synthesis. This guide details the experimental protocols, presents quantitative data, and illustrates the underlying mechanisms of templated synthesis.

Introduction to Templating Agents in Material Synthesis

Templating agents, or structure-directing agents (SDAs), are organic molecules that serve as scaffolds around which inorganic precursors self-assemble to form porous materials with controlled architectures. The template molecules organize into micelles or other supramolecular structures in the reaction mixture. The inorganic species then hydrolyze and condense around these structures. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a porous inorganic framework with a morphology and pore structure that is a negative replica of the template assembly.

Commonly used templating agents include:

  • Surfactants: Cationic (e.g., Cetyltrimethylammonium Bromide - CTAB), anionic, and non-ionic surfactants.

  • Polymers: Block copolymers (e.g., Pluronics like P123 and F127) and other polymers like polyethylene (B3416737) glycol (PEG).

  • Other organic molecules: Amines and quaternary ammonium (B1175870) hydroxides.

The choice of templating agent, its concentration, and the synthesis conditions (e.g., pH, temperature, and reaction time) are critical parameters that dictate the final properties of the this compound, such as its surface area, pore size and volume, particle size, and overall morphology. These properties, in turn, significantly influence its performance in applications like drug delivery, where they affect drug loading capacity and release kinetics.

Experimental Protocols for Templated Synthesis

This section provides detailed methodologies for the synthesis of this compound using different types of templating agents.

Hydrothermal Synthesis using a Non-ionic Polymer Template: Polyethylene Glycol (PEG) 400

This protocol is based on the successful synthesis of a sodium magnesium aluminum silicate (B1173343) nanocomposite with enhanced morphological and adsorption properties.[1]

Materials:

  • Sodium Silicate (Na₂SiO₃·5H₂O)

  • Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)

  • Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O)

  • Polyethylene Glycol 400 (PEG 400)

  • Distilled Water

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment (if necessary)

Procedure:

  • Preparation of Precursor Solutions:

    • Solution A: Dissolve 20 g of Na₂SiO₃·5H₂O in 50 mL of distilled water.

    • Solution B: Dissolve 6 g of Al(NO₃)₃·9H₂O and 6 g of Mg(NO₃)₂·6H₂O in 50 mL of distilled water.

  • Mixing: Combine Solution A and Solution B under continuous stirring for 30 minutes.

  • Addition of Templating Agent: To the resulting mixture, add 10 mL of polyethylene glycol 400 and continue stirring for an additional 30 minutes.

  • Hydrothermal Treatment: Transfer the final mixture to a 170 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 180 °C for 12 hours.

  • Product Recovery: After cooling the autoclave to room temperature, collect the precipitate by centrifugation or filtration.

  • Washing: Wash the product repeatedly with distilled water and ethanol (B145695) to remove any unreacted precursors and the templating agent.

  • Drying: Dry the final product in an oven at a suitable temperature (e.g., 80-100 °C).

  • Calcination (Optional but recommended for template removal): Calcine the dried powder in a furnace at a temperature sufficient to remove the PEG 400 template (e.g., 500-600 °C) for several hours.

Control (Non-Templated) Synthesis: For comparison, the same procedure can be followed without the addition of polyethylene glycol 400.

Generalized Sol-Gel Synthesis using a Cationic Surfactant Template: Cetyltrimethylammonium Bromide (CTAB)

This generalized protocol is based on methodologies for synthesizing other mesoporous silicates and can be adapted for this compound.

Materials:

  • Silicon source (e.g., Tetraethyl Orthosilicate - TEOS or Sodium Silicate)

  • Aluminum source (e.g., Aluminum Isopropoxide or Aluminum Nitrate)

  • Magnesium source (e.g., Magnesium Nitrate or Magnesium Ethoxide)

  • Cetyltrimethylammonium Bromide (CTAB)

  • Solvent (e.g., Ethanol, Water)

  • Catalyst (e.g., Ammonia (B1221849) solution or Hydrochloric Acid)

Procedure:

  • Template Solution Preparation: Dissolve CTAB in a mixture of water and ethanol under stirring.

  • Addition of Catalyst: Add the catalyst (e.g., ammonia solution for basic synthesis) to the template solution and stir until a homogeneous solution is obtained.

  • Precursor Addition: Slowly add the silicon precursor (e.g., TEOS) to the template solution under vigorous stirring.

  • Addition of Metal Precursors: Subsequently, add the aluminum and magnesium precursors to the reaction mixture. The order of addition may vary depending on the specific precursors used.

  • Gelation: Continue stirring for several hours at a controlled temperature to allow for hydrolysis, condensation, and gel formation.

  • Aging: Age the resulting gel in the mother liquor for a period of 24-48 hours at a specific temperature (e.g., room temperature or elevated temperature).

  • Product Recovery and Washing: Filter the solid product, wash it thoroughly with water and ethanol to remove the template and unreacted chemicals.

  • Drying: Dry the product in an oven.

  • Template Removal (Calcination): Calcine the dried powder at a high temperature (typically 550-600 °C) in air to completely remove the CTAB template.

Generalized Sol-Gel Synthesis using a Block Copolymer Template: Pluronic P123

This generalized protocol is based on established methods for synthesizing mesoporous materials like SBA-15 and can be adapted for magnesium aluminometasilicates.

Materials:

  • Silicon source (e.g., TEOS)

  • Aluminum source (e.g., Aluminum Isopropoxide)

  • Magnesium source (e.g., Magnesium Nitrate)

  • Pluronic P123 (EO₂₀PO₇₀EO₂₀)

  • Acidic solution (e.g., HCl in water)

  • Ethanol (optional)

Procedure:

  • Template Solution Preparation: Dissolve Pluronic P123 in an acidic aqueous solution (e.g., 2 M HCl) with stirring at a controlled temperature (e.g., 35-40 °C).

  • Precursor Addition: Once the template is fully dissolved, add the silicon precursor (TEOS) dropwise to the solution while stirring vigorously.

  • Addition of Metal Precursors: Add the aluminum and magnesium precursors to the reaction mixture.

  • Stirring and Aging: Stir the mixture for several hours (e.g., 24 hours) at the same temperature to facilitate the self-assembly process.

  • Hydrothermal Treatment: Transfer the mixture to an autoclave and heat it at a higher temperature (e.g., 100 °C) for 24-48 hours.

  • Product Recovery and Washing: Filter the solid product and wash it with water and ethanol.

  • Drying: Dry the product at room temperature or in an oven at a low temperature.

  • Template Removal (Calcination): Calcine the as-synthesized material at a high temperature (e.g., 550 °C) to burn off the Pluronic P123 template.

Quantitative Data Presentation

The use of templating agents leads to significant changes in the physicochemical properties of this compound. The following tables summarize the quantitative data from a comparative study of a sodium magnesium aluminum silicate nanocomposite synthesized with and without a polyethylene glycol 400 template.[1]

Table 1: Effect of PEG 400 Template on Crystallite Size and Surface Properties

PropertyWithout Template (Z1)With PEG 400 Template (Z2)
Average Crystallite Size (nm)75.3060.27
BET Surface Area (m²/g)84.73123.16
Adsorption Capacity (Qₘₐₓ, mg/g)230.95290.69

Table 2: Effect of PEG 400 Template on Elemental Composition (Atomic %)

ElementWithout Template (Z1)With PEG 400 Template (Z2)
Oxygen (O)59.3%55.2%
Sodium (Na)8.1%11.5%
Magnesium (Mg)8.6%6.0%
Aluminum (Al)3.4%4.9%
Silicon (Si)20.6%22.4%

The data clearly demonstrates that the use of PEG 400 as a template leads to a smaller crystallite size, a significantly higher surface area, and an enhanced adsorption capacity.[1] The changes in elemental composition suggest that the template influences the incorporation and distribution of elements within the nanocomposite structure.[1]

Visualization of Templating Effect and Synthesis Workflow

Conceptual Diagram of Templating Mechanism

The following diagram illustrates the general mechanism by which templating agents direct the formation of porous this compound.

Templating_Mechanism cluster_0 1. Self-Assembly of Templating Agents cluster_1 2. Inorganic-Organic Composite Formation cluster_2 3. Template Removal Template Templating Agents (e.g., Surfactants, Polymers) Micelles Micellar Structures Template->Micelles Self-assembles in solution Micelles_ref Precursors Mg, Al, Si Precursors Composite Inorganic-Organic Composite Precursors->Composite Hydrolysis & Condensation around micelles Composite_ref Calcination Calcination or Solvent Extraction Porous_Material Porous Magnesium Aluminometasilicate Calcination->Porous_Material Removes organic template

Caption: General mechanism of templated synthesis of porous materials.

Experimental Workflow for Templated Hydrothermal Synthesis

The following diagram outlines the key steps in the hydrothermal synthesis of this compound using a templating agent.

Hydrothermal_Workflow start Start prep_sol_A Prepare Solution A (Na₂SiO₃ in H₂O) start->prep_sol_A prep_sol_B Prepare Solution B (Al(NO₃)₃ & Mg(NO₃)₂ in H₂O) start->prep_sol_B mix_AB Combine and Stir Solutions A and B prep_sol_A->mix_AB prep_sol_B->mix_AB add_template Add Templating Agent (e.g., PEG 400) and Stir mix_AB->add_template hydrothermal Hydrothermal Treatment (Autoclave at 180°C, 12h) add_template->hydrothermal recover Cool and Recover Precipitate (Centrifugation/Filtration) hydrothermal->recover wash Wash with Distilled Water and Ethanol recover->wash dry Dry the Product wash->dry calcine Calcine to Remove Template (Optional) dry->calcine end Final Product dry->end (if no calcination) calcine->end

Caption: Workflow for hydrothermal synthesis of templated this compound.

Conclusion

The use of templating agents is a powerful strategy for tailoring the morphological and physicochemical properties of this compound. As demonstrated, the introduction of a polymer template like polyethylene glycol 400 during hydrothermal synthesis can lead to the formation of smaller, more uniform particles with a higher surface area and enhanced functional properties such as adsorption capacity. While detailed comparative studies across a wide range of templating agents for this compound are still emerging, the principles and generalized protocols outlined in this guide provide a solid foundation for researchers and drug development professionals. By carefully selecting the templating agent and optimizing the synthesis conditions, it is possible to design and fabricate this compound-based materials with desired characteristics for advanced pharmaceutical applications, including the development of novel drug delivery systems with improved performance. Further research into the systematic comparison of different classes of templating agents will undoubtedly unlock the full potential of this versatile material.

References

The Multifaceted Role of Magnesium Aluminometasilicate in Primary Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Magnesium aluminometasilicate, a synthetic, amorphous silicate (B1173343), has emerged as a versatile and indispensable excipient in pharmaceutical research and development. Its unique physicochemical properties, including a large specific surface area, high porosity, and exceptional adsorption capacity, have positioned it as a critical tool for overcoming complex formulation challenges. This technical guide delves into the primary research applications of this compound, providing a comprehensive overview of its functionalities, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Core Applications and Mechanisms of Action

This compound, commercially available under trade names like Neusilin®, serves a multitude of functions in oral solid dosage form development.[1][2][3][4] Its primary applications stem from its ability to act as a carrier for active pharmaceutical ingredients (APIs), enhance stability, and improve the manufacturability of challenging formulations.

Solubility and Bioavailability Enhancement of Poorly Soluble Drugs

A significant challenge in drug development is the poor aqueous solubility of many new chemical entities, which often leads to low bioavailability. This compound addresses this issue by enabling the formation of amorphous solid dispersions (ASDs).[5][6][7][8][9]

Mechanism: By adsorbing a drug onto its porous surface, this compound facilitates the conversion of the crystalline drug into a more soluble, amorphous state.[5][6][7] The high surface area of the silicate ensures a large contact area for dissolution, while the mesoporous structure can physically confine drug molecules, preventing their recrystallization and thereby enhancing the physical stability of the amorphous form.[5][7] This leads to improved dissolution rates and, consequently, enhanced bioavailability of BCS Class II and IV drugs.[5][7]

Experimental Workflow: Preparation of Amorphous Solid Dispersion via Hot-Melt Extrusion (HME)

HME_Workflow cluster_1 Processing cluster_2 Downstream Processing API API (e.g., Ezetimibe) Blending Blending API->Blending Polymer Polymer (e.g., Copovidone) Polymer->Blending MAS This compound (Neusilin® US2) MAS->Blending HME Hot-Melt Extrusion Blending->HME Feed Milling Milling HME->Milling Extrudates DSC DSC HME->DSC PXRD PXRD HME->PXRD FTIR FTIR HME->FTIR Final_Blending Final Blending with Excipients Milling->Final_Blending Tableting Tableting Final_Blending->Tableting Dissolution In-vitro Dissolution Tableting->Dissolution

Caption: Workflow for preparing amorphous solid dispersions using HME.

Solidification of Liquid and Oily APIs

The conversion of liquid or oily APIs into free-flowing powders is a common requirement for their formulation into solid dosage forms like tablets and capsules. This compound, particularly grades with high oil and water adsorption capacity, excels in this application.[1][3][10][11][12]

Mechanism: The porous structure and large surface area of this compound allow it to adsorb significant quantities of liquids while maintaining good flow properties.[1][5] This transforms oily or sticky substances into dry, compressible powders, facilitating easier handling and processing during manufacturing.[11] This is particularly valuable for the solidification of self-emulsifying drug delivery systems (SMEDDS), converting them into solid-SMEDDS (S-SMEDDS) which offer improved stability and processability.[1][5][10][13]

Logical Relationship: Solidification of Liquid Formulations

Solidification_Logic cluster_input Inputs cluster_process Process cluster_output Outputs Liquid_API Liquid/Oily API or SMEDDS Adsorption Adsorption Liquid_API->Adsorption MAS This compound (High Adsorption Grade) MAS->Adsorption Free_Flowing_Powder Free-Flowing Powder Adsorption->Free_Flowing_Powder Improved_Stability Improved Stability Free_Flowing_Powder->Improved_Stability Enhanced_Processability Enhanced Processability Free_Flowing_Powder->Enhanced_Processability

Caption: Conversion of liquid APIs to solid powders using this compound.

Tablet Binding and Hardness Enhancement

This compound contributes significantly to the mechanical properties of tablets. It acts as a binder, improving tablet hardness even at low compression forces.[1][3][10] This is advantageous for creating robust tablets that can withstand the rigors of handling and transportation. Furthermore, it can improve the hardness of other fillers and binders when used in combination.[1]

Disintegration and Controlled Release

While some forms of magnesium aluminum silicate are used as disintegrants, certain grades of this compound, when used at sufficient concentrations (minimum of 15% w/w), can surprisingly function as a controlled-release excipient without the need for traditional water-swellable polymers.[14][15] This dual functionality, where it can act as a disintegrant or a release-controlling agent depending on the formulation context, highlights its versatility.[14][15][16]

Stability Modification and Moisture Protection

The hygroscopic nature of many APIs can lead to degradation and reduced shelf life. This compound helps to stabilize moisture-sensitive APIs by adsorbing excess moisture within the formulation.[1][10] Its inert nature and ability to physically separate drug molecules can also reduce drug-excipient interactions and prevent desorption into packaging materials.[5]

Flow Enhancement (Glidant)

Good powder flow is crucial for uniform die filling and consistent tablet weight. This compound can act as a glidant, improving the flowability of powder mixtures.[5][7] Unlike some traditional glidants, it can enhance flow without negatively impacting tablet strength.[7] Interestingly, its function can switch from a glidant at low pressures to a binder at higher pressures, a phenomenon described as "function switching".[17]

Taste Masking

The unpleasant taste of certain APIs is a significant barrier to patient compliance, especially in pediatric and geriatric populations. This compound can be used to mask the bitter taste of drugs.[18][19][20][21]

Mechanism: The drug is adsorbed onto the silicate carrier, which physically prevents it from interacting with taste buds in the oral cavity.[21] The drug is then released in the lower pH environment of the stomach.[21] This is often achieved through wet granulation of the API with this compound.[19]

Signaling Pathway: Taste Masking Mechanism

Taste_Masking_Pathway cluster_oral_cavity Oral Cavity (Salivary pH) cluster_stomach Stomach (Acidic pH) Drug_MAS_Complex Drug-Magnesium Aluminometasilicate Complex Taste_Buds Taste Buds Drug_MAS_Complex->Taste_Buds Physical Barrier Drug_Release Drug Release Drug_MAS_Complex->Drug_Release pH-dependent dissociation No_Interaction No Interaction Taste_Buds->No_Interaction Absorption Absorption Drug_Release->Absorption

Caption: Mechanism of taste masking by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative properties and application-specific data for various grades of this compound, primarily focusing on the Neusilin® series.

Table 1: Physicochemical Properties of Different Grades of this compound (Neusilin®)

PropertyNeusilin® US2Neusilin® UFL2Neusilin® S1
Appearance White granulesFine white powderFine white powder
Average Particle Size (μm) 106--
Specific Surface Area (m²/g) 300--
Loose Bulk Density (g/mL) 0.13 - 0.18--
Tapped Bulk Density (g/mL) 0.16 - 0.22--
Oil Adsorption Capacity (mL/g) 2.7 - 3.4Higher than MCC & Colloidal Silica-
Water Adsorption Capacity (mL/g) 2.4 - 3.1--
pH (4% slurry) 6.0 - 8.0 (Neutral)--
Chemical Formula Al₂O₃·MgO·1.7SiO₂·xH₂OAl₂O₃·MgO·1.7SiO₂·xH₂OAl₂O₃·MgO·1.7SiO₂·xH₂O

Data compiled from multiple sources.[1][10]

Table 2: Application-Specific Quantitative Data

ApplicationKey FindingDrug/SystemReference
Amorphous Solid Dispersion Achieved up to 40% drug loading of an amorphous drug with 15% Neusilin® US2.Ezetimibe[6]
Tablet Hardness High-quality tablets with a load of up to 30% Vitamin E can be prepared.Vitamin E[1][10]
Flowability Improvement A 0.5% addition of Neusilin® UFL2 vastly improves the flowability of potato starch.Potato Starch[1]
Liquid-Loaded Tablets Tablets with up to 80% porosity can be prepared for subsequent liquid loading.Cyclosporine SMEDDS[13]
Controlled Release A minimum of 15% w/w is required to exhibit controlled-release properties.General[15]
Solubility Enhancement SFN-SSD showed more than a 20-fold improvement in sorafenib (B1663141) tosylate solubility.Sorafenib Tosylate[22]

Key Experimental Protocols

Protocol 1: Preparation of Surface Solid Dispersion (SSD) by Modified Solvent Evaporation

This protocol is based on the methodology for enhancing the solubility of Sorafenib Tosylate.[22]

  • Preparation of the Drug Solution: Dissolve the active pharmaceutical ingredient (e.g., Sorafenib Tosylate) and a surfactant (e.g., sodium dodecyl sulphate) in a suitable organic solvent.

  • Adsorption: Add the adsorbent, this compound (Neusilin® US2), to the drug solution.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Drying: Dry the resulting powder in a desiccator to remove any residual solvent.

  • Sieving: Pass the dried SSD through a sieve to obtain a uniform particle size.

  • Characterization:

    • Solubility Studies: Determine the solubility of the SSD in various media and compare it to the pure drug.

    • Solid-State Characterization: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.

    • Drug-Excipient Interaction: Employ Fourier Transform Infrared (FTIR) spectroscopy to investigate potential interactions (e.g., hydrogen bonding) between the drug and the silicate.

    • In-vitro Dissolution: Perform dissolution studies as per pharmacopeial methods to compare the release profile of the SSD with the pure drug.

Protocol 2: Preparation of Liquid-Loadable Tablets (LLT)

This protocol is adapted from a study on cyclosporine-loaded SMEDDS.[13][23]

  • Tablet Formulation: Prepare a powder blend of this compound (e.g., Neusilin® US2) and a disintegrant (e.g., crospovidone).

  • Direct Compression: Compress the powder blend into tablets using a tablet press. The compression force should be optimized to achieve high porosity while maintaining sufficient tablet hardness for handling.

  • Liquid Loading: Load the liquid formulation (e.g., a drug-containing SMEDDS) onto the porous tablets by simple absorption. This can be done by dropwise addition of the liquid onto the tablet until the desired loading is achieved.

  • Characterization of LLT (before and after loading):

    • Weight Variation: Assess the uniformity of tablet weight.

    • Tablet Hardness: Measure the force required to break the tablet.

    • Disintegration Time: Determine the time it takes for the tablet to disintegrate in a specified medium.

    • In-vitro Drug Release: Evaluate the drug release profile from the loaded tablets.

Conclusion

This compound is a powerful, multifunctional excipient that offers solutions to some of the most pressing challenges in pharmaceutical formulation. Its ability to enhance solubility and bioavailability, solidify liquid APIs, improve tablet manufacturability, and modify drug release profiles makes it an invaluable tool for researchers and drug development professionals. The data and protocols presented in this guide provide a solid foundation for leveraging the unique properties of this remarkable silicate in the development of novel and effective drug delivery systems.

References

Mechanism of action as a pharmaceutical excipient.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Pharmaceutical Excipients

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmaceutical excipients are the non-active components of a drug product, essential for the manufacturing, stability, and performance of the dosage form.[1] While considered pharmacologically inert, their role is far from passive; they are critical determinants of a drug's safety, efficacy, and overall quality.[2] Excipients can constitute up to 80-90% of a formulation's weight and are selected to perform a variety of functions, from facilitating administration and manufacturing to modulating the release and bioavailability of the Active Pharmaceutical Ingredient (API).[3]

Potential physical and chemical interactions between the API and excipients can significantly impact the drug's stability and bioavailability, thereby affecting its therapeutic efficacy and safety.[4] This guide provides a detailed examination of the core mechanisms by which different classes of excipients exert their effects, supported by quantitative data, experimental protocols, and visual diagrams to elucidate complex processes.

Binders: The Cohesive Force

Binders, or adhesives, are excipients that impart mechanical strength to solid dosage forms like tablets.[5][6] They are essential for ensuring the tablet maintains its physical integrity during manufacturing, packaging, transport, and handling by the patient.[5][7]

Mechanism of Action

Binders function by promoting the cohesiveness of powder particles, enabling the formation of granules and ensuring the tablet can withstand compression forces.[8][9] The primary mechanisms involve:

  • Plastic Deformation: During compression, some binders deform plastically, flowing into the spaces between API and other excipient particles. This deformation increases the surface area for inter-particulate bonding, essentially forming a continuous matrix that holds the components together.[5]

  • Brittle Fracture: Other binders are brittle and fracture into smaller particles under compression. This fragmentation creates numerous new, clean surfaces that form strong bonds with adjacent particles, enhancing the overall tablet compact strength.[5]

The granulation process is key, where binders help accumulate powder substances into larger, more flowable particles called granules.[8] This improves the uniformity of the final dosage form.[7]

Quantitative Data: Common Binders
ExcipientTypical Concentration (% w/w)Mechanism HighlightKey Properties
Microcrystalline Cellulose (MCC)5 - 20%Primarily plastic deformationExcellent compressibility, self-lubricating properties.[10]
Hydroxypropyl Cellulose (HPC)2 - 6%Plastic deformationAlso functions as a disintegrant and film-former.[6]
Povidone (PVP)2 - 10%[6]Forms adhesive bonds upon dryingHighly soluble in water and organic solvents.[6]
Starch (Pregelatinized)5 - 10%Adhesive properties upon wettingActs as both a binder and a disintegrant.[3][10]

Visualization: Binder Mechanism in Tableting

Binder_Mechanism cluster_input Input Powder Blend cluster_process Compression Process cluster_mechanism Binder Action cluster_output Result API API Particles Compression Application of Compression Force Binder Binder Particles OtherExcipients Other Excipients Deformation Plastic Deformation (Flow and Interlocking) Compression->Deformation Fracture Brittle Fracture (New Surface Formation) Compression->Fracture Tablet Cohesive Tablet with Mechanical Strength Deformation->Tablet Fracture->Tablet

Caption: Logical flow of binder action during tablet compression.

Disintegrants: Promoting Drug Release

Disintegrants are added to solid dosage forms to facilitate their breakup into smaller particles upon contact with aqueous fluids.[11][12] This process increases the surface area of the API, which is a prerequisite for dissolution and subsequent absorption.[13]

Mechanism of Action

Disintegrants operate through several primary mechanisms, often in combination:

  • Swelling: This is the most widely accepted mechanism.[13] Disintegrant particles absorb water, causing them to swell significantly and exert internal pressure on the tablet structure.[12][14] This force overcomes the cohesive forces established by the binder, leading to the tablet's breakup.[13]

  • Wicking (Capillary Action): The disintegrant particles form a network of pores and channels within the tablet.[11][15] Water is drawn into this network via capillary action, which weakens the intermolecular bonds holding the tablet together and facilitates its disintegration.[11][16]

  • Particle-Particle Repulsion: This theory suggests that as water penetrates the tablet, it creates repulsive forces between adjacent particles that are similarly charged, pushing them apart and causing the tablet to disintegrate.[11]

  • Deformation Recovery/Heat Generation: Some disintegrants may deform elastically during compression and revert to their original shape upon wetting, breaking the tablet matrix. Additionally, some excipients can react to produce heat, causing the expansion of entrapped air within the tablet pores, which contributes to disintegration.[14][16]

Superdisintegrants, such as croscarmellose sodium and sodium starch glycolate, are modified polymers that are effective at much lower concentrations due to their enhanced swelling and wicking capabilities.[13][14]

Quantitative Data: Common Disintegrants
ExcipientTypical Concentration (% w/w)Primary Mechanism(s)Key Properties
Starch3 - 20%[14]Swelling, WickingNatural polymer, cost-effective.
Croscarmellose Sodium (CCS)0.5 - 5%Swelling, WickingCross-linked cellulose, rapid swelling.[11]
Sodium Starch Glycolate (SSG)2 - 8%[14]SwellingModified starch, swells significantly in water.[13]
Crospovidone (XPVP)2 - 5%Wicking, SwellingHighly porous, rapid water uptake.[13]

Visualization: Mechanisms of Tablet Disintegration

Disintegration_Mechanisms cluster_mechanisms Disintegrant Actions Tablet Intact Tablet Fluid Aqueous Fluid (e.g., GI Fluid) Tablet->Fluid Contact Swelling Swelling (Internal Pressure) Fluid->Swelling Activation of Disintegrant Wicking Wicking (Capillary Action) Fluid->Wicking Activation of Disintegrant Repulsion Particle Repulsion Fluid->Repulsion Activation of Disintegrant Heat Heat/Gas Generation Fluid->Heat Activation of Disintegrant Breakup Tablet Breakup into Granules & Fine Particles Swelling->Breakup Wicking->Breakup Repulsion->Breakup Heat->Breakup

Caption: The primary mechanisms driving tablet disintegration.

Lubricants: Facilitating Manufacturing

Lubricants are crucial for the efficient manufacturing of tablets.[17] Their primary function is to reduce the friction that occurs between the tablet surface and the die wall during compression and ejection.[18][19]

Mechanism of Action

Lubricants prevent the tablet from sticking to the punches and dies of the tablet press.[20][21] This ensures smooth ejection of the tablet, prevents defects like capping or chipping, and reduces wear on the manufacturing equipment.[20][21] The two main types of lubrication are:

  • Boundary Lubrication: This is the most common mechanism. The lubricant particles, typically hydrophobic materials like magnesium stearate (B1226849), form a thin, shearable film or boundary layer on the surfaces of the granules and the metal die wall.[18] This layer prevents direct solid-to-solid contact, and the low shear strength of the film allows for easy tablet ejection.[19]

  • Fluid Film Lubrication: This mechanism involves lubricants that melt under the pressure of tablet compression, forming a continuous liquid layer between the tablet and the die wall. This fluid film reduces friction significantly.[21]

Over-lubrication can be detrimental, as the hydrophobic film can coat the API and other excipients, potentially reducing tablet hardness and slowing down disintegration and dissolution.[21]

Quantitative Data: Common Lubricants
ExcipientTypical Concentration (% w/w)Lubrication TypeKey Properties
Magnesium Stearate0.25 - 5%BoundaryHighly effective, but can impact dissolution if over-mixed.[17][21]
Stearic Acid1 - 5%Boundary / Fluid FilmLess effective than magnesium stearate but also less likely to cause dissolution issues.[18]
Sodium Stearyl Fumarate0.5 - 2%BoundaryWater-soluble, good alternative for formulations sensitive to magnesium stearate.[21]
Talc1 - 10%BoundaryAlso used as a glidant and anti-adherent.[22]
Experimental Protocol: Powder Flowability Assessment (Angle of Repose)

Objective: To determine the effect of a lubricant on the flow properties of a powder blend, which is critical for uniform die filling during tableting.

Apparatus: Funnel with a fixed diameter, horizontal surface, stand, and a protractor.

Methodology:

  • Preparation: Prepare a powder blend without the lubricant and a separate blend with a specified concentration of the lubricant (e.g., 1% magnesium stearate).

  • Procedure: a. Mount the funnel on the stand at a fixed height above the horizontal surface. b. Close the funnel orifice and pour a pre-weighed amount of the powder blend (e.g., 100 g) into the funnel. c. Open the orifice and allow the powder to flow freely onto the surface, forming a conical pile. Ensure the tip of the pile remains just below the funnel outlet. d. Once the flow has ceased, carefully measure the height (h) and the radius (r) of the base of the powder cone. e. Repeat the measurement three times for each blend.

  • Calculation: The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h/r)

  • Interpretation: A lower angle of repose indicates better flowability. The results from the lubricated and un-lubricated blends are compared to quantify the lubricant's effect on powder flow.

Solubility Enhancers: Overcoming Bioavailability Challenges

A significant percentage of new chemical entities (up to 90%) and marketed drugs (40-70%) exhibit poor aqueous solubility, which is a major barrier to achieving adequate bioavailability.[23][24] Solubility enhancing excipients are used to overcome this challenge.[25]

Mechanism of Action

These excipients improve solubility through various physicochemical mechanisms:

  • Amorphous Solid Dispersions (ASDs): The API is molecularly dispersed within a hydrophilic polymer matrix (e.g., HPMC, povidone).[23][26] This prevents the API from crystallizing, maintaining it in a higher-energy amorphous state. The amorphous form has a higher apparent solubility and dissolution rate compared to its stable crystalline form.[26][27]

  • Micelle Formation: Surfactants (e.g., polysorbates) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in aqueous solutions.[23][24] The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, effectively solubilizing them in the aqueous medium.[24]

  • Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can trap poorly soluble "guest" API molecules within their cavity, forming an inclusion complex that has significantly higher aqueous solubility.[24]

Quantitative Data: Common Solubility Enhancers
Excipient ClassExample(s)MechanismApplication Note
PolymersHPMC-AS, Povidone K30, Soluplus®Amorphous Solid DispersionOften used with spray drying or hot-melt extrusion.[26]
SurfactantsPolysorbate 80, Sodium Lauryl SulfateMicelle FormationEffective for both oral and parenteral formulations.[24]
CyclodextrinsHydroxypropyl-β-cyclodextrin (HP-β-CD)Inclusion Complex FormationCan cause toxicity at high concentrations.[24][25]
LipidsGlyceryl monooleateLipid-based formulations (e.g., SEDDS)Can enhance absorption via lymphatic pathways.[28]

Visualization: Amorphous Solid Dispersion (ASD) Workflow

ASD_Workflow cluster_start Starting Materials cluster_process Manufacturing Process cluster_product Intermediate Product cluster_result Final Outcome API Poorly Soluble Crystalline API Process Spray Drying or Hot-Melt Extrusion API->Process Polymer Amorphous Polymer Polymer->Process ASD Amorphous Solid Dispersion (API molecularly dispersed in polymer) Process->ASD Result Enhanced Dissolution Rate & Apparent Solubility ASD->Result

Caption: Workflow for creating an Amorphous Solid Dispersion.

Controlled-Release Excipients: Modulating Drug Delivery

Controlled-release excipients are used to modify the rate and location of drug release from a dosage form.[29][30] This can reduce dosing frequency, improve patient compliance, and maintain drug concentrations within the therapeutic window for a prolonged period.[31][32]

Mechanism of Action

The release of the API is controlled by polymers that form a matrix or a coating. Key mechanisms include:

  • Diffusion-Controlled Release: The API diffuses through a water-insoluble polymer membrane or a tortuous matrix. The release rate is governed by Fick's law of diffusion and depends on the polymer's permeability and the drug's concentration gradient.[33][34]

  • Dissolution-Controlled Release: The API's release is controlled by the slow dissolution of the polymer coating or matrix. This can be achieved with polymers that have pH-dependent solubility (e.g., enteric coatings that dissolve only in the higher pH of the intestine) or that dissolve slowly and uniformly over time.[31][33]

  • Erosion-Controlled Release: The polymer matrix is biodegradable or erodes at a constant rate when exposed to physiological fluids. The drug is released as the matrix erodes, and the release rate is proportional to the rate of polymer erosion.[32][34]

  • Osmotic-Controlled Release: The dosage form has a semi-permeable membrane and an osmotic agent inside. Water from the GI tract is drawn into the tablet by osmosis, creating pressure that forces the drug out through a small, laser-drilled orifice at a constant rate.[31][34]

Experimental Protocol: Tablet Dissolution Testing

Objective: To evaluate the in vitro release profile of a drug from a solid oral dosage form over time, which is a critical quality attribute for both immediate and controlled-release products.

Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle), dissolution vessels, water bath, sampling cannula, and an analytical instrument (e.g., HPLC or UV-Vis Spectrophotometer).[35][36]

Methodology:

  • Preparation: a. Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl or a specified buffer) and place it in the dissolution vessels.[37] b. De-aerate the medium to prevent air bubbles from interfering with the test.[37] c. Bring the medium to a constant temperature, typically 37 ± 0.5 °C.[35]

  • Procedure: a. Place one tablet in each of the six dissolution vessels. b. Start the apparatus at the specified rotation speed (e.g., 50 or 100 RPM).[36] c. At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours for a controlled-release product), withdraw a sample of the dissolution medium from each vessel. d. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

  • Analysis: a. Analyze the samples for drug concentration using a validated analytical method (HPLC or UV-Vis). b. Calculate the cumulative percentage of the drug released at each time point.

  • Acceptance Criteria (Example for S1 Stage): For many immediate-release products, each of the six units tested must release not less than a specified amount (Q) plus 5% of the labeled drug content within the specified time. If this is not met, testing proceeds to S2 and S3 stages with additional units and modified criteria.[38]

Visualization: Hydrophilic Matrix Controlled-Release Mechanism

Matrix_Release Tablet Hydrophilic Matrix Tablet (Drug + HPMC Polymer) Fluid Aqueous Fluid Tablet->Fluid Contact Hydration Polymer Hydration & Swelling Fluid->Hydration Gel Formation of a Viscous Gel Layer Hydration->Gel Diffusion Drug Diffusion through Gel Layer Gel->Diffusion Erosion Slow Erosion of Outer Gel Layer Gel->Erosion Release Controlled Drug Release Diffusion->Release Erosion->Release

Caption: Diffusion and erosion in a hydrophilic matrix system.

Drug-Excipient Interactions

While excipients are chosen for their inertness, they can participate in chemical or physical interactions with the API.[2][39] Understanding these potential interactions is a critical part of preformulation studies.[4]

  • Chemical Interactions: These can lead to the degradation of the API.[39] A classic example is the Maillard reaction , a browning reaction that occurs between drugs with a primary amine group and reducing sugars like lactose, a common filler.[4] Other interactions include transacylation and acid-base reactions.

  • Physical Interactions: These do not involve covalent bond changes but can still affect drug performance. For instance, the adsorption of an API onto the surface of an excipient like magnesium stearate can reduce its dissolution rate.

Careful screening for drug-excipient compatibility is essential to select appropriate excipients and ensure the stability and performance of the final drug product.[40]

References

Methodological & Application

Protocol for hydrothermal synthesis of Magnesium aluminometasilicate.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Magnesium aluminometasilicate (MAS) is a synthetic, amorphous compound with the general formula Al₂O₃·MgO·1.7SiO₂·xH₂O.[1] It is a multifunctional excipient widely utilized in the pharmaceutical industry as a tablet binder and disintegrant, stabilizing agent, and adsorbent.[1][2] Its high surface area and porosity make it an excellent carrier for drug delivery systems.[1][3] This document provides a detailed protocol for the hydrothermal synthesis of this compound, a method known for producing crystalline materials with controlled particle size and morphology.

Principle

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. The process involves the reaction of precursors in a sealed vessel (autoclave) where the temperature is elevated above the boiling point of water. This controlled environment facilitates the dissolution of reactants and the subsequent crystallization of the desired product. The key parameters influencing the synthesis are temperature, pressure, reaction time, and pH.[3]

Materials and Equipment

Reagents
  • Sodium Silicate (B1173343) (Na₂SiO₃·5H₂O)

  • Aluminum Nitrate (B79036) Nonahydrate (Al(NO₃)₃·9H₂O)

  • Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O)

  • Sodium Hydroxide (NaOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethylene (B1197577) Glycol (optional, as a heat transfer medium)[4]

  • Deionized Water

Equipment
  • Teflon-lined stainless-steel autoclave (170 mL or similar)

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Pipettes

  • Centrifuge

  • Drying oven

  • Mortar and pestle or grinder

  • Sieve (100 mesh)

  • pH meter

Experimental Protocol

This protocol is a composite of methodologies described in the literature for the synthesis of magnesium aluminosilicate (B74896) and related compounds.[4][5]

Preparation of Precursor Solutions

Solution A (Silicon Source):

  • Dissolve 20 g of sodium silicate pentahydrate (Na₂SiO₃·5H₂O) in 50 mL of deionized water.

  • Stir the solution until the sodium silicate is completely dissolved.

Solution B (Aluminum and Magnesium Source):

  • In a separate beaker, dissolve 6 g of aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) and 6 g of magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) in 50 mL of deionized water.[5]

  • Stir until all salts are completely dissolved.

Alternative Alkaline Solution (for hydrogel synthesis):

  • Mix sodium bicarbonate, sodium hydroxide, deionized water, and ethylene glycol. A representative mass ratio is 1:1.06:8.3:7.9 respectively.[4]

Hydrothermal Synthesis
  • Combine Solution A and Solution B under continuous stirring for 30 minutes.[5]

  • Transfer the resulting mixture into a 170 mL Teflon-lined stainless-steel autoclave.[5]

  • Seal the autoclave and place it in an oven or furnace.

  • Heat the autoclave to 180°C and maintain this temperature for 12 hours.[5]

  • After the reaction time, turn off the oven and allow the autoclave to cool down to room temperature naturally.

Product Recovery and Purification
  • Once cooled, carefully open the autoclave and collect the precipitate.

  • Centrifuge the product to separate it from the supernatant.

  • Wash the precipitate with deionized water multiple times to remove any unreacted precursors and byproducts.

  • Dry the washed product in an oven at 80-110°C for 12-24 hours.[4][6]

  • The dried product can be ground into a fine powder using a mortar and pestle and sieved (e.g., through a 100-mesh sieve) to obtain a uniform particle size.[4]

Summary of Experimental Parameters

ParameterValueReference
Precursors
Silicon SourceSodium Silicate (Na₂SiO₃·5H₂O)[5]
Aluminum SourceAluminum Nitrate (Al(NO₃)₃·9H₂O)[5]
Magnesium SourceMagnesium Nitrate (Mg(NO₃)₂·6H₂O)[5]
Reaction Conditions
Temperature180 °C[5]
Duration12 hours[5]
PressureAutogenous (self-generated)[3]
Post-Synthesis Processing
WashingDeionized Water[4]
Drying Temperature80 - 110 °C[4][6]
Drying Time12 - 24 hours[4]

Characterization

The synthesized this compound can be characterized using various techniques to confirm its composition, structure, and morphology.

Characterization TechniquePurpose
X-ray Diffraction (XRD) To confirm the crystalline phase and determine the crystallite size.[5]
Field Emission Scanning Electron Microscopy (FE-SEM) To observe the particle morphology and dispersion.[5]
Energy-Dispersive X-ray Spectroscopy (EDX) To determine the elemental composition of the synthesized material.[5]

Visualization of the Experimental Workflow

Hydrothermal_Synthesis_Workflow Workflow for Hydrothermal Synthesis of this compound A Prepare Precursor Solutions (Silicon, Aluminum, Magnesium Sources) B Mix Precursor Solutions (Continuous Stirring) A->B C Hydrothermal Reaction (Autoclave at 180°C for 12h) B->C D Cool to Room Temperature C->D E Product Recovery (Centrifugation) D->E F Washing with Deionized Water E->F G Drying (80-110°C for 12-24h) F->G H Grinding and Sieving G->H J Final Product: This compound Powder H->J I Characterization (XRD, SEM, EDX) J->I

Caption: Workflow for the hydrothermal synthesis of this compound.

Safety Precautions

  • Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

  • Operating autoclaves involves high temperatures and pressures. Ensure the equipment is in good working condition and follow the manufacturer's instructions for safe operation.

  • The oven used for the hydrothermal reaction should be placed in a well-ventilated area.

Conclusion

This protocol provides a comprehensive guide for the hydrothermal synthesis of this compound. By carefully controlling the experimental parameters, it is possible to produce this important pharmaceutical excipient with desired properties. Further optimization of reaction conditions may be necessary to achieve specific particle sizes or morphologies for advanced applications.

References

Application Notes and Protocols: A Step-by-Step Guide to Preparing Drug Delivery Vehicles with Magnesium Aluminometasilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of drug delivery vehicles utilizing magnesium aluminometasilicate (MAS). MAS, a synthetic, amorphous material, is a highly versatile excipient in pharmaceutical formulations due to its high porosity, large specific surface area, and excellent adsorption capacity.[1][2][3] These properties make it an ideal carrier for improving the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs), particularly for poorly water-soluble drugs (BCS Class II and IV).[1][4]

This guide will cover three primary methods for preparing drug delivery systems with MAS:

  • Direct Compression: For the production of solid tablets.

  • Adsorption of Liquid Systems: Specifically for converting liquid Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) into solid dosage forms.

  • Hot-Melt Extrusion (HME): For the creation of amorphous solid dispersions.

Physicochemical Properties of this compound (Neusilin® Grades)

Different grades of MAS, commercially available under the brand name Neusilin®, offer a range of physicochemical properties that can be selected based on the specific formulation requirements.[1][5] A summary of the properties for commonly used grades is presented in Table 1.

Table 1: Physicochemical Properties of Common Neusilin® Grades

PropertyNeusilin® US2Neusilin® UFL2Neusilin® S2
Average Particle Size (μm) 106[6]3-565
Specific Surface Area (m²/g) 300[6]>300200
Oil Adsorption Capacity (mL/g) 2.7 - 3.4[6]>3.21.8
Water Adsorption Capacity (mL/g) 2.4 - 3.1[6]>3.01.6
Loose Bulk Density (g/mL) 0.13 - 0.18[6]0.05-0.090.20-0.26
Tapped Bulk Density (g/mL) 0.16 - 0.22[6]0.08-0.130.27-0.34
pH (4% slurry) 6.0 - 8.0[6]6.0-8.07.0-8.0

Experimental Protocols

Protocol 1: Preparation of Solid Tablets by Direct Compression

Direct compression is a streamlined process for tablet manufacturing that avoids the complexities of wet granulation. MAS is an excellent excipient for direct compression due to its superior compressibility, which allows for the formation of hard tablets at low compression forces.[5][6]

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound (e.g., Neusilin® US2)

  • Filler/Diluent (e.g., Microcrystalline Cellulose, Lactose)

  • Disintegrant (e.g., Croscarmellose Sodium)[2]

  • Lubricant (e.g., Magnesium Stearate)[7]

  • V-blender or other suitable powder blender

  • Tablet press (single-punch or rotary)

  • Tablet hardness tester

  • Friability tester

  • Disintegration tester

Methodology:

  • Pre-blending:

    • Accurately weigh the API, MAS, filler, and disintegrant.

    • Pass all powders through an appropriate mesh sieve (e.g., #20 or #30) to break up any agglomerates.

    • Transfer the sieved powders to a V-blender and mix for a specified time (e.g., 15-20 minutes) to ensure a homogenous blend.[8]

  • Lubrication:

    • Pass the lubricant (magnesium stearate) through a fine mesh sieve (e.g., #30 or #40).

    • Add the lubricant to the V-blender containing the pre-blend.

    • Mix for a short duration (e.g., 3-5 minutes). Over-mixing with the lubricant can negatively impact tablet hardness and dissolution.[8]

  • Compression:

    • Set up the tablet press with the desired tooling (e.g., 12 mm round flat-faced punches).[9]

    • Transfer the final blend to the hopper of the tablet press.

    • Compress the blend into tablets of a target weight (e.g., 250 mg) and hardness.[9] The compression force will need to be optimized for the specific formulation.

  • Characterization:

    • Weight Variation: Weigh a set number of individual tablets (e.g., 20) and calculate the average weight and standard deviation to ensure uniformity.

    • Hardness: Measure the crushing strength of a set number of tablets (e.g., 10) using a tablet hardness tester.

    • Friability: Subject a known weight of tablets to mechanical stress in a friability tester for a set number of rotations (e.g., 100) and calculate the percentage of weight loss.

    • Disintegration Time: Determine the time it takes for the tablets to disintegrate in a specified medium (e.g., distilled water at 37°C) using a disintegration tester.[8]

    • In Vitro Drug Release: Perform dissolution testing using a suitable apparatus (e.g., USP Apparatus 2) and dissolution medium to evaluate the rate and extent of drug release.[10]

Experimental Workflow for Direct Compression

G cluster_0 Preparation cluster_1 Characterization start Start weigh Weigh API, MAS, Filler, Disintegrant start->weigh sieve1 Sieve Powders weigh->sieve1 blend1 Pre-blend in V-Blender sieve1->blend1 sieve2 Sieve Lubricant blend1->sieve2 blend2 Add Lubricant and Final Blend sieve2->blend2 compress Compress into Tablets blend2->compress weight_var Weight Variation compress->weight_var hardness Hardness Testing weight_var->hardness friability Friability Testing hardness->friability disintegration Disintegration Testing friability->disintegration dissolution In Vitro Drug Release disintegration->dissolution end End dissolution->end

Caption: Workflow for tablet preparation by direct compression.

Protocol 2: Preparation of Solid SNEDDS by Adsorption

This protocol details the conversion of a liquid Self-Nanoemulsifying Drug Delivery System (SNEDDS) into a free-flowing powder by adsorption onto MAS. This technique improves the stability and handling of liquid formulations.[11]

Materials and Equipment:

  • API

  • Oil (e.g., Medium Chain Triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol HP)

  • This compound (e.g., Neusilin® US2)

  • Mortar and pestle

  • Magnetic stirrer

  • Water bath

  • Sieve (e.g., 60-mesh)

  • Drying oven

Methodology:

  • Preparation of Liquid SNEDDS (L-SNEDDS):

    • Determine the optimal ratio of oil, surfactant, and co-surfactant through solubility studies and the construction of pseudo-ternary phase diagrams.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant.

    • Dissolve the API in the mixture of oil, surfactant, and co-surfactant with gentle stirring using a magnetic stirrer in a water bath set to a suitable temperature (e.g., 37°C) until a clear solution is obtained.[11]

  • Adsorption onto MAS:

    • Weigh the desired amount of MAS (e.g., Neusilin® US2) and place it in a mortar. The ratio of L-SNEDDS to MAS will need to be optimized to ensure good flowability of the final powder (a common starting ratio is 2:1 L-SNEDDS to MAS).[11]

    • Slowly add the prepared L-SNEDDS dropwise onto the MAS while gently triturating with the pestle.

    • Continue mixing until a homogenous, free-flowing powder is formed with no visible liquid.

  • Drying and Sieving:

    • Spread the resulting powder in a thin layer on a tray and dry in an oven at a controlled temperature (e.g., 40°C) to remove any residual moisture.[11]

    • Pass the dried powder through a sieve (e.g., 60-mesh) to obtain a uniform particle size.[11]

  • Characterization:

    • Flow Properties: Evaluate the flowability of the solid SNEDDS powder by measuring the angle of repose, Carr's Index, and Hausner Ratio.

    • Drug Content: Determine the amount of API in a known weight of the solid SNEDDS powder using a suitable analytical method (e.g., HPLC).

    • Reconstitution Properties: Disperse a known amount of the solid SNEDDS in a specified volume of water and observe the formation of the nanoemulsion. Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential using a particle size analyzer.[11]

    • Solid-State Characterization: Analyze the physical state of the API in the solid SNEDDS using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).[11]

    • In Vitro Drug Release: Perform dissolution testing to evaluate the release of the API from the solid SNEDDS.[11]

Experimental Workflow for Solid SNEDDS Preparation

G cluster_0 L-SNEDDS Preparation cluster_1 Adsorption and Processing cluster_2 Characterization start Start weigh Weigh Oil, Surfactant, Co-surfactant start->weigh dissolve Dissolve API in Mixture weigh->dissolve weigh_mas Weigh MAS dissolve->weigh_mas adsorb Adsorb L-SNEDDS onto MAS weigh_mas->adsorb dry Dry the Powder adsorb->dry sieve Sieve the Powder dry->sieve flow Flow Properties sieve->flow content Drug Content flow->content reconstitution Reconstitution content->reconstitution solid_state Solid-State Analysis reconstitution->solid_state dissolution In Vitro Release solid_state->dissolution end End dissolution->end

Caption: Workflow for solid SNEDDS preparation by adsorption.

Protocol 3: Preparation of Amorphous Solid Dispersions by Hot-Melt Extrusion (HME)

HME is a solvent-free process that involves the molecular dispersion of an API in a carrier matrix at elevated temperatures. MAS can be used as a carrier in HME to create stable amorphous solid dispersions, which can enhance the dissolution rate and bioavailability of poorly soluble drugs.[8][12]

Materials and Equipment:

  • API

  • This compound (e.g., Neusilin® US2)

  • Polymer matrix (optional, e.g., Kollidon® VA 64)

  • Hot-melt extruder with a twin-screw mechanism

  • Milling equipment

  • Sieves

  • Characterization equipment (DSC, PXRD, FTIR, Dissolution apparatus)

Methodology:

  • Preparation of the Physical Blend:

    • Accurately weigh the API and MAS (and polymer, if used).

    • Thoroughly mix the components to obtain a homogenous physical blend.

  • Hot-Melt Extrusion:

    • Set the temperature profile of the extruder barrel. The temperature should be above the glass transition temperature of the polymer and/or the melting point of the API to ensure proper mixing and dispersion. A typical temperature range for zones 2-8 is 170-180°C.[8]

    • Set the screw speed (e.g., 50 rpm) and the feed rate (e.g., 2.5-3.5 g/min ).[8]

    • Feed the physical blend into the extruder.

    • Collect the extrudate as it exits the die. The extrudate can be in the form of a filament or sheet.

  • Downstream Processing:

    • Allow the extrudate to cool and solidify.

    • Mill the extrudate into a powder of a desired particle size.

    • The milled powder can then be filled into capsules or further processed into tablets by direct compression (following Protocol 1).

  • Characterization:

    • Solid-State Characterization: Use DSC to determine the glass transition temperature (Tg) of the amorphous solid dispersion and PXRD to confirm the absence of crystalline API peaks.[8] Fourier Transform Infrared Spectroscopy (FTIR) can be used to investigate potential interactions between the API and the carrier.

    • Drug Content Uniformity: Determine the API content in multiple samples of the milled extrudate to ensure homogeneity.

    • In Vitro Drug Release: Perform dissolution studies to compare the release profile of the amorphous solid dispersion to that of the crystalline API.[8]

Experimental Workflow for Hot-Melt Extrusion

G cluster_0 Preparation cluster_1 Extrusion and Processing cluster_2 Characterization start Start weigh Weigh API and MAS start->weigh blend Prepare Physical Blend weigh->blend extrude Hot-Melt Extrusion blend->extrude cool Cool and Solidify Extrudate extrude->cool mill Mill Extrudate cool->mill solid_state Solid-State Analysis (DSC, PXRD, FTIR) mill->solid_state content Drug Content Uniformity solid_state->content dissolution In Vitro Drug Release content->dissolution end End dissolution->end

Caption: Workflow for HME of amorphous solid dispersions.

Data Presentation

The following tables summarize representative quantitative data for drug delivery systems prepared with this compound.

Table 2: Drug Loading and Formulation Parameters

DrugFormulation TypeMAS GradeDrug:MAS RatioOther ExcipientsDrug Loading (%)Reference
EzetimibeAmorphous Solid Dispersion (HME)Neusilin® US2Up to 40% drug loadingKollidon® VA 6410-40[8]
CyclosporineSolid SNEDDS (Adsorption)MAMS-Crospovidone, Magnesium Stearate-[9]
CelecoxibSolid SNEDDS (Adsorption)Neusilin® US22:1 (L-SNEDDS:MAS)MCT, Cremophor EL, Transcutol HP10 (in L-SNEDDS)[11]
Vitamin EDirect CompressionNeusilin® US2-Croscarmellose Sodium, Magnesium StearateUp to 30[5]
SulindacAmorphous Solid Dispersion (HME)Neusilin®1:1 and 1:2-50 and 33.3[2]

Table 3: In Vitro Drug Release Performance

DrugFormulation TypeMAS GradeDissolution MediumTime Point% Drug ReleasedReference
EzetimibeTernary Dispersion Tablet (HME)Neusilin® US20.1 N HCl (pH 1.2)30 min~100[8]
CyclosporineLoaded LLT with disintegrantMAMSPurified Water-~50% after 6h[9]
Sulindac1:2 HME TabletNeusilin®-90 min100[2]
Sorafenib (B1663141) TosylateSurface Solid DispersionNeusilin® US2-1 h97.13[13]

Conclusion

This compound is a multifunctional excipient that offers significant advantages in the development of various drug delivery systems. Its high adsorptive capacity, excellent compressibility, and ability to stabilize amorphous forms of APIs make it a valuable tool for formulators. By following the detailed protocols and considering the physicochemical properties of different MAS grades, researchers and drug development professionals can effectively utilize this versatile material to enhance the performance of their pharmaceutical products.

References

Application Notes and Protocols for Magnesium Aluminometasilicate as a Tablet Binder in Direct Compression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium aluminometasilicate (MAS) is a synthetic, amorphous, multifunctional excipient increasingly utilized in the pharmaceutical industry for direct compression (DC) tablet manufacturing.[1][2] Its unique physicochemical properties, including a large specific surface area, high porosity, and excellent oil and water adsorption capacity, make it a versatile problem-solver for various formulation challenges.[1][2][3][4] Notably, certain grades of MAS, such as Neusilin® US2, are specifically designed for direct compression due to their spherical particle shape, which imparts excellent flowability and compressibility.[3][5] This allows for the production of high-quality tablets with sufficient hardness at low compression forces, even with challenging active pharmaceutical ingredients (APIs).[1][3][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tablet binder in direct compression.

Key Advantages of this compound in Direct Compression

  • Enhanced Flowability: The granular and spherical nature of specific MAS grades ensures consistent powder flow, which is critical for uniform die filling and maintaining tablet weight consistency during high-speed manufacturing.[3][7]

  • Superior Compressibility: MAS facilitates the formation of hard tablets at low compression forces, which can be beneficial for preventing issues like capping and lamination, especially with poorly compressible APIs.[1][3][6]

  • High Adsorption Capacity: Its porous structure allows for the adsorption of significant amounts of oily or liquid APIs, converting them into free-flowing powders suitable for direct compression.[3][8] This is particularly advantageous for formulating self-emulsifying drug delivery systems (SEDDS) into solid dosage forms.[5][9]

  • Moisture Protection: The high water adsorption capacity of MAS helps protect moisture-sensitive APIs from degradation, thereby enhancing product stability.[1][2]

  • Improved Drug Release: While MAS can act as a binder, it can also aid in tablet disintegration and subsequent drug dissolution, particularly when used with appropriate disintegrants like croscarmellose sodium.[1][5]

  • Multifunctional Excipient: Depending on the applied pressure, MAS can exhibit "function switching," acting as a glidant at low pressures and a binder at higher pressures, which can simplify formulations.[6][10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the use of this compound in direct compression formulations.

Table 1: Tablet Characteristics with this compound (Neusilin® US2)

Formulation Component(s)Compression Force (kN)Tablet Hardness (N)Disintegration TimeKey ObservationReference
Neusilin® US2Low74 (±23)>2 hours (without disintegrant)Satisfactory hardness even at low compression force.[5]
Neusilin® US2 with 10% CrospovidoneLow-ImmediateAddition of a superdisintegrant significantly reduces disintegration time.[5]
Neusilin® US2 with 30% Linseed Oil5> Hardness of Colloidal Silicon Dioxide tablets-Superior oil adsorption and tablet hardness compared to colloidal silicon dioxide.[3]
Neusilin® US2 with 30% Linseed Oil10No Capping-Maintained tablet integrity at higher compression forces.[3]
10% Neusilin® UFL2 with Lactose-Higher than 15% MCC-Produces harder tablets compared to microcrystalline cellulose.[2]

Table 2: Powder Properties of Formulations Containing this compound

FormulationBulk Density (g/mL)Tapped Density (g/mL)Carr's Index (%)Hausner's RatioAngle of Repose (°)Reference
Sorafenib (B1663141) Tosylate Surface Solid Dispersion with Neusilin® US20.3930.46014.51.1727.52[7]

Experimental Protocols

Protocol 1: Formulation of Tablets by Direct Compression

This protocol outlines the fundamental steps for preparing tablets using this compound as a binder in a direct compression process.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (e.g., Neusilin® US2)

  • Filler (e.g., Microcrystalline Cellulose, Lactose)

  • Disintegrant (e.g., Croscarmellose Sodium)[1]

  • Lubricant (e.g., Magnesium Stearate)

  • Glidant (optional, e.g., Colloidal Silicon Dioxide)

Equipment:

  • Sieves of appropriate mesh size

  • V-blender or other suitable powder blender

  • Tablet press (single punch or rotary)

Procedure:

  • Sieving: Pass the API and all excipients (except the lubricant) through a suitable mesh sieve (e.g., #40 or #60) to ensure particle size uniformity and remove any lumps.

  • Blending:

    • Place the sieved API, this compound, filler, and disintegrant into a V-blender.

    • Blend the components for a specified period (e.g., 15-20 minutes) to achieve a homogenous mixture.

  • Lubrication:

    • Pass the lubricant (e.g., magnesium stearate) through a fine-mesh sieve (e.g., #80).

    • Add the sieved lubricant to the powder blend in the V-blender.

    • Blend for a short duration (e.g., 2-5 minutes). Avoid over-blending, as this can negatively impact tablet hardness and dissolution.[11]

  • Compression:

    • Set up the tablet press with the desired tooling (punches and dies).

    • Load the final powder blend into the hopper of the tablet press.

    • Compress the blend into tablets at a target weight and hardness. Adjust the compression force as needed to achieve the desired tablet properties.

Protocol 2: Characterization of Powder Blend

This protocol describes the evaluation of the physical properties of the powder blend to ensure its suitability for direct compression.

Procedures:

  • Bulk Density:

    • Weigh a specific amount of the powder blend.

    • Gently pour it into a graduated cylinder of a known volume.

    • Record the volume occupied by the powder without tapping.

    • Calculate the bulk density (mass/volume).[7]

  • Tapped Density:

    • Use a tapped density tester.

    • Place the graduated cylinder containing the powder blend onto the tester.

    • Subject the cylinder to a set number of taps (B36270) (e.g., 100, 500, 1250) until the volume becomes constant.

    • Record the final tapped volume.

    • Calculate the tapped density (mass/tapped volume).[7]

  • Carr's Compressibility Index and Hausner's Ratio:

    • Calculate Carr's Index using the formula: [(Tapped Density - Bulk Density) / Tapped Density] x 100.[7]

    • Calculate Hausner's Ratio using the formula: Tapped Density / Bulk Density.[7]

  • Angle of Repose:

    • Use the fixed funnel method.

    • Allow the powder blend to flow through a funnel onto a flat surface, forming a cone.

    • Measure the height (h) and radius (r) of the powder cone.

    • Calculate the angle of repose using the formula: tan⁻¹(h/r).[7]

Protocol 3: Evaluation of Tablet Properties

This protocol details the standard tests performed to assess the quality of the compressed tablets.

Procedures:

  • Weight Variation:

    • Randomly select and weigh 20 individual tablets.

    • Calculate the average weight.

    • Determine the percentage deviation of each tablet from the average weight. The acceptance criteria are typically as per pharmacopeial standards.[7]

  • Hardness (Crushing Strength):

    • Use a tablet hardness tester.

    • Place a tablet diametrically between the platens of the tester.

    • Apply force until the tablet fractures.

    • Record the force required to break the tablet (typically in Newtons or kiloponds). Test at least 5-10 tablets.[7]

  • Thickness and Diameter:

    • Use a Vernier caliper to measure the thickness and diameter of at least 10 individual tablets.[7]

  • Friability:

    • Weigh a sample of tablets (typically a number of tablets with a combined weight close to 6.5 g).

    • Place the tablets in a Roche friabilator.

    • Rotate the drum at 25 rpm for 4 minutes (100 rotations).[7]

    • Remove the tablets, de-dust them, and re-weigh.

    • Calculate the percentage weight loss. A friability of less than 1% is generally considered acceptable.[7]

  • Disintegration Test:

    • Use a USP disintegration apparatus.

    • Place one tablet in each of the six tubes of the basket-rack assembly.

    • Immerse the basket in the specified fluid (e.g., water or simulated gastric fluid) at 37°C ± 2°C.[12]

    • Operate the apparatus and record the time taken for all tablets to disintegrate completely (i.e., pass through the 10-mesh screen).[12][13]

  • Dissolution Test:

    • Use a USP dissolution apparatus (e.g., Apparatus 2 - Paddle).

    • Place each tablet in a separate vessel containing a specified volume of dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer) maintained at 37°C ± 0.5°C.

    • Stir the medium at a specified speed (e.g., 50 or 75 rpm).

    • Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Analyze the samples for the concentration of the dissolved API using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released over time.

Visualizations

Direct_Compression_Workflow cluster_0 Pre-Compression cluster_1 Compression cluster_2 Post-Compression Evaluation Sieving Sieving of API & Excipients Blending Blending Sieving->Blending Homogenization Lubrication Lubrication Blending->Lubrication Final Mixing Compression Tablet Compression Lubrication->Compression Ready for Pressing QC_Tests Quality Control Tests (Hardness, Friability, etc.) Compression->QC_Tests Tablet Output Disintegration Disintegration Testing QC_Tests->Disintegration Dissolution Dissolution Testing QC_Tests->Dissolution

Caption: Workflow for Direct Compression Tablet Manufacturing.

Tablet_Property_Evaluation cluster_physical Physical Properties cluster_performance Performance Properties Start Compressed Tablet Weight Weight Variation Start->Weight Hardness Hardness Start->Hardness Thickness Thickness Start->Thickness Friability Friability Start->Friability Disintegration Disintegration Start->Disintegration Dissolution Dissolution Disintegration->Dissolution Prerequisite for API_Release API Release Profile Dissolution->API_Release

Caption: Evaluation of Key Tablet Quality Attributes.

MAS_Functionality_Pathway cluster_properties Inherent Properties cluster_functions Functional Roles in Direct Compression MAS This compound (MAS) Porosity High Porosity MAS->Porosity SurfaceArea Large Surface Area MAS->SurfaceArea ParticleShape Spherical Particles MAS->ParticleShape Binder Binder MAS->Binder Under compression force DisintegrantAid Disintegration Aid MAS->DisintegrantAid Wicking action Adsorbent Adsorbent Porosity->Adsorbent Enables liquid uptake SurfaceArea->Adsorbent Increases capacity Glidant Glidant ParticleShape->Glidant Improves powder flow TabletHardness Tablet Hardness Binder->TabletHardness Uniformity Weight Uniformity Glidant->Uniformity OilyAPI Formulation of Oily APIs Adsorbent->OilyAPI DrugRelease Faster Drug Release DisintegrantAid->DrugRelease

Caption: Functional Pathways of this compound.

References

Application Notes and Protocols for the Formulation of Stable Suspensions with Magnesium Aluminometasilicate for Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnesium aluminometasilicate (MAS) is a synthetic, amorphous silicate (B1173343) with a high surface area and porosity, making it a versatile excipient in pharmaceutical formulations.[1][2][3] Its unique properties allow it to function as a suspending agent, stabilizer, adsorbent, and bioavailability enhancer, particularly for Biopharmaceutics Classification System (BCS) Class II and IV drugs, which are characterized by poor water solubility.[2][4] This document provides detailed application notes and protocols for the formulation of stable suspensions of poorly soluble drugs using this compound, with a focus on grades like Neusilin US2.

Key Advantages of this compound in Suspensions

  • Enhanced Stability: MAS forms a stable, three-dimensional network structure in aqueous media, which effectively suspends drug particles and prevents their sedimentation and caking.[5][6] This ensures dose uniformity throughout the shelf life of the product.

  • Improved Bioavailability: By adsorbing the drug onto its porous surface, MAS can maintain the drug in an amorphous state, preventing crystallization.[4] This amorphous solid dispersion leads to increased solubility and dissolution rates, thereby enhancing bioavailability.[2][4]

  • High Adsorption Capacity: Different grades of MAS, such as Neusilin US2 and UFL2, exhibit high oil and water adsorption capacities, allowing for the formulation of high-content drug suspensions while maintaining good flow properties.[3][7][8]

  • Versatility: MAS is compatible with a wide range of active pharmaceutical ingredients (APIs) and other excipients. It can be used in various liquid dosage forms, including oral and topical suspensions.[9][10]

Quantitative Data Summary

The following table summarizes key quantitative parameters of different grades of this compound relevant to suspension formulation.

GradeBulk Density (g/mL)Specific Surface Area (m²/g)Oil Adsorption Capacity (mL/g)Water Adsorption Capacity (mL/g)pH (in suspension)Recommended Use in Suspensions (%)
Neusilin US2 0.10 - 0.18~300~3.2~3.46.5 - 8.5 (Type I-A)1 - 5
Neusilin UFL2 0.05 - 0.09~300~3.5~3.06.5 - 8.5 (Type I-A)1 - 5
Neusilin S1 0.15 - 0.25~110~1.8~1.38.5 - 10.5 (Type I-B)-
Neusilin S2 0.15 - 0.25~110~1.8~1.38.5 - 10.5 (Type I-B)-

Note: Data compiled from various sources.[7][8] Exact values may vary depending on the specific manufacturer and batch.

Experimental Protocols

Preparation of a Stable Suspension

This protocol outlines the steps for preparing a stable oral suspension of a poorly soluble drug using this compound.

Materials:

  • Poorly soluble Active Pharmaceutical Ingredient (API)

  • This compound (e.g., Neusilin US2)

  • Wetting agent (e.g., Polysorbate 80, 0.1% w/v)[11]

  • Suspending agent (optional, e.g., Sodium Carboxymethylcellulose)[11]

  • Preservatives (e.g., Methylparaben, Propylparaben)

  • Sweeteners and Flavors (as required)

  • Purified Water

Protocol:

  • Hydration of this compound: Disperse the required amount of this compound in a portion of hot purified water (approximately 70-80°C) with continuous stirring to ensure complete hydration.[11] Allow the dispersion to cool to room temperature.

  • Wetting the API: In a separate container, levigate the poorly soluble API with the wetting agent to form a smooth paste.[11] This step is crucial to ensure proper dispersion of the hydrophobic drug particles.

  • Formation of the Suspension: Gradually add the hydrated this compound dispersion to the API paste with constant mixing.

  • Addition of Other Excipients: Dissolve the preservatives, sweeteners, and any other water-soluble excipients in another portion of purified water and add this solution to the main suspension.

  • Final Volume Adjustment: Add the remaining purified water to achieve the final desired volume and mix thoroughly to ensure a homogenous suspension.

  • Homogenization: Pass the suspension through a homogenizer or colloid mill to reduce the particle size of the dispersed phase and improve the uniformity of the suspension.

Evaluation of Suspension Stability

a) Sedimentation Volume (F)

  • Pour 50 mL of the prepared suspension into a 50 mL graduated cylinder.[11]

  • Store the cylinder in an undisturbed location at room temperature.

  • Measure the final volume of the sediment (Vu) after a predetermined time interval (e.g., 24, 48, 72 hours).

  • The initial volume of the suspension is Vo.

  • Calculate the sedimentation volume (F) using the formula: F = Vu / Vo.

    • An F value closer to 1 indicates better physical stability.

b) Redispersibility

  • After determining the sedimentation volume, gently invert the graduated cylinder by 180 degrees.

  • Count the number of inversions required to fully redisperse the sediment.

    • A lower number of inversions signifies better redispersibility.

c) Viscosity Measurement

  • Measure the viscosity of the suspension using a rotational viscometer (e.g., Brookfield viscometer) at different shear rates.

  • This will help to understand the rheological behavior of the suspension (e.g., shear-thinning), which is desirable for a stable and easily pourable product.

In Vitro Drug Release Study

This protocol is essential to evaluate the enhancement of drug dissolution from the suspension.

Apparatus: USP Dissolution Apparatus II (Paddle type)[11]

Dissolution Medium: 900 mL of 0.1 N HCl or another appropriate medium simulating gastrointestinal fluids.[11]

Protocol:

  • Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 50 rpm.[11]

  • Carefully introduce a accurately measured volume of the suspension into the dissolution vessel.[11]

  • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released against time to obtain the dissolution profile.

Visualizations

Experimental_Workflow cluster_prep Suspension Preparation cluster_eval Suspension Evaluation API Poorly Soluble API Wetting Wetting of API API->Wetting MAS This compound Hydration Hydration of MAS MAS->Hydration Excipients Other Excipients (Wetting Agent, etc.) Excipients->Wetting Water Purified Water Water->Hydration Mixing Mixing & Homogenization Hydration->Mixing Wetting->Mixing Suspension Final Suspension Mixing->Suspension Stability Physical Stability (Sedimentation, Redispersibility) Suspension->Stability Rheology Rheological Analysis (Viscosity) Suspension->Rheology Dissolution In Vitro Drug Release Suspension->Dissolution Analysis Data Analysis & Characterization Stability->Analysis Rheology->Analysis Dissolution->Analysis Stabilization_Mechanism cluster_system Aqueous Suspension System cluster_interaction Stabilization Interactions cluster_outcome Resulting Properties MAS This compound (Negatively Charged Surface, Positively Charged Edges) Water Aqueous Vehicle MAS->Water Hydration & Swelling Network Formation of 3D 'House of Cards' Structure MAS->Network Adsorption Adsorption of API onto MAS Surface (Amorphous State) MAS->Adsorption API Poorly Soluble Drug Particles API->Adsorption Entrapment Physical Entrapment of API Particles API->Entrapment Network->Entrapment EnhancedDissolution Enhanced Dissolution & Bioavailability Adsorption->EnhancedDissolution StableSuspension Stable Suspension (Reduced Sedimentation) Entrapment->StableSuspension

References

Application Notes and Protocols for Protein Adsorption Studies Using Magnesium Aluminometasilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting protein adsorption studies using magnesium aluminometasilicate (MAS), a synthetic, amorphous excipient known for its high surface area and adsorbent properties. A common pharmaceutical grade of MAS is Neusilin® US2, which will be used as a representative example in the protocols outlined below. These studies are crucial for understanding the interactions between therapeutic proteins and silicate-based carriers, which is vital for the development of stable and effective drug delivery systems.

Introduction to this compound (MAS) in Protein Formulations

This compound (Al₂O₃·MgO·1.7SiO₂·xH₂O) is a multifunctional excipient widely used in the pharmaceutical industry.[1] Its key properties include a large specific surface area (approx. 300 m²/g for Neusilin® US2), high porosity, and significant oil and water adsorption capacity.[2][3] These characteristics make it an excellent carrier for converting liquid or oily active pharmaceutical ingredients (APIs) into free-flowing powders and for developing solid dispersions to enhance the solubility and stability of poorly water-soluble drugs.[4][5]

When used with protein therapeutics, MAS can serve as a carrier to create solid dosage forms or as a stabilizer. The adsorption of proteins onto the MAS surface is governed by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic forces.[6] Understanding the capacity, thermodynamics, and conformational changes associated with this adsorption is critical to ensure the protein remains stable and bioactive.

Characterization of this compound (Neusilin® US2)

Before initiating protein adsorption studies, it is essential to characterize the adsorbent material. Key parameters for a typical batch of Neusilin® US2 are provided in Table 1.

PropertyTypical Value
Chemical Formula Al₂O₃·MgO·1.7SiO₂·xH₂O[1]
Physical Form Amorphous white granules[2]
Specific Surface Area ~300 m²/g[2]
Average Particle Size ~106 µm[2]
pH (4% slurry) 6.0 - 8.0[2]
Oil Adsorption Capacity 2.7 - 3.4 mL/g[2]
Water Adsorption Capacity 2.4 - 3.1 mL/g[2]

Experimental Protocols

This section details the primary experimental methods for quantifying protein adsorption, determining thermodynamic parameters, and assessing protein structural changes upon adsorption to MAS.

Protocol 1: Determination of Adsorption Isotherms by Batch Depletion Method

This protocol determines the equilibrium adsorption capacity of MAS for a specific protein by measuring the decrease in protein concentration in a solution after incubation with the adsorbent.

Materials:

  • This compound (e.g., Neusilin® US2)

  • Model Protein (e.g., Lysozyme or Bovine Serum Albumin - BSA)

  • Buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Benchtop microcentrifuge

  • UV-Vis Spectrophotometer

  • Pipettes and tips

Procedure:

  • Prepare Protein Stock Solution: Prepare a concentrated stock solution of the protein (e.g., 2 mg/mL Lysozyme) in the desired buffer. Determine the precise concentration using UV absorbance at 280 nm.

  • Prepare Adsorbent Slurry: Weigh a precise amount of MAS (e.g., 100 mg) and suspend it in a known volume of buffer (e.g., 10 mL) to create a 10 mg/mL slurry.

  • Set up Adsorption Series: In a series of microcentrifuge tubes, prepare different initial protein concentrations by diluting the stock solution. The final volume in each tube should be constant (e.g., 1 mL).

  • Initiate Adsorption: Add a fixed amount of the MAS slurry (e.g., 100 µL of the 10 mg/mL slurry, for a final MAS concentration of 1 mg/mL) to each tube. Include a control tube with protein solution but no MAS.

  • Equilibration: Incubate the tubes at a constant temperature (e.g., 25°C) on a tube rotator for a predetermined time to reach equilibrium (e.g., 2 hours). This time should be determined from preliminary kinetic studies.

  • Separation: Pellet the MAS particles by centrifugation (e.g., 10,000 x g for 15 minutes).[7]

  • Measure Final Concentration: Carefully collect the supernatant and measure the final protein concentration (Cₑ) using a UV-Vis spectrophotometer at 280 nm.

  • Calculate Adsorbed Amount: The amount of protein adsorbed per unit mass of MAS (qₑ, in mg/g) is calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m Where:

    • C₀ = Initial protein concentration (mg/mL)

    • Cₑ = Equilibrium (final) protein concentration in the supernatant (mg/mL)

    • V = Total volume of the solution (mL)

    • m = Mass of the MAS adsorbent (g)

  • Plot Isotherm: Plot qₑ (y-axis) versus Cₑ (x-axis) to generate the adsorption isotherm.

Data Analysis: The resulting isotherm can be fitted to models like the Langmuir or Freundlich equations to determine the maximum adsorption capacity and binding affinity.

  • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface.

    • Cₑ / qₑ = (1 / (qₘₐₓ * Kₗ)) + (Cₑ / qₘₐₓ)

    • qₘₐₓ: Maximum adsorption capacity (mg/g)

    • Kₗ: Langmuir adsorption constant (L/mg)

  • Freundlich Isotherm: An empirical model for multilayer adsorption on a heterogeneous surface.

    • log(qₑ) = log(Kբ) + (1/n) * log(Cₑ)

    • Kբ: Freundlich constant related to adsorption capacity

    • n: Adsorption intensity

Protocol 2: Thermodynamic Analysis by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding process, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9]

Materials:

  • Isothermal Titration Calorimeter

  • This compound (e.g., Neusilin® US2)

  • Model Protein (e.g., Lysozyme)

  • Dialysis buffer (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)

  • Degasser

Procedure:

  • Sample Preparation:

    • Prepare a protein solution (e.g., 20-50 µM Lysozyme) in the dialysis buffer.

    • Prepare a fine, homogeneous suspension of MAS (e.g., 1-5 mg/mL) in the exact same dialysis buffer. Buffer mismatch is a critical source of error.

    • Dialyze the protein solution against the buffer extensively to ensure perfect buffer matching.

    • Degas both the protein solution and the MAS suspension for at least 30 minutes immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe according to the instrument protocol.

  • Loading:

    • Load the MAS suspension into the sample cell (typically ~1.4 mL for older models, ~300 µL for newer models).

    • Load the protein solution into the injection syringe (typically ~250 µL for older models, ~100 µL for newer models).

  • Titration:

    • Perform a series of small injections (e.g., 20-30 injections of 5-10 µL each) of the protein solution into the MAS suspension.

    • Allow sufficient time between injections (e.g., 300 seconds) for the system to return to thermal equilibrium.

  • Control Experiment: Perform a control titration by injecting the protein solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the corrected heat per injection against the molar ratio of protein to MAS.

    • Fit the resulting binding isotherm using the instrument's software (e.g., with a one-site binding model) to determine the binding affinity (Kₐ or Kᴅ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated automatically.

Protocol 3: Analysis of Protein Secondary Structure by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to detect changes in the protein's secondary structure (α-helix, β-sheet content) upon adsorption to MAS.[6] This is achieved by analyzing the position and shape of the amide I and amide II bands.[10]

Materials:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • This compound (e.g., Neusilin® US2)

  • Model Protein (e.g., Lysozyme)

  • Buffer solution (preferably in D₂O to minimize water interference in the amide region)

  • Centrifuge

Procedure:

  • Prepare Adsorbed Sample:

    • Incubate the protein with MAS at a saturating concentration (determined from the adsorption isotherm) for the equilibrium time.

    • Gently pellet the protein-MAS complex by centrifugation (e.g., 5,000 x g for 5 minutes).

    • Carefully remove the supernatant and wash the pellet once with fresh buffer to remove any loosely bound or unbound protein.

    • Re-suspend the pellet in a minimal amount of buffer (or D₂O) to form a concentrated paste.

  • Prepare Control Samples:

    • A solution of the native protein at a high concentration in the same buffer.

    • A suspension of MAS in the buffer.

  • FTIR Measurement:

    • Acquire a background spectrum of the clean, dry ATR crystal.

    • Apply a small amount of the MAS-only suspension to the ATR crystal, dry it to a thin film, and collect its spectrum.

    • Thoroughly clean the crystal. Apply the native protein solution and collect its spectrum.

    • Thoroughly clean the crystal. Apply the protein-MAS paste to the ATR crystal and collect the spectrum. Ensure good contact between the sample and the crystal.

    • Collect spectra over a range of at least 1800-1500 cm⁻¹, with a resolution of 4 cm⁻¹ and co-adding at least 128 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform buffer and MAS spectral subtraction from the spectrum of the adsorbed protein.

    • Focus on the Amide I band (1700-1600 cm⁻¹) and Amide II band (1600-1500 cm⁻¹).

    • Perform second-derivative analysis and curve fitting on the Amide I band to deconvolute the overlapping peaks corresponding to different secondary structures (e.g., α-helix: ~1655 cm⁻¹, β-sheet: ~1630 cm⁻¹ and ~1685 cm⁻¹).[11]

    • Compare the percentage of each secondary structure in the adsorbed protein to that of the native protein to quantify conformational changes.

Data Presentation and Expected Results

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 2: Adsorption Isotherm Parameters for Proteins on Silicate-Based Materials This table provides representative data. Actual values must be determined experimentally.

ProteinAdsorbentpHIsotherm Modelqₘₐₓ (mg/g)Kₗ (L/mg) or KբnReference
LysozymeSaponite (Clay)--600--[8]
LysozymeFunctionalized Silica7.0Langmuir36.8--[5]
BSAHydrophilic Surface7.4Langmuir-like~2.5 (mg/m²)--[1]

Table 3: Thermodynamic Parameters for Protein-Material Interactions This table illustrates the type of data obtained from ITC. Values are hypothetical and for demonstration purposes only.

ProteinAdsorbentTemp (°C)Kᴅ (µM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Protein XMAS25ValueValueValueValue

Table 4: Secondary Structure Analysis of Adsorbed Lysozyme from FTIR Illustrative data showing potential changes in protein conformation upon adsorption.

Secondary StructureNative Lysozyme (%)Lysozyme Adsorbed on MAS (%)
α-Helix 4030
β-Sheet 1525
Turns/Random Coil 4545

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Batch_Adsorption_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Protein Stock Solutions (Multiple Concentrations) E1 Mix Protein and MAS P1->E1 P2 Prepare MAS Slurry (e.g., 10 mg/mL) P2->E1 E2 Incubate to Reach Equilibrium (e.g., 2h at 25°C) E1->E2 E3 Separate by Centrifugation (10,000 x g, 15 min) E2->E3 E4 Collect Supernatant E3->E4 A1 Measure Final Protein Concentration (Cₑ) via UV-Vis at 280 nm E4->A1 A2 Calculate Adsorbed Amount (qₑ) A1->A2 A3 Plot qₑ vs. Cₑ to Generate Isotherm A2->A3 A4 Fit Data to Langmuir/Freundlich Models A3->A4

Caption: Workflow for Batch Adsorption Isotherm Determination.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Prepare Protein Solution (Syringe) E1 Load Samples into Calorimeter P1->E1 P2 Prepare MAS Suspension (Sample Cell) P2->E1 P3 Ensure Identical Buffer & Degas Both Samples P3->P1 P3->P2 E2 Titrate Protein into MAS Suspension E1->E2 E3 Measure Heat Change per Injection E2->E3 A1 Integrate Heat Peaks E3->A1 A2 Plot Heat vs. Molar Ratio A1->A2 A3 Fit Binding Isotherm A2->A3 A4 Determine Thermodynamic Parameters (Kᴅ, ΔH, ΔS) A3->A4

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_exp FTIR Measurement cluster_analysis Data Analysis P1 Incubate Protein with MAS P2 Isolate & Wash Protein-MAS Complex P1->P2 P3 Prepare Concentrated Paste in D₂O Buffer P2->P3 E2 Acquire Spectra: - Native Protein - Adsorbed Protein P3->E2 E1 Acquire Background (ATR Crystal) E1->E2 A1 Buffer & Adsorbent Subtraction E2->A1 A2 Analyze Amide I Band (1700-1600 cm⁻¹) A1->A2 A3 Deconvolution & Second Derivative Analysis A2->A3 A4 Quantify Secondary Structure Percentages A3->A4

Caption: Workflow for FTIR Analysis of Protein Conformation.

References

Application Notes and Protocols for the Characterization of Magnesium Aluminometasilicate using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnesium aluminometasilicate (Al₂O₃·MgO·1.7SiO₂·xH₂O) is a synthetic, amorphous, multifunctional excipient widely utilized in the pharmaceutical industry.[1] Its high surface area and porosity make it an excellent tablet binder and disintegrant, fluidity enhancer, and an adsorbent for converting liquid drug delivery systems into solid dosage forms.[1][2][3][4] Furthermore, it serves as a stabilizer and a bioavailability enhancer, particularly for poorly water-soluble drugs.[1][2] Accurate and thorough characterization of its physicochemical properties is crucial for ensuring product quality, performance, and regulatory compliance. This document provides detailed application notes and experimental protocols for the characterization of this compound using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR).

X-ray Diffraction (XRD) Analysis

Application Note

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the crystallographic structure of a material. In the context of this compound, XRD is primarily employed to confirm its amorphous nature. An amorphous solid will not produce sharp diffraction peaks but rather a broad, diffuse halo in the XRD pattern. The absence of sharp peaks indicates the lack of long-range atomic order, which is a key characteristic of this excipient.

Conversely, the presence of sharp peaks would suggest the existence of crystalline impurities or a different, crystalline form of the material. The technique can also be used to identify specific crystalline phases if they are present.[5] For instance, pharmacopeial standards may specify certain d-spacing values that should be present or absent in the diffraction pattern to ensure the correct material identity and quality.[6][7][8]

Experimental Protocol for XRD

Objective: To determine the physical form (amorphous or crystalline) of a this compound sample.

Materials and Equipment:

  • This compound powder sample

  • Sample holder

  • Spatula

  • Powder X-ray Diffractometer with a Cu Kα radiation source

  • Computer with data analysis software

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.

    • Carefully pack the powder into the sample holder. Use a spatula or a glass slide to press the powder down and create a flat, smooth surface that is level with the top of the holder. This minimizes errors related to sample height.

  • Instrument Setup:

    • Turn on the X-ray diffractometer and allow the X-ray tube to warm up as per the manufacturer's instructions.

    • Set the instrument parameters. Typical settings for pharmaceutical excipients are:

      • X-ray Source: Cu Kα (λ = 1.5418 Å)

      • Voltage and Current: 40 kV and 30-40 mA[9]

      • Scan Range (2θ): 5° to 85°[9]

      • Step Size: 0.02°

      • Scan Speed/Time per Step: Dependent on desired signal-to-noise ratio (e.g., 1-5 seconds/step).

  • Data Collection:

    • Mount the prepared sample holder into the diffractometer.

    • Initiate the scan. The instrument will measure the intensity of diffracted X-rays at each 2θ angle.

  • Data Analysis:

    • Upon completion of the scan, process the raw data using the instrument's software. This typically involves background subtraction and smoothing.

    • Examine the resulting diffractogram. A broad, non-distinct hump over a wide 2θ range is characteristic of an amorphous material.

    • If sharp peaks are present, compare their 2θ positions and relative intensities to a reference database (e.g., ICDD-PDF2) to identify any crystalline phases.[10]

Data Presentation: Characteristic XRD Data

As this compound is primarily amorphous, it typically shows a broad halo. However, some quality control tests may look for specific weak, broad peaks or the absence of sharp crystalline peaks.

FeatureExpected 2θ Range / d-spacing (Å)InterpretationReference
Amorphous HaloBroad hump (e.g., 20-35°)Confirms the amorphous nature of the material.General
Hydrated/Orientedd-spacing: 15.0 - 17.2 ÅThe largest peak observed after hydration and ethylene (B1197577) glycol treatment.[6][7]
Random Powderd-spacing: 1.492 - 1.504 ÅCharacteristic broad peak region for a randomly oriented powder specimen.[6][7][8]
Random Powderd-spacing: 1.510 - 1.540 ÅA second characteristic broad peak region for a randomly oriented powder.[6][7][8]

Visualization: XRD Experimental Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation start Start: Obtain Powder Sample grind Grind Sample (if needed) start->grind pack Pack Sample into Holder grind->pack load Load Sample pack->load Transfer setup Set XRD Instrument Parameters setup->load scan Initiate 2θ Scan load->scan process Process Raw Data scan->process interpret Interpret Diffractogram process->interpret report Report Findings interpret->report

Caption: Workflow for XRD analysis of this compound.

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

Application Note

Fourier-Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique used to identify functional groups within a molecule. When infrared radiation is passed through a sample, specific frequencies of energy are absorbed, corresponding to the vibrational frequencies of the chemical bonds. The resulting spectrum is a unique "molecular fingerprint" of the sample.

For this compound, FTIR is used to confirm the presence of key chemical bonds, such as Si-O, Al-O, Mg-O, and O-H (from water molecules).[11] The spectrum can verify the identity of the material and can also be used to detect organic or inorganic impurities that would present their own characteristic absorption bands. It is a rapid and reliable method for quality control and material identification.[9]

Experimental Protocol for FTIR

Objective: To obtain the infrared spectrum of a this compound sample to identify its characteristic functional groups.

Materials and Equipment:

  • This compound powder sample

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press kit (die and hydraulic press)

  • FTIR spectrometer with a sample compartment

  • Computer with data analysis software

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder into an agate mortar.

    • Gently mix the powders with the pestle, then grind thoroughly for several minutes until the mixture is a fine, homogeneous powder. This minimizes scattering of IR radiation.

    • Transfer the powder mixture to the die of the pellet press.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum Collection:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan. This measures the spectrum of the ambient environment (e.g., water vapor, CO₂) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Spectrum Collection:

    • Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

    • Run the sample scan. Typical settings are:

      • Scan Range: 4000 to 400 cm⁻¹[9]

      • Resolution: 4 cm⁻¹[12]

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce a final absorbance or transmittance spectrum.

    • Identify the major absorption bands (peaks) in the spectrum.

    • Compare the peak positions (in cm⁻¹) to reference spectra or literature values for this compound to confirm its identity and check for impurities.

Data Presentation: Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration ModeBond / Functional GroupInterpretationReference
~3440O-H stretchingH₂OIndicates the presence of adsorbed or structural water.[11][11]
~1635H-O-H bendingH₂OConfirms the presence of water of hydration.General
~1000-1100Si-O-Si asymmetric stretchingSilicate (B1173343) networkA very strong and broad band, characteristic of the primary silicate structure.General
~600-800Al-O / Mg-O stretchingAl-O / Mg-OVibrations associated with the aluminum and magnesium oxide components.General
~400-500O-Si-O / O-Al-O bendingSilicate/AluminateBending and rocking vibrations of the oxide network.General

Visualization: FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Start: Weigh Sample & KBr mix Grind Sample and KBr start->mix press Press Mixture into Pellet mix->press load Load Sample Pellet press->load Transfer background Collect Background Spectrum scan Collect Sample Spectrum background->scan load->scan process Generate Absorbance Spectrum scan->process interpret Identify Absorption Bands process->interpret report Report Findings interpret->report

Caption: Workflow for FTIR analysis of this compound.

Combined Analysis and Interpretation

Integrating data from both XRD and FTIR provides a comprehensive characterization of this compound. XRD confirms the material's bulk physical state (amorphous), which is critical for its performance as a carrier for amorphous solid dispersions. FTIR provides orthogonal information by confirming the chemical identity through the presence of characteristic covalent bonds (Si-O, Al-O, O-H). Together, these techniques provide a robust quality control framework to ensure the identity, purity, and physical form of this compound, guaranteeing its suitability for pharmaceutical formulations.

References

Procedure for FTIR analysis to identify functional groups in Magnesium aluminometasilicate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium aluminometasilicate is a synthetic, amorphous silicate (B1173343) widely utilized in the pharmaceutical industry as an excipient. Its primary functions include acting as a glidant, adsorbent, and stabilizing agent in various dosage forms. The performance of this compound is intrinsically linked to its chemical structure, particularly the arrangement of silicate, aluminate, and magnesium oxide networks. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique employed to identify the key functional groups present in a material. This application note provides a detailed procedure for using FTIR spectroscopy to characterize the functional groups in this compound, offering insights into its molecular structure.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the resulting spectrum, which is a plot of infrared absorption versus wavenumber (cm⁻¹), the functional groups present in the molecule can be identified. For this compound, FTIR analysis can elucidate the presence and nature of Si-O-Si, Si-O-Al, Mg-O, and hydroxyl (O-H) bonds.

Experimental Protocols

Two primary methods are commonly used for the FTIR analysis of solid powder samples like this compound: the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

This traditional method involves dispersing the sample in a dry KBr matrix and pressing it into a thin, transparent pellet.

Materials and Equipment:

  • FTIR Spectrometer

  • Hydraulic press with pellet die

  • Agate mortar and pestle

  • Spectroscopy grade Potassium Bromide (KBr), dried in an oven at 110°C for 2-3 hours and stored in a desiccator.[1]

  • Analytical balance

  • Spatula

  • Sample of this compound

Protocol:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.[2][3]

    • Weigh approximately 100-200 mg of dry, spectroscopy grade KBr powder.[2]

    • Transfer the sample and KBr to a clean, dry agate mortar.

    • Gently grind the sample and KBr together using the pestle until a fine, homogeneous powder is obtained.[1] The goal is to uniformly disperse the sample particles within the KBr matrix.

  • Pellet Formation:

    • Carefully transfer the powder mixture into the pellet die.

    • Place the die into a hydraulic press.

    • Apply pressure gradually, typically in the range of 8-10 metric tons for a 13 mm die, to form a thin, transparent pellet.[4]

    • Maintain the pressure for 1-2 minutes to ensure the removal of trapped air and the formation of a dense pellet.[4]

  • FTIR Analysis:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record the background spectrum of the empty sample compartment.

    • Acquire the FTIR spectrum of the sample pellet over a suitable spectral range, typically 4000-400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹ and accumulate a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

The ATR method is a simpler and faster technique that requires minimal sample preparation. It is particularly useful for analyzing fine powders directly.[5]

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond crystal)

  • Spatula

  • Sample of this compound

  • Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Protocol:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean and free from any residues. Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record the background spectrum with the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]

    • Use the pressure clamp of the ATR accessory to apply firm and consistent pressure on the sample, ensuring good contact between the powder and the crystal surface.[5]

    • Acquire the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and an appropriate number of scans.

  • Cleaning:

    • After the measurement, release the pressure and carefully remove the sample powder.

    • Clean the ATR crystal thoroughly with a solvent and lint-free wipe to prepare for the next sample.

Data Presentation: Characteristic Functional Groups

The FTIR spectrum of amorphous this compound is characterized by broad absorption bands due to the wide distribution of bond angles and lengths in its non-crystalline structure. The table below summarizes the expected characteristic absorption bands for the key functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3600 - 3200 (broad)O-H stretchingAdsorbed water molecules and surface hydroxyl groups (Si-OH, Al-OH)
~1635H-O-H bendingBending vibration of adsorbed water
1200 - 950 (very broad)Asymmetric stretching of Si-O-T (T=Si, Al)Predominantly Si-O-Si and Si-O-Al network vibrations
~950Si-OH stretchingStretching of silanol (B1196071) groups
800 - 780Symmetric stretching of Si-O-SiSymmetrical stretching within the silicate network
700 - 500Si-O-Al and Al-O vibrationsBending and stretching vibrations involving aluminum
Below 600Mg-O stretching and lattice vibrationsVibrations involving magnesium in the silicate network

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the FTIR analysis of this compound.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis FTIR Analysis cluster_data Data Processing and Interpretation start Start: Obtain Magnesium Aluminometasilicate Sample method_choice Choose Analysis Method start->method_choice kbr_weigh Weigh Sample (1-2 mg) and KBr (100-200 mg) method_choice->kbr_weigh KBr atr_place Place Powder Sample Directly on ATR Crystal method_choice->atr_place ATR kbr_grind Grind Sample and KBr in Agate Mortar kbr_weigh->kbr_grind kbr_press Press Mixture into a Transparent Pellet kbr_grind->kbr_press background Record Background Spectrum kbr_press->background atr_apply_pressure Apply Consistent Pressure atr_place->atr_apply_pressure atr_apply_pressure->background acquire_spectrum Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) background->acquire_spectrum process Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process identify Identify Characteristic Peaks process->identify interpret Correlate Peaks to Functional Groups identify->interpret report Generate Report interpret->report

Caption: Workflow for FTIR analysis of this compound.

Conclusion

FTIR spectroscopy is an effective and efficient method for the identification of key functional groups in this compound. The choice between the KBr pellet and ATR methods will depend on the available equipment and desired sample throughput, with ATR being the more rapid technique. The resulting spectrum, characterized by broad absorption bands, provides a unique fingerprint of the amorphous silicate network, confirming the presence of Si-O-Si, Si-O-Al, and hydroxyl groups. This information is crucial for quality control, stability studies, and understanding the performance of this compound as a pharmaceutical excipient.

References

Application Note: Determination of Specific Surface Area of Porous Magnesium Aluminometasilicate Using Gas Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

AN-PH-001

Introduction

Magnesium aluminometasilicate (MAS), with the general formula Al₂O₃·MgO·1.7SiO₂·xH₂O, is a synthetic, amorphous silicate (B1173343) widely used as a pharmaceutical excipient.[1][2] Its highly porous structure and large specific surface area are key to its functionality, enabling applications such as high-capacity adsorption of oils and liquids, stabilization of amorphous drug forms, and enhancement of drug solubility and bioavailability.[3][4] Different grades of MAS can have specific surface areas ranging from 100 to 300 m²/g.[1][2]

The specific surface area is a critical quality attribute that directly influences the material's performance as a binder, disintegrant, glidant, and carrier for liquid or poorly soluble active pharmaceutical ingredients (APIs).[5] Therefore, accurate and reproducible measurement of the specific surface area is essential for formulation development, quality control, and ensuring consistent product performance.

This application note details the standardized protocol for measuring the specific surface area of porous this compound using the multipoint Brunauer-Emmett-Teller (BET) method based on nitrogen gas adsorption.[6][7]

Principle of the BET Method

The BET theory explains the physical adsorption of gas molecules onto a solid surface in multiple layers.[7] The measurement is typically conducted at the boiling point of liquid nitrogen (77 K). By measuring the amount of nitrogen gas adsorbed at various relative pressures, a BET plot is constructed. This plot is then used to calculate the volume of gas required to form a single molecular layer (a monolayer) on the sample's surface.[8] The total specific surface area is then determined by multiplying the number of adsorbed gas molecules in the monolayer by the cross-sectional area of a single nitrogen molecule (typically 0.162 nm²).[7]

Experimental Protocol

Apparatus and Materials
  • Gas Adsorption Analyzer: Automated multipoint BET surface area analyzer (e.g., Micromeritics Gemini series, Quantachrome NOVA series, or similar).[9][10]

  • Degassing Station: Flowing-gas or vacuum degassing unit, capable of controlled heating.[10]

  • Analytical Balance: Precision of at least 0.1 mg.

  • Sample Tubes: Appropriate size and material for the instrument, with stoppers.

  • Gases:

    • Adsorbate: Nitrogen (N₂), ultra-high purity (≥99.999%).

    • Purge/Backfill Gas: Helium (He), ultra-high purity (≥99.999%).

  • Liquid Nitrogen (LN₂): For maintaining analysis temperature at 77 K.

  • Sample: Porous this compound (e.g., Neusilin® US2).[11]

Sample Preparation (Degassing)

Proper degassing is critical to remove atmospheric contaminants (like water and CO₂) from the sample surface, which would otherwise interfere with nitrogen adsorption and lead to inaccurate results.[6][12]

  • Weighing: Accurately weigh an empty, clean sample tube with its stopper. Record the weight.

  • Sample Loading: Add approximately 100-200 mg of the this compound powder into the sample tube. The ideal sample amount should provide a total surface area of at least 10 m².

  • Re-weighing: Weigh the sample tube containing the sample and record the total weight. The difference yields the exact sample mass.

  • Degassing Procedure:

    • Transfer the sample tube to the degassing station.

    • Heat the sample under a continuous flow of dry nitrogen gas or under vacuum.

    • Degassing Temperature: 150 °C. This temperature is effective for removing physisorbed water without causing structural changes to the aluminosilicate.[9] For unknown materials, a preliminary thermogravimetric analysis (TGA) is recommended to determine the optimal degassing temperature.[10][13]

    • Degassing Time: A minimum of 3 hours. For highly porous materials, overnight degassing (12-16 hours) is recommended to ensure the surface is completely clean.[14]

  • Cooling: After degassing, allow the sample to cool to room temperature under a continuous flow of dry nitrogen or helium to prevent re-adsorption of atmospheric contaminants.

  • Final Weighing: Once cooled, re-weigh the sample tube to determine the final, degassed sample weight for the analysis.

BET Analysis Procedure
  • Instrument Setup: Ensure the gas adsorption analyzer is properly calibrated and the liquid nitrogen dewar is full.

  • Sample Loading: Carefully transfer the cooled sample tube from the degassing station to the analysis port of the instrument.

  • Analysis Parameters: Set up the analysis file with the following parameters:

    • Adsorbate: Nitrogen

    • Analysis Temperature: 77 K (LN₂ boiling point)

    • Equilibration Time: Adjust as needed (e.g., 10-30 seconds per point). Microporous materials may require longer times.[15]

    • Relative Pressure (P/P₀) Range: Select at least 5 data points in the linear region of the BET plot, typically between 0.05 and 0.30 P/P₀.

  • Run Analysis: Initiate the automated analysis sequence. The instrument will dose the sample with known amounts of nitrogen gas at incrementally increasing pressures and measure the adsorbed volume at each step.

  • Data Collection: The instrument software will record the volume of gas adsorbed at each relative pressure point, generating an adsorption isotherm.

Data Presentation and Results

The quantitative data obtained from the gas adsorption analysis should be summarized for clarity and comparison.

Table 1: Typical Surface Properties of Porous this compound (Neusilin® US2)

ParameterSymbolTypical ValueUnitMethod
BET Specific Surface AreaABET~300m²/gMultipoint BET[11][16]
Total Pore VolumeVt1.5 - 2.0cm³/gAt P/P₀ ≈ 0.99
Average Pore DiameterDp~7nmBJH Desorption
Oil Adsorbing Capacity-2.7 - 3.4mL/gUSP/NF[11]
Water Adsorbing Capacity-2.4 - 3.1mL/gUSP/NF[11]

Note: Values are typical for grades like Neusilin® US2 and may vary between different grades and batches. Pore volume and diameter are derived from the full isotherm analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for determining the specific surface area.

G cluster_prep Sample Preparation cluster_analysis BET Analysis cluster_data Data Processing weigh_initial Weigh Empty Sample Tube load_sample Load MAS Sample weigh_initial->load_sample weigh_loaded Weigh Loaded Tube load_sample->weigh_loaded degas Degas Sample (150°C, >3h) weigh_loaded->degas weigh_final Weigh Degassed Sample degas->weigh_final transfer Transfer to Analyzer weigh_final->transfer setup Set Analysis Parameters transfer->setup run Run N2 Adsorption at 77 K setup->run isotherm Generate Adsorption Isotherm run->isotherm bet_plot Construct BET Plot isotherm->bet_plot calculate Calculate Specific Surface Area bet_plot->calculate report Final Report calculate->report G cluster_prop Physical Properties cluster_func Pharmaceutical Functions prop High Specific Surface Area (>300 m²/g) + High Porosity adsorption High Liquid/Oil Adsorption Capacity prop->adsorption enables stabilization API Stabilization (Amorphous Form) prop->stabilization provides sites for solubility Solubility & Bioavailability Enhancement prop->solubility facilitates flow Improved Powder Flow (Glidant) prop->flow improves

References

Application of Magnesium aluminometasilicate in self-emulsifying drug delivery systems (SEDDS).

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Self-Emulsifying Drug Delivery Systems (SEDDS) are a promising approach for enhancing the oral bioavailability of poorly water-soluble drugs. These systems, typically composed of oils, surfactants, and cosurfactants, spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption. However, liquid SEDDS present challenges in terms of stability, handling, and dosage form design. The transformation of liquid SEDDS into solid dosage forms (S-SEDDS) overcomes these limitations, offering improved stability, portability, and patient compliance.

Magnesium aluminometasilicate, a synthetic, amorphous silicate (B1173343) with a large specific surface area and high porosity, has emerged as a superior solid carrier for the preparation of S-SEDDS.[1][2] Its unique properties, such as excellent liquid and oil adsorption capacity, good flowability, and compressibility, make it an ideal excipient for adsorbing liquid SEDDS to create free-flowing powders suitable for encapsulation or tableting.[3][4] This document provides detailed application notes and protocols for the use of this compound (commercially available as Neusilin®) in the development of S-SEDDS.

Key Advantages of this compound in S-SEDDS

  • High Adsorption Capacity: The porous nature of this compound allows for high loading of the liquid SEDDS formulation while maintaining good powder flow properties.[4][5]

  • Improved Stability: By adsorbing the liquid formulation, it can enhance the physical and chemical stability of the drug and the SEDDS components, preventing drug precipitation and degradation during storage.[4][6]

  • Enhanced Bioavailability: S-SEDDS prepared with this compound have demonstrated improved dissolution rates and oral bioavailability of poorly soluble drugs.[4][7]

  • Versatility in Dosage Forms: The resulting free-flowing powder can be easily formulated into various solid dosage forms, such as capsules and tablets.[3][8]

  • Amorphous State Stabilization: It can help to maintain the drug in a more soluble amorphous state.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the use of this compound (Neusilin® grades) in S-SEDDS formulations.

Table 1: Formulation and Adsorption Parameters

DrugThis compound GradeDrug to Silicate Ratio (w/w)Liquid SEDDS to Carrier Ratio (w/w)Reference
IbuprofenNeusilin US21:2, 1:4, 1:6-[1]
IbuprofenNeusilin SG21:2, 1:4, 1:6-[1]
ProbucolNeusilin® US2-1:1[8]
LovastatinSpray-dried this compound-Controlled liquid-to-powder ratio[6]
TelmisartanNeusilin US2--[9]
LysozymeNeusilin® UFL2-1:2 (carrier:liquid SEDDS)[5]

Table 2: Powder Flow Properties of S-SEDDS Formulations

Formulation ComponentBulk Density (g/mL)Tapped Density (g/mL)Compressibility Index (%)Hausner RatioAngle of Repose (°)Reference
Probucol S-SEDDS on Neusilin® US2Reported as acceptableReported as acceptable< 15 (generally)< 1.25 (generally)< 40 (generally)[8]
Telmisartan S-SMEDDS on Neusilin US2Reported as goodReported as good---[9]

Note: Specific values for flow properties are often reported as falling within "acceptable" or "good" ranges according to USP standards, rather than specific numerical values in all publications.

Table 3: In Vitro Drug Release from S-SEDDS

DrugFormulationDissolution Medium% Drug Released (Time)Reference
IbuprofenS-SE with neutral grade this compoundpH 7.2Higher than alkaline silicate formulation[1]
ProbucolS-SEDDS tablets with Neusilin® US20.01N HClComplete release (for non-gelling SEDDS)[8]
Cyclosporine ASMEDDS loaded into MAMS powder in capsules-~80% (6 hours)[10]
PaliperidoneSolid SEDDS on Neusilin®-Higher than pure drug[7]
Lercanidipine HClSelf-Emulsifying Powder on Neusilin®-Higher than pure drug[7]

Experimental Protocols

Protocol 1: Preparation of Solid SEDDS by Adsorption onto this compound

This protocol describes the simple blending method for adsorbing a liquid SEDDS formulation onto this compound to form a solid, free-flowing powder.

Materials:

  • Liquid SEDDS formulation (containing oil, surfactant, cosurfactant, and the active pharmaceutical ingredient)

  • This compound (e.g., Neusilin® US2)

  • Glass beaker

  • Magnetic stirrer or overhead mixer

  • Spatula

  • Sieve (e.g., 800 µm)

Procedure:

  • Weigh the required amount of the liquid SEDDS formulation into a glass beaker.

  • Place the beaker on a magnetic stirrer or under an overhead mixer and begin stirring at a constant speed (e.g., 550 RPM).[8]

  • Gradually add the weighed amount of this compound to the liquid SEDDS while continuously stirring.[8]

  • Continue mixing for a specified period (e.g., 5 minutes), intermittently pausing to scrape any lumps from the sides of the beaker with a spatula.[8]

  • After complete mixing, a free-flowing powder should be obtained.

  • Pass the resulting S-SEDDS powder through a sieve to ensure the absence of large aggregates.[8]

  • Store the final S-SEDDS powder in a well-closed container under appropriate conditions.

Protocol 2: Characterization of Powder Properties of S-SEDDS

This protocol outlines the standard methods for evaluating the flow properties of the prepared S-SEDDS powder.

Materials:

  • S-SEDDS powder

  • Tapped density tester

  • Graduated cylinder

  • Funnel

  • Balance

Procedure:

  • Bulk Density:

    • Weigh a known amount of the S-SEDDS powder.

    • Gently pour the powder into a graduated cylinder and record the volume.

    • Calculate the bulk density as the mass of the powder divided by the volume.

  • Tapped Density:

    • Place the graduated cylinder containing the powder into a tapped density tester.

    • Tap the cylinder for a specified number of times (e.g., 100 taps) until a constant volume is achieved.

    • Record the final tapped volume.

    • Calculate the tapped density as the mass of the powder divided by the tapped volume.

  • Compressibility Index and Hausner Ratio:

    • Calculate the Compressibility Index using the formula: ((Tapped Density - Bulk Density) / Tapped Density) x 100.

    • Calculate the Hausner Ratio using the formula: Tapped Density / Bulk Density.

  • Angle of Repose:

    • Allow the powder to flow through a funnel from a fixed height onto a flat surface.

    • Measure the height and radius of the resulting cone of powder.

    • Calculate the angle of repose using the formula: tan⁻¹(height/radius).

Protocol 3: In Vitro Dissolution Testing of S-SEDDS

This protocol describes a general method for assessing the in vitro drug release from the S-SEDDS formulation.

Materials:

  • S-SEDDS formulation (powder, capsule, or tablet)

  • USP Dissolution Apparatus (e.g., Type II - Paddle)

  • Dissolution medium (e.g., 0.01N HCl, phosphate (B84403) buffer pH 6.8)

  • Syringes and filters

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare the dissolution medium and equilibrate it to 37°C ± 0.5°C in the dissolution vessels.

  • Place a known amount of the S-SEDDS formulation (equivalent to a specific dose of the drug) into each dissolution vessel.

  • Start the dissolution apparatus at a specified paddle speed (e.g., 50 RPM).[8]

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Filter the sample immediately through a suitable filter (e.g., 0.45 µm).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_prep Protocol 1: S-SEDDS Preparation cluster_char Protocol 2: Powder Characterization cluster_diss Protocol 3: In Vitro Dissolution prep1 Weigh Liquid SEDDS prep2 Add this compound prep1->prep2 prep3 Mix Homogeneously prep2->prep3 prep4 Sieve Powder prep3->prep4 char1 Bulk & Tapped Density prep4->char1 Characterize diss1 Introduce S-SEDDS to Medium prep4->diss1 Test char2 Compressibility & Hausner Ratio char1->char2 char3 Angle of Repose diss2 Sample at Time Intervals diss1->diss2 diss3 Analyze Drug Content diss2->diss3

Caption: Experimental workflow for S-SEDDS preparation and evaluation.

logical_relationship cluster_properties This compound Properties cluster_function Function in S-SEDDS cluster_outcome Therapeutic Outcome prop1 High Porosity & Large Surface Area func1 High Liquid SEDDS Adsorption prop1->func1 prop2 Good Flowability & Compressibility func3 Facilitates Solid Dosage Form Manufacturing prop2->func3 func2 Transformation into Solid Powder func1->func2 out1 Improved Stability func2->out1 out2 Enhanced Drug Dissolution func2->out2 func3->out1 out3 Increased Bioavailability out2->out3

Caption: Role of this compound in S-SEDDS.

References

Application Notes and Protocols for Enhancing Bioavailability of BCS Class II Drugs with Magnesium Aluminometasilicate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium aluminometasilicate (MAS), a synthetic, amorphous form of magnesium aluminum silicate, is a multifunctional excipient increasingly utilized to enhance the oral bioavailability of Biopharmaceutics Classification System (BCS) Class II drugs.[1][2] These drugs are characterized by high permeability but low aqueous solubility, which often limits their dissolution rate and subsequent absorption, leading to suboptimal therapeutic efficacy.[3][4] MAS, commercially available under trade names like Neusilin®, serves as a porous carrier to formulate amorphous solid dispersions, effectively improving drug solubility, dissolution, and ultimately, bioavailability.[2][5]

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound to overcome the challenges associated with the formulation of BCS Class II drugs.

Mechanism of Bioavailability Enhancement

This compound enhances the bioavailability of poorly soluble drugs through several key mechanisms:

  • Increased Surface Area: MAS possesses a large specific surface area and a porous structure, allowing for the adsorption of the drug onto its surface in a monomolecular layer. This high surface area promotes rapid desorption and dissolution of the drug.[2]

  • Amorphization: By adsorbing the drug onto its surface, MAS can disrupt the crystalline lattice of the drug, converting it into a more soluble and higher-energy amorphous state.[1][2] This amorphous form has a lower thermodynamic barrier to dissolution compared to the stable crystalline form.

  • Improved Wettability: The hydrophilic nature of MAS can improve the wettability of hydrophobic drug particles, facilitating their dispersion and dissolution in the aqueous environment of the gastrointestinal tract.

  • Prevention of Recrystallization: MAS can act as a physical barrier, preventing the recrystallization of the amorphous drug back to its less soluble crystalline form upon storage or contact with dissolution media.[6]

Mechanism_of_Bioavailability_Enhancement cluster_0 BCS Class II Drug (Crystalline) cluster_1 Formulation with this compound cluster_2 Enhanced Properties cluster_3 Improved Biopharmaceutical Performance crystalline Poorly Soluble Crystalline Drug formulation Solid Dispersion (Drug + MAS) crystalline->formulation Formulation Process (e.g., Solvent Evaporation, HME, Spray Drying) mas Magnesium Aluminometasilicate (MAS) mas->formulation amorphization Amorphization formulation->amorphization surface_area Increased Surface Area & Wettability formulation->surface_area stabilization Prevention of Recrystallization formulation->stabilization dissolution Enhanced Dissolution Rate amorphization->dissolution surface_area->dissolution stabilization->dissolution bioavailability Increased Oral Bioavailability dissolution->bioavailability

Mechanism of this compound in enhancing bioavailability.

Data Presentation: Enhanced Biopharmaceutical Properties

The use of this compound has demonstrated significant improvements in the solubility, dissolution, and in vivo bioavailability of various BCS Class II drugs. The following tables summarize the quantitative data from studies on sorafenib (B1663141) tosylate, itraconazole, and indomethacin.

Table 1: Solubility Enhancement

DrugFormulationSolubility EnhancementReference
Sorafenib TosylateSurface Solid Dispersion with Neusilin® US2> 20-fold improvement[1][6][7][8][9]

Table 2: In-Vitro Dissolution Enhancement

DrugFormulationDissolution Conditions% Drug Released (Time)Control (% Drug Released)Reference
Sorafenib TosylateSurface Solid Dispersion with Neusilin® US20.1 N HCl97.13% (1 h)29.93% (1 h)[1][7][9]
ItraconazoleSolid Dispersion with Croscarmellose Sodium and Neusilin® US2Not specified> 7-fold increase in dissolution rate-[8]
IndomethacinSolid Dispersion with Neusilin® US2 (40% drug load)Not specified100% (1 h)-[7][10]

Table 3: In-Vivo Bioavailability Enhancement in Rats

DrugFormulationCmax ImprovementAUC ImprovementReference
Sorafenib TosylateSurface Solid Dispersion with Neusilin® US22-fold6.5-fold[1][6][7][8][9]

Experimental Protocols

This section provides detailed methodologies for the preparation of solid dispersions using this compound and subsequent in-vitro and in-vivo characterization.

Experimental_Workflow cluster_0 Formulation Development cluster_1 In-Vitro Characterization cluster_2 In-Vivo Evaluation cluster_3 Data Analysis & Conclusion start Start: BCS Class II Drug & this compound prep Preparation of Solid Dispersion (Solvent Evaporation / HME / Spray Drying) start->prep dissolution In-Vitro Dissolution Study (USP Apparatus II) prep->dissolution solid_state Solid-State Characterization (DSC, PXRD, FTIR, SEM) prep->solid_state animal_study In-Vivo Pharmacokinetic Study (Rat Model) dissolution->animal_study Promising Results analysis Pharmacokinetic Data Analysis (Cmax, AUC) animal_study->analysis conclusion Conclusion on Bioavailability Enhancement analysis->conclusion

General experimental workflow for bioavailability enhancement studies.

Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation

This protocol is a generalized procedure based on the modified solvent evaporation technique.[1][11][12][13][14]

Materials:

  • BCS Class II Drug

  • This compound (e.g., Neusilin® US2)

  • Suitable organic solvent (e.g., methanol, ethanol, acetone)[11][13]

  • Surfactant (optional, e.g., Sodium Dodecyl Sulphate)[1]

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve the accurately weighed BCS Class II drug and optional surfactant in a suitable organic solvent.

  • Adsorption: In a separate container, place the accurately weighed this compound. Slowly add the drug solution to the MAS powder while continuously triturating in a mortar to ensure uniform adsorption of the drug solution onto the carrier.

  • Solvent Evaporation: Transfer the wet mass to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) overnight to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve of a specific mesh size to ensure uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator until further characterization.

Protocol 2: Preparation of Solid Dispersion by Hot-Melt Extrusion (HME)

This protocol outlines a general procedure for preparing solid dispersions using HME.[2][6][7][10][15][16][17]

Materials:

  • BCS Class II Drug

  • This compound (e.g., Neusilin® US2)

  • Polymer (optional, e.g., copovidone)[6]

  • Twin-screw extruder

  • Milling equipment

  • Sieves

Procedure:

  • Blending: Physically blend the BCS Class II drug, this compound, and any other excipients at the desired ratio.

  • Extrusion: Feed the blend into a twin-screw extruder. The extrusion is typically performed at a temperature above the glass transition temperature of the polymer and/or the melting point of the drug. The screw speed and feed rate should be optimized to ensure proper mixing and residence time.

  • Cooling and Collection: The extrudate is collected and allowed to cool to room temperature.

  • Milling: Mill the cooled extrudate to a fine powder using suitable milling equipment.

  • Sieving: Sieve the milled powder to obtain a uniform particle size distribution.

  • Storage: Store the final product in a well-closed container in a cool, dry place.

Protocol 3: In-Vitro Dissolution Testing

This protocol is a general guideline for conducting in-vitro dissolution studies based on USP recommendations.[18][19][20]

Apparatus: USP Apparatus II (Paddle Method)

Dissolution Medium:

  • For acidic drugs: 0.1 N HCl (pH 1.2)

  • For neutral or basic drugs: Phosphate buffer (pH 6.8) or other relevant biorelevant media.

  • The medium may contain a surfactant (e.g., 0.5-1% Sodium Lauryl Sulfate) to ensure sink conditions for very poorly soluble drugs.

Procedure:

  • Preparation: Assemble the dissolution apparatus and equilibrate the dissolution medium to 37 ± 0.5°C.

  • Sample Introduction: Place a precisely weighed amount of the solid dispersion (equivalent to a specific dose of the drug) or the pure drug into each dissolution vessel.

  • Operation: Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples through a suitable filter (e.g., 0.45 µm). Analyze the filtrate for drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 4: In-Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting an oral bioavailability study in a rat model.[1][21][22][23][24]

Animals: Male Wistar or Sprague-Dawley rats (weighing 200-250 g)

Groups:

  • Group 1: Control (Pure BCS Class II Drug suspension)

  • Group 2: Test (Solid dispersion formulation suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Acclimatization and Fasting: Acclimatize the animals to the laboratory conditions for at least one week. Fast the animals overnight (12-18 hours) before the experiment, with free access to water.

  • Dosing: Administer the respective formulations to the animals via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dosing).

  • Plasma Separation: Centrifuge the blood samples (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.

  • Bioanalysis: Determine the drug concentration in the plasma samples using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate pharmacokinetic software.

  • Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the control using the formula: Relative Bioavailability (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100

Logical_Relationship_Study_Design cluster_0 Hypothesis cluster_1 Experimental Design cluster_2 Outcome & Interpretation hypothesis Hypothesis: This compound will enhance the bioavailability of a BCS Class II drug. formulation_dev Formulation Development: Prepare solid dispersion with MAS. hypothesis->formulation_dev in_vitro_test In-Vitro Testing: Compare dissolution of formulation vs. pure drug. formulation_dev->in_vitro_test in_vivo_test In-Vivo Testing: Compare pharmacokinetics of formulation vs. pure drug. in_vitro_test->in_vivo_test If dissolution is significantly improved data_analysis Data Analysis: Statistical comparison of dissolution profiles and pharmacokinetic parameters. in_vivo_test->data_analysis conclusion Conclusion: - Hypothesis supported if Cmax and AUC are significantly increased. - Hypothesis rejected otherwise. data_analysis->conclusion

Logical relationship in a bioavailability enhancement study.

Conclusion

This compound is a versatile and effective excipient for enhancing the oral bioavailability of BCS Class II drugs. By leveraging its unique porous structure and high surface area, formulators can develop stable amorphous solid dispersions with significantly improved dissolution and absorption characteristics. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their formulation strategies.

References

Application Notes and Protocols: Magnesium Aluminometasilicate as a Carrier for Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnesium aluminometasilicate (MAS) is a synthetic, amorphous silicate (B1173343) that has garnered significant attention as a versatile excipient in the pharmaceutical industry.[1] Its unique porous structure, high surface area, and large adsorption capacity make it an exceptional carrier for the development of amorphous solid dispersions (ASDs).[2][3] ASDs are a key strategy for enhancing the solubility and bioavailability of poorly water-soluble drugs, which constitute a significant portion of new chemical entities.[4] By dispersing the active pharmaceutical ingredient (API) in an amorphous state onto a carrier like MAS, the crystalline lattice energy of the drug is overcome, leading to improved dissolution rates and oral absorption.[5][6]

One of the most widely used grades of MAS for this application is Neusilin® US2, a neutral grade of this compound.[2][3] Its properties, such as a large specific surface area (around 300 m²/g) and high oil and water adsorption capacity, enable high drug loading and the formation of stable amorphous systems.[2][3] MAS can be utilized in various manufacturing processes for ASDs, including hot-melt extrusion, co-grinding, and spray drying, offering flexibility in formulation development.[2][5] Furthermore, it has been shown to restrict the reversion of the amorphous drug to its crystalline form, thereby enhancing the stability of the formulation.[3]

These application notes provide a comprehensive overview of the use of this compound as a carrier in ASDs, including quantitative data on its performance, detailed experimental protocols for preparation and characterization, and visual representations of key workflows and concepts.

Key Advantages of this compound in ASDs

  • Enhanced Solubility and Bioavailability: By maintaining the drug in a high-energy amorphous state, MAS significantly improves the dissolution rate and subsequent bioavailability of poorly soluble drugs.[5][7]

  • High Drug Loading Capacity: The porous nature and large surface area of MAS allow for high drug loading, with studies demonstrating successful formulations with up to 40% drug content.[2]

  • Physical Stability: MAS acts as a stabilizer, preventing the recrystallization of the amorphous API during storage, even under accelerated stability conditions.[5][8] The drug is entrapped within the pores of MAS, which inhibits molecular mobility.[2]

  • Improved Powder Properties: Formulations containing MAS often exhibit excellent flowability and compressibility, making them suitable for downstream processing into solid dosage forms like tablets.[2]

  • Versatility in Manufacturing: MAS is compatible with various manufacturing techniques for ASDs, including hot-melt extrusion (HME), co-grinding, and solvent evaporation methods like spray drying.[2][5]

  • Inert Carrier: As an inorganic carrier, MAS is generally inert and compatible with a wide range of APIs.[3]

Quantitative Data on Performance

The following tables summarize quantitative data from various studies, showcasing the effectiveness of this compound in enhancing the properties of amorphous solid dispersions.

Table 1: Drug Loading and Solubility Enhancement

DrugFormulation CompositionPreparation MethodDrug Loading (% w/w)Solubility/Dissolution EnhancementReference
EzetimibeEzetimibe (40%), Copovidone (45%), Neusilin® US2 (15%)Hot-Melt Extrusion40Complete dissolution in 30 minutes in 0.1 N HCl.[2]
Sorafenib (B1663141) TosylateSorafenib Tosylate, Neusilin® US2, Sodium Dodecyl SulphateModified Solvent EvaporationNot SpecifiedOver 20-fold improvement in solubility; 97.13% cumulative release in 1 hour.[5][9][10]
IndomethacinIndomethacin (20-40%), Neusilin®Hot-Melt Extrusion20, 30, 40100% drug release within 1 hour.[8]
SulindacSulindac, Neusilin® (1:2 w/w)Hot-Melt Extrusion33.3100% release in 90 minutes (compared to 9% for the crystalline drug).[3]
BAY 12-9566BAY 12-9566, Gelucire 50/13, Neusilin® US2Hot-Melt GranulationUp to 30Enhanced dissolution compared to the physical mixture.[11]

Table 2: Stability of Amorphous Solid Dispersions with MAS

DrugFormulation CompositionStorage ConditionsStability OutcomeReference
EzetimibeEzetimibe, Copovidone, Neusilin® US2Accelerated conditionsTernary dispersion tablets remained stable.[2]
IndomethacinIndomethacin, Neusilin®40°C / 75% RHRemained amorphous for 12 months.[8]
SulindacSulindac, Neusilin®40°C / 75% RHRemained amorphous after 3 months.[3][12]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of amorphous solid dispersions using this compound.

Preparation of Amorphous Solid Dispersions

Hot-melt extrusion is a solvent-free process that involves the mixing and melting of the API and carrier at an elevated temperature to form a solid dispersion.

Protocol:

  • Premixing: Accurately weigh the required amounts of the API, this compound (e.g., Neusilin® US2), and any other polymeric carriers (e.g., copovidone).

  • Blending: Blend the powders using a suitable blender (e.g., a V-blender or a high-shear mixer) for a sufficient time to ensure a homogenous mixture.

  • Extruder Setup:

    • Set up a twin-screw extruder with a suitable screw configuration, often including mixing zones to ensure thorough dispersion.

    • Set the temperature profile for the different zones of the extruder barrel. For example, for an Ezetimibe formulation, Zone 1 can be at ambient temperature, while Zones 2-8 can be set between 170-180°C.[2] The die temperature is typically set slightly lower than the barrel temperature.

  • Extrusion:

    • Feed the blended powder into the extruder at a constant feed rate (e.g., 2.5–3.5 g/min ).[2]

    • Set the screw speed to a desired value (e.g., 50 rpm).[2]

    • Monitor the process torque to ensure smooth extrusion.

  • Cooling and Collection: Collect the extruded filament (extrudate) on a conveyor belt and allow it to cool to room temperature.

  • Milling: Mill the cooled extrudate to a fine powder of a desired particle size using a suitable mill (e.g., a hammer mill or a ball mill).

  • Storage: Store the milled ASD powder in a desiccator to protect it from moisture.

HME_Workflow cluster_prep Preparation cluster_hme Hot-Melt Extrusion cluster_post Post-Processing weighing Weigh API, MAS, and Polymer blending Blend Powders weighing->blending extruder Feed into Twin-Screw Extruder blending->extruder extrudate Cool Extruded Filament extruder->extrudate milling Mill Extrudate extrudate->milling storage Store ASD Powder milling->storage

Figure 1: Workflow for Hot-Melt Extrusion.

Spray drying is a continuous process that converts a solution of the API and carrier into a dry powder.

Protocol:

  • Solution Preparation: Dissolve the API and this compound in a suitable common solvent or solvent mixture (e.g., methanol, acetone). Ensure complete dissolution to form a homogenous solution.

  • Spray Dryer Setup:

    • Set the inlet temperature of the spray dryer to a value that allows for efficient solvent evaporation without degrading the API.

    • Set the atomization gas flow rate and the feed pump rate to achieve the desired droplet size and drying conditions.

    • The outlet temperature is a result of the process parameters and should be monitored.

  • Spray Drying:

    • Pump the feed solution through the atomizer nozzle into the drying chamber.

    • The hot drying gas (typically nitrogen for organic solvents) rapidly evaporates the solvent from the atomized droplets, forming solid particles.

  • Particle Collection: Collect the dried ASD powder from the cyclone separator.

  • Secondary Drying: If necessary, subject the collected powder to further drying under vacuum to remove any residual solvent.

  • Storage: Store the spray-dried ASD powder in a desiccator.

Spray_Drying_Workflow cluster_prep Preparation cluster_sd Spray Drying cluster_post Post-Processing dissolution Dissolve API and MAS in Solvent atomization Atomize Solution into Droplets dissolution->atomization drying Rapid Solvent Evaporation atomization->drying collection Collect Dried Powder drying->collection sec_drying Secondary Drying (Optional) collection->sec_drying

Figure 2: Workflow for Spray Drying.
Characterization of Amorphous Solid Dispersions

DSC is used to determine the physical state of the API in the solid dispersion (amorphous or crystalline).

Protocol:

  • Sample Preparation: Accurately weigh 2-10 mg of the ASD powder into an aluminum DSC pan.[13] Hermetically seal the pan. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Analysis:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the expected melting point of the crystalline drug.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • An amorphous solid will show a glass transition (Tg), which is a stepwise change in the baseline of the DSC thermogram.

    • A crystalline solid will show a sharp endothermic peak corresponding to its melting point (Tm).

    • The absence of a melting peak for the API in the ASD thermogram confirms its amorphous state.

PXRD is another critical technique to confirm the amorphous nature of the API in the solid dispersion.

Protocol:

  • Sample Preparation: Pack the ASD powder into a sample holder. Ensure the surface of the powder is flat and level with the holder.

  • Instrument Setup: Place the sample holder into the PXRD instrument.

  • Data Collection:

    • Scan the sample over a defined range of 2θ angles (e.g., 5° to 40°).

    • Use a specific X-ray source (e.g., Cu Kα radiation).

  • Data Analysis:

    • Crystalline materials produce sharp, characteristic diffraction peaks at specific 2θ angles.

    • Amorphous materials do not have a long-range ordered structure and therefore produce a diffuse halo pattern with no sharp peaks.

    • The absence of sharp peaks corresponding to the crystalline API in the PXRD pattern of the ASD confirms its amorphous state.

Characterization_Logic cluster_dsc DSC Analysis cluster_pxrd PXRD Analysis asd_sample Amorphous Solid Dispersion Sample dsc_result Thermogram asd_sample->dsc_result pxrd_result Diffractogram asd_sample->pxrd_result dsc_interpretation Melting Peak (Tm) Present? dsc_result->dsc_interpretation amorphous Confirmed Amorphous dsc_interpretation->amorphous No crystalline Crystalline/Partially Crystalline dsc_interpretation->crystalline Yes pxrd_interpretation Crystalline Peaks Present? pxrd_result->pxrd_interpretation pxrd_interpretation->amorphous No pxrd_interpretation->crystalline Yes

Figure 3: Logic for Amorphous State Confirmation.

This test evaluates the rate and extent of drug release from the ASD in a specific dissolution medium.

Protocol:

  • Apparatus Setup:

    • Use a USP Type II (paddle) dissolution apparatus.

    • Fill the dissolution vessels with a specified volume (e.g., 500 mL or 900 mL) of the desired dissolution medium (e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8).

    • Maintain the temperature of the medium at 37 ± 0.5°C.

  • Test Execution:

    • Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).

    • Introduce a known amount of the ASD powder or a tablet containing the ASD into each dissolution vessel.

  • Sampling:

    • Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

  • Sample Analysis:

    • Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the percentage of drug released versus time to generate a dissolution profile.

Conclusion

This compound is a highly effective and versatile carrier for the formulation of amorphous solid dispersions. Its unique physicochemical properties enable high drug loading, enhance the solubility and dissolution of poorly soluble drugs, and ensure the physical stability of the amorphous form. The compatibility of MAS with various manufacturing technologies provides formulators with a robust platform to address the challenges associated with poorly soluble compounds. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development, facilitating the successful application of this compound in amorphous solid dispersion technology.

References

Troubleshooting & Optimization

How to troubleshoot uneven precipitation in Magnesium aluminometasilicate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering uneven precipitation during the synthesis of Magnesium Aluminometasilicate (MAS).

Troubleshooting Guide: Uneven Precipitation

Uneven precipitation, including the formation of agglomerates or inconsistent particles, is a common issue in the synthesis of this compound. This guide offers a systematic approach to diagnose and resolve these problems.

Question: My MAS synthesis resulted in large, uneven precipitates or agglomerates. What are the likely causes and how can I fix this?

Answer: Uneven precipitation is typically caused by issues with reaction kinetics and homogeneity. The primary factors to investigate are stirring, temperature, pH, and the rate of reactant addition.

Initial Troubleshooting Steps:

  • Stirring (Agitation): Inadequate agitation is a frequent cause of localized high concentrations of reactants, leading to rapid, uncontrolled precipitation.

    • Solution: Ensure your stirring speed is sufficient to create a vortex and maintain a homogenous mixture throughout the reaction. For lab-scale synthesis, a magnetic stirrer set to a high speed is often necessary. For larger batches, mechanical overhead stirrers are recommended. Consistent and vigorous stirring should be maintained during the entire addition of reactants and for a period afterward.[1]

  • Temperature Control: Excessively high temperatures can accelerate reaction rates, promoting rapid precipitation and agglomeration.

    • Solution: Reduce the reaction temperature. For co-precipitation methods, maintaining a temperature between 30-65°C is often optimal.[2] If the reaction is highly exothermic, consider using an ice bath to maintain a stable temperature.

  • pH Management: The pH of the reaction mixture is critical. Deviations from the optimal pH range can significantly impact the solubility of the silicate (B1173343) and aluminate species, causing them to precipitate too quickly or unevenly.

    • Solution: Strictly monitor and control the pH of the reaction. The optimal pH for MAS precipitation is generally in the alkaline range, typically between 8 and 10.5.[2][3] Use a calibrated pH meter and make slow, dropwise additions of your alkaline or acidic solutions to adjust the pH as needed.

  • Rate of Reactant Addition: Adding reactants too quickly creates localized supersaturation, which leads to the formation of large, non-uniform particles.

    • Solution: Employ a slow, controlled, dropwise addition of the silicate solution to the magnesium and aluminum salt solution (or vice versa, depending on your protocol). Using a burette or a syringe pump can help maintain a consistent and slow addition rate.

The following diagram illustrates a logical workflow for troubleshooting uneven precipitation:

G cluster_0 Troubleshooting Uneven Precipitation start Uneven Precipitation Observed check_stirring Is stirring vigorous and creating a vortex? start->check_stirring adjust_stirring Increase stirring speed. Ensure continuous agitation. check_stirring->adjust_stirring No check_temp Is the reaction temperature within the optimal range? check_stirring->check_temp Yes adjust_stirring->check_temp adjust_temp Reduce and stabilize temperature (e.g., use water/ice bath). check_temp->adjust_temp No check_ph Is the pH within the optimal range and stable? check_temp->check_ph Yes adjust_temp->check_ph adjust_ph Slowly adjust pH with dilute acid/base. Monitor continuously. check_ph->adjust_ph No check_addition Was the reactant addition rate slow and controlled? check_ph->check_addition Yes adjust_ph->check_addition adjust_addition Use a burette or pump for slow, dropwise addition. check_addition->adjust_addition No end Homogeneous Precipitation Achieved check_addition->end Yes adjust_addition->end

Caption: Troubleshooting workflow for uneven precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the typical synthesis methods for this compound?

A1: The most common methods are co-precipitation and hydrothermal synthesis.

  • Co-precipitation: This involves mixing aqueous solutions of magnesium and aluminum salts with a silicate solution under controlled temperature and pH to precipitate the MAS.[1]

  • Hydrothermal Synthesis: This method involves heating the reactant mixture in a sealed vessel (autoclave) to elevated temperatures and pressures. This can promote the formation of more crystalline and uniform particles.[3][4]

Q2: How does the order of reactant addition affect the final product?

A2: The order of addition can influence the particle formation mechanism. A common approach is to slowly add the silicate solution to the mixed magnesium and aluminum salt solution while maintaining vigorous stirring. This allows for more controlled nucleation and growth of the precipitate. A patent for a specific MAS hydrogel suggests a two-step dropwise addition: first, water glass is added to an alkaline solution, and then the magnesium/aluminum solution is added to this silicon-containing liquid.[5]

Q3: Can additives be used to improve the uniformity of the precipitate?

A3: Yes, certain additives can help control particle size and prevent agglomeration. For example, polyethylene (B3416737) glycol (PEG) and ethylene (B1197577) glycol have been used as templates or to prevent local supersaturation, leading to finer and more uniform particles.[3][5]

Q4: My precipitate looks fine, but the particle size distribution is too broad after drying and grinding. What should I do?

A4: A broad particle size distribution after processing can be due to issues in the post-synthesis steps.

  • Drying: If the precipitate is dried too quickly or at too high a temperature, hard agglomerates can form that are difficult to break up. Consider gentler drying methods, such as oven drying at a lower temperature for a longer period or spray drying.

  • Grinding/Milling: The grinding process itself needs to be optimized. Ensure that the milling time and intensity are appropriate for your material. Regular inspection of the grinding equipment is also important to ensure it is functioning correctly.[1]

Q5: How can I characterize the synthesized this compound to confirm its properties?

A5: Several analytical techniques are used to characterize MAS:

  • X-ray Diffraction (XRD): To confirm the crystalline or amorphous nature of the product.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle shape.

  • Particle Size Analyzer: To determine the particle size distribution.

  • Specific Surface Area Measurement (e.g., BET): To evaluate the colloidal and adsorption properties.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound. These values can serve as a starting point for process optimization.

ParameterCo-precipitation MethodHydrothermal MethodSource(s)
Reaction Temperature 30 - 65°C90 - 180°C[2][3][5]
pH 8 - 10.5Typically alkaline, e.g., 10.5[2][3]
Reaction/Stirring Time 30 minutes - 1 hour (for precipitation)8 - 24 hours[2][3][5]
Drying Temperature Below 100°C (e.g., 60-90°C)60 - 90°C[2][5]

Experimental Protocols

1. Co-precipitation Method (Based on Patent Literature)

This protocol is a generalized example based on common co-precipitation methods.

  • Materials: Magnesium sulfate (B86663), Aluminum sulfate, Sodium silicate, Sodium hydroxide (B78521), Purified water.

  • Procedure:

    • Prepare a solution of magnesium sulfate and aluminum sulfate in purified water.

    • In a separate vessel, prepare a solution of sodium silicate and sodium hydroxide in purified water.

    • While vigorously stirring the magnesium/aluminum sulfate solution, slowly heat it to 60-65°C.[2]

    • Slowly add the sodium silicate/sodium hydroxide solution dropwise to the heated salt solution.

    • Continuously monitor and maintain the pH of the mixture within the 8-10 range.[2]

    • After the addition is complete, continue stirring for at least 30 minutes.

    • Filter the resulting precipitate.

    • Wash the precipitate with purified water to remove soluble salts.

    • Dry the precipitate in an oven at a temperature below 100°C until a constant weight is achieved.[2]

    • If necessary, grind the dried product to achieve the desired particle size.

The following diagram illustrates the experimental workflow for the co-precipitation method:

G cluster_1 Co-precipitation Experimental Workflow prep_salts Prepare Mg/Al salt solution mix_react Slowly add silicate solution to salt solution with vigorous stirring at 60-65°C prep_salts->mix_react prep_silicate Prepare Na-silicate/NaOH solution prep_silicate->mix_react control_ph Maintain pH 8-10 mix_react->control_ph age_precipitate Continue stirring for 30 min control_ph->age_precipitate filter_wash Filter and wash precipitate age_precipitate->filter_wash dry_grind Dry (<100°C) and grind product filter_wash->dry_grind

Caption: Workflow for co-precipitation synthesis.

2. Hydrothermal Synthesis Method

This protocol is adapted from a study on the synthesis of a sodium magnesium aluminum silicon silicate nanocomposite.[3]

  • Materials: Sodium silicate pentahydrate (Na₂SiO₃·5H₂O), Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O), Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O), Polyethylene glycol 400 (optional), Distilled water.

  • Procedure:

    • Prepare a silicate solution by dissolving 20 g of Na₂SiO₃·5H₂O in 50 mL of distilled water.

    • In a separate beaker, prepare a salt solution by dissolving 6 g of Al(NO₃)₃·9H₂O and 6 g of Mg(NO₃)₂·6H₂O in 50 mL of distilled water.

    • Combine the two solutions under continuous stirring and stir for 30 minutes.

    • (Optional) Add 10 mL of polyethylene glycol 400 to the mixture and continue stirring for an additional 30 minutes.

    • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 180°C for 12 hours.[3]

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product with distilled water.

    • Dry the final product in an oven (e.g., at 60-90°C).[5]

References

Technical Support Center: Optimizing Drug Loading Capacity of Magnesium Aluminometasilicate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the drug loading capacity of Magnesium Aluminometasilicate (MAS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for drug loading?

This compound, commercially known as Neusilin®, is a synthetic, amorphous form of this compound. It is a multifunctional excipient widely used in the pharmaceutical industry due to its high porosity, large specific surface area, and excellent oil and water adsorption capacity.[1][2][3] These properties make it an ideal carrier for liquid and poorly soluble active pharmaceutical ingredients (APIs), enabling the conversion of oils and liquid formulations into free-flowing powders.[1][4][5] Its ability to adsorb drugs at a molecular level can lead to the formation of stable amorphous solid dispersions, which can significantly enhance the dissolution and bioavailability of poorly water-soluble drugs.[1][6]

Q2: What are the different grades of this compound and how do they differ?

This compound is available in various grades, such as Neusilin® US2, UFL2, S1, and S2. These grades differ in their bulk density, particle size, water content, and pH.[6] For instance, Neusilin® US2 is a granular material with a neutral pH, suitable for both direct compression and wet granulation, and is often highlighted for its high oil adsorption capacity.[4][5] The choice of grade depends on the specific application, the properties of the API, and the desired final dosage form characteristics.

Q3: What is the primary mechanism of drug adsorption onto this compound?

The primary mechanism of drug adsorption onto MAS involves a combination of physical adsorption and chemical interactions. The high surface area and porous structure allow for the physical entrapment of drug molecules within the silicate (B1173343) matrix.[1][2] Additionally, the presence of silanol (B1196071) groups (Si-OH) on the surface of MAS can form hydrogen bonds with drug molecules.[1][7] In some cases, drug intercalation between the silicate layers can also occur, leading to a change in the basal spacing of the material.[1]

Q4: How does this compound help in preventing drug recrystallization?

This compound helps prevent the recrystallization of amorphous drugs through geometric confinement.[1] By adsorbing the drug within its narrow mesoporous structure, it physically hinders the molecular mobility required for crystal lattice formation.[1][8] This stabilization of the amorphous form is crucial for maintaining the enhanced solubility and bioavailability of the drug over time.[6][9]

Troubleshooting Guide

Issue 1: Low Drug Loading Capacity

  • Question: I am experiencing lower than expected drug loading onto the this compound. What are the possible causes and how can I improve it?

  • Answer:

    • Probable Causes:

      • Incompatible Solvent: The solvent used to dissolve the drug may have a strong affinity for the MAS surface, competing with the drug for adsorption sites.

      • Poor Drug Solubility in the Loading Solvent: Insufficient drug concentration in the solvent will naturally lead to lower loading.

      • Suboptimal Drug-to-Carrier Ratio: An excess of MAS relative to the drug concentration can result in unoccupied adsorption sites. Conversely, exceeding the saturation capacity of the MAS will leave unadsorbed drug.

      • Incorrect MAS Grade: The selected grade of MAS may not have the optimal pore size or surface chemistry for your specific API.

    • Solutions:

      • Solvent Selection: Choose a solvent that readily dissolves the drug but has a lower affinity for the MAS. Volatile solvents are often preferred for easy removal.

      • Increase Drug Concentration: Prepare a more concentrated drug solution to increase the driving force for adsorption.

      • Optimize Drug-to-Carrier Ratio: Experiment with different ratios of drug to MAS to find the optimal loading efficiency. Start with ratios described in the literature for similar drugs and then narrow down the range.

      • Screen Different MAS Grades: Test various grades of MAS (e.g., Neusilin® US2, UFL2) to identify the one with the best performance for your API.

Issue 2: Poor Powder Flowability of the Drug-Loaded Product

  • Question: After loading my drug, the resulting powder has poor flow properties, which is problematic for tableting. What can I do?

  • Answer:

    • Probable Causes:

      • High Liquid/Oil Load: Exceeding the oil or liquid adsorption capacity of the MAS can lead to a sticky, clumpy powder.

      • Electrostatic Charges: Fine particles can develop electrostatic charges during processing, leading to agglomeration and poor flow.[5]

      • Inadequate Drying: Residual solvent can cause particles to adhere to each other.

    • Solutions:

      • Optimize Liquid Load: Determine the maximum oil/liquid adsorption capacity of your chosen MAS grade and ensure your formulation does not exceed it. For Neusilin® US2, the oil adsorption capacity is high, but it is still finite.[4][8]

      • Incorporate a Glidant: While MAS itself can act as a glidant at low concentrations,[2][10] adding a small amount of another glidant like colloidal silicon dioxide may improve flow. However, be aware that MAS often shows superior performance in handling oily substances compared to colloidal silica.[4][5]

      • Ensure Complete Drying: Use an appropriate drying method (e.g., oven drying, vacuum drying) and ensure all solvent is removed. Check for residual solvent using techniques like thermogravimetric analysis (TGA).

      • Milling and Sieving: Gently mill the dried product to break up agglomerates and pass it through a sieve to obtain a uniform particle size distribution.

Issue 3: Drug Recrystallization During Storage

  • Question: I have successfully loaded my drug in an amorphous state, but it is recrystallizing over time. How can I improve the stability?

  • Answer:

    • Probable Causes:

      • High Drug Loading: Loading the drug beyond the monolayer coverage of the MAS surface can lead to excess drug that is not effectively stabilized within the pores.

      • Moisture Absorption: Water can act as a plasticizer, increasing molecular mobility and promoting recrystallization.

      • Incompatible Excipients: Other excipients in the formulation may interact with the drug or MAS in a way that destabilizes the amorphous form.

    • Solutions:

      • Optimize Drug Loading: Reduce the drug loading to a level where it can be effectively stabilized by the MAS. A drug-to-carrier ratio that ensures monolayer or sub-monolayer coverage is often ideal.

      • Incorporate a Polymer: The addition of a hydrophilic polymer, such as copovidone (Kollidon® VA 64) or polyvinyl alcohol, can help to further inhibit recrystallization by creating a ternary amorphous solid dispersion.[1][8]

      • Control Storage Conditions: Store the drug-loaded product in a low-humidity environment and in well-sealed containers.

      • Co-grinding: Co-grinding the drug with MAS can enhance physical stability by promoting amorphization and intimate mixing.[1][9]

Data Presentation

Table 1: Drug Loading Capacities of this compound (Neusilin®) for Various APIs

Active Pharmaceutical Ingredient (API)Grade of MASLoading MethodMaximum Drug Loading Achieved (% w/w)Co-excipientsReference
EzetimibeNeusilin® US2Hot-Melt Extrusion40%Copovidone (Kollidon® VA 64)[8]
Vitamin E (Tocopherol Acetate)Neusilin® US2Solvent EvaporationUp to 30%Croscarmellose sodium, Magnesium stearate[3][6][11]
SulindacNeusilin®Hot-Melt Extrusion50% (1:1 drug-to-carrier ratio)None[11][12]
Linseed OilNeusilin® US2Adsorption40%None[4][5]
Sorafenib (B1663141) TosylateNeusilin® US2Solvent EvaporationNot specified, but significant solubility enhancementSodium Dodecyl Sulphate (SDS)[7][13]
IndomethacinNeusilin®Hot-Melt Extrusion40%None[14]

Experimental Protocols

Protocol 1: Drug Loading via Solvent Evaporation Method

  • Drug Solution Preparation: Dissolve the desired amount of the API in a suitable volatile solvent (e.g., ethanol, acetone, dichloromethane).[5][7] The concentration should be as high as possible to facilitate efficient loading.

  • Adsorption: Place a pre-weighed amount of this compound (e.g., Neusilin® US2) in a mortar or a suitable mixing vessel. Slowly add the drug solution dropwise to the MAS while continuously mixing or triturating.[7]

  • Mixing: Continue mixing until the drug solution is uniformly distributed throughout the MAS powder.

  • Drying: Dry the wet mass in an oven at a temperature appropriate for the stability of the API and the boiling point of the solvent (e.g., 50°C) until all the solvent has evaporated.[4][5] Vacuum drying can be used to facilitate solvent removal at lower temperatures.

  • Sieving: Pass the dried, drug-loaded powder through a sieve of appropriate mesh size to obtain a free-flowing powder with a uniform particle size.

  • Characterization: Characterize the drug-loaded MAS for drug content, loading efficiency, physical state of the drug (using DSC and PXRD), and powder properties (e.g., flowability, bulk density).[9]

Protocol 2: Drug Loading via Hot-Melt Extrusion (HME)

  • Pre-blending: Physically blend the API, this compound (e.g., Neusilin® US2), and any other excipients (e.g., a polymer like copovidone) in the desired ratio.

  • Extruder Setup: Set up a twin-screw extruder with a suitable screw configuration. Set the temperature profile for the different zones of the extruder barrel. The temperature should be above the melting point of the API and the glass transition temperature of the polymer, but not so high as to cause degradation.[8][15] For example, for an Ezetimibe formulation, barrel temperatures of 170-180°C were used.[8]

  • Extrusion: Feed the pre-blended powder into the extruder at a constant feed rate. The screw speed should be optimized to ensure proper mixing and melting. For the Ezetimibe formulation, a screw speed of 50 rpm was used.[8]

  • Cooling and Collection: The molten extrudate exits through a die and is then cooled, typically on a conveyor belt.

  • Milling: Mill the cooled extrudate to obtain a powder of the desired particle size.

  • Characterization: Analyze the milled extrudate for drug content, amorphicity (using DSC and PXRD), and in vitro dissolution performance.[7][8]

Visualizations

experimental_workflow cluster_solvent Solvent Evaporation Method cluster_hme Hot-Melt Extrusion (HME) Method A Dissolve API in Volatile Solvent B Add Solution Dropwise to MAS with Mixing A->B C Dry the Mixture (e.g., 50°C Oven) B->C D Sieve the Dried Product C->D E Characterize (Drug Content, PXRD, DSC) D->E F Pre-blend API, MAS, and Polymer G Feed into Twin-Screw Extruder F->G H Cool the Extrudate G->H I Mill the Cooled Extrudate H->I J Characterize (Drug Content, PXRD, DSC) I->J

Caption: Experimental workflows for drug loading onto this compound.

troubleshooting_logic Start Low Drug Loading? ProbableCause1 Probable Causes: - Incompatible Solvent - Poor Drug Solubility - Suboptimal Ratio - Incorrect MAS Grade Start->ProbableCause1 Yes PoorFlow Poor Powder Flow? Start->PoorFlow No Solution1 Solutions: - Optimize Solvent - Increase Drug Conc. - Adjust Ratio - Screen MAS Grades ProbableCause1->Solution1 ProbableCause2 Probable Causes: - High Liquid Load - Electrostatics - Inadequate Drying PoorFlow->ProbableCause2 Yes Recrystallization Drug Recrystallization? PoorFlow->Recrystallization No Solution2 Solutions: - Optimize Load - Add Glidant - Ensure Complete Drying - Mill and Sieve ProbableCause2->Solution2 ProbableCause3 Probable Causes: - High Drug Loading - Moisture Absorption - Incompatible Excipients Recrystallization->ProbableCause3 Yes Solution3 Solutions: - Optimize Loading - Add Polymer - Control Storage - Co-grinding ProbableCause3->Solution3

Caption: Troubleshooting logic for common issues in drug loading.

References

Common challenges in formulating tablets with a high percentage of Magnesium aluminometasilicate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Formulating with Magnesium Aluminometasilicate (MAS)

Welcome to the technical support center for formulating tablets with a high percentage of this compound (MAS). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during formulation and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MAS) and what are its primary functions in tablet formulation?

This compound (MAS), such as the Neusilin® grades, is a synthetic, amorphous, and highly porous excipient.[1][2] Its multifunctional nature allows it to be used as a binder, disintegrant, glidant, and an adsorbent for liquid or poorly soluble active pharmaceutical ingredients (APIs).[3][4][5] Due to its extremely large specific surface area and high porosity, it is particularly effective in improving the quality of tablets, powders, and granules.[6][7] It can be used in both direct compression and wet granulation processes.[1][8]

Q2: How does MAS improve the flowability of a powder blend?

At low concentrations, MAS acts as a glidant, reducing inter-particle friction and improving powder flow.[6][9] Some grades, like Neusilin® UFL2, can stick to the surface of other particles, facilitating flow in a 'roller blade' model.[1] However, its effect on flow is complex and depends on the concentration and the applied pressure.[2][6] While it improves the flow of many cohesive powders, formulations with a very high percentage of MAS may still require optimization to achieve desired flow characteristics.

Q3: Can MAS be used to formulate tablets with oily or liquid APIs?

Yes, this is one of its primary applications. MAS has a high oil and water adsorption capacity due to its high porosity and large surface area.[1] It can convert oily or liquid APIs, including self-emulsifying drug delivery systems (SEDDS), into free-flowing powders suitable for direct compression.[10] This allows for the creation of solid dosage forms from liquid ingredients, which can improve stability and processability.[3][11]

Q4: What is the "function switching" characteristic of MAS?

MAS exhibits a unique pressure-dependent behavior.[6][9] Under low-stress conditions (like in a free-flowing powder), its particles maintain a repulsive character, allowing it to act as a glidant.[6][12] When a threshold compression force is applied during tableting, the MAS particles can be destroyed, forming new surfaces that lead to strong inter-particle interactions.[2][6][9] This allows it to switch functions and act as an effective binder, creating hard tablets even at low compression forces.[6][8][9]

Q5: Is MAS compatible with all types of disintegrants?

Formulation studies suggest that the choice of disintegrant is important when using high concentrations of MAS. While MAS itself has disintegrant properties, its performance can be affected by other excipients.[4][5][13] For some MAS grades like Neusilin® US2, croscarmellose sodium is recommended as a highly compatible superdisintegrant.[8] In contrast, some starch-based disintegrants may not perform as effectively in combination with Neusilin® US2.[8]

Troubleshooting Guide

Issue 1: Poor Powder Flowability

Q: My powder blend containing a high percentage of MAS has poor flow. How can I improve it?

A: While MAS can improve flow, high concentrations can sometimes lead to challenges.

  • Initial Assessment: First, characterize the flow of your blend using standard methods like Angle of Repose or Carr's Index to quantify the problem.

  • Glidant Optimization: Although MAS has glidant properties, at high percentages, the blend may benefit from the addition of a traditional glidant like colloidal silicon dioxide (0.25-1.0%).[14]

  • Particle Size & Morphology: Ensure the MAS grade you are using is suitable for direct compression. Spherically shaped, spray-dried grades (e.g., Neusilin® US2) generally offer better flowability than fine powder grades.[11]

  • Granulation: If the API load is high and the blend remains cohesive, consider a granulation step (wet or dry) to increase particle size and improve uniformity, which significantly enhances flow.[14][15]

G

Issue 2: Low Tablet Hardness or High Friability

Q: My tablets are too soft or fail friability testing, despite using a high percentage of MAS.

A: This can be caused by insufficient compression force, improper lubrication, or formulation interactions.

  • Increase Compression Force: MAS requires a certain threshold pressure to activate its binding properties.[6][9] Gradually increase the compression force and monitor tablet hardness. MAS formulations can often produce very hard tablets at relatively low compression forces.[1][8][16]

  • Optimize Lubricant: Over-lubrication with magnesium stearate (B1226849) can significantly reduce tablet hardness by coating the particles and preventing strong bonds from forming.[17][18] Try reducing the lubricant concentration (e.g., to 0.25-0.5%) or the blending time.[17]

  • Binder Selection: While MAS is a good binder, high-dose formulations may require an additional binder to enhance compressibility.[14]

  • Check for High Liquid Load: If you have adsorbed a high percentage of oil or liquid onto the MAS, it can lead to softer tablets.[19] You may need to increase the ratio of MAS to liquid or add other excipients to improve compaction.

G

Issue 3: Long Disintegration Time or Slow Dissolution

Q: My MAS-based tablets have very long disintegration times, leading to poor dissolution.

A: High tablet hardness and the hydrophobic nature of adsorbed liquids can delay disintegration.

  • Incorporate a Superdisintegrant: This is the most critical step. Adding a superdisintegrant like crospovidone or croscarmellose sodium (e.g., 3-5%) can significantly improve disintegration, even for highly loaded and very hard tablets.[11][19] The addition of a superdisintegrant was shown to markedly improve drug absorption from loaded MAS tablets in vivo.[11]

  • Balance Hardness: While high hardness is good for handling, excessively hard tablets may have low porosity, hindering water penetration.[14] Try to find a balance between acceptable hardness and rapid disintegration by adjusting the compression force.

  • Drug Desorption: In some cases, the drug may be strongly adsorbed onto the MAS, slowing its release even after the tablet disintegrates.[3] This can sometimes be mitigated by including hydrophilic polymers or surfactants in the formulation to facilitate hydration and drug desorption.[3]

  • Hydrophobicity: When MAS is used as a carrier for lipids or oils (S-SEDDS), the formulation can become hydrophobic, delaying water ingress.[19] The inclusion of a superdisintegrant is essential to overcome this.[11][19]

Data and Experimental Protocols

Data Summary Tables

Table 1: Typical Concentration of MAS in Oral Formulations

Application Concentration (%) Reference(s)
Binder 2 - 10% [13]
Disintegrant 2 - 10% [13]
Adsorbent / Carrier 10 - 50% [13]

| Glidant | Up to 1% |[2] |

Table 2: Influence of MAS on Tablet Quality Parameters (Comparative Data)

Formulation Base Added Excipient (10%) Tablet Hardness (N) Disintegration Time Key Observation Reference(s)
Corn Starch / Lactose Colloidal Silica Lower - Standard glidant effect. [8],[16]
Corn Starch / Lactose Neusilin® US2 Higher Affected by other excipients MAS significantly increases tablet hardness compared to traditional glidants. [8],[16]
MAS (Neusilin® US2) None (for liquid load) Satisfactory > 6 hours (for loaded tablet) Without a disintegrant, drug release is very slow. [11]

| MAS (Neusilin® US2) | 10% Crospovidone | Satisfactory | < 3 minutes (for loaded tablet) | Superdisintegrant is crucial for rapid disintegration and drug release from loaded tablets. |[11] |

Experimental Protocols

1. Protocol: Powder Flow Characterization

  • Objective: To determine the flow properties of the MAS blend.

  • Methods:

    • Angle of Repose: Allow the powder to flow through a funnel onto a flat surface. Measure the angle between the surface and the slope of the powder cone. An angle < 30° indicates good flow, while > 40° suggests poor flow.

    • Bulk and Tapped Density: Pour a known mass of powder into a graduated cylinder and record the volume (Bulk Density). Tap the cylinder mechanically for a set number of taps (B36270) (e.g., 100, 500, 1250) until the volume is constant and record the new volume (Tapped Density).

    • Calculations:

      • Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100. A value < 15% indicates good flowability.

      • Hausner Ratio = Tapped Density / Bulk Density. A value < 1.25 indicates good flowability.

2. Protocol: Tablet Quality Testing

  • Objective: To evaluate the physical properties of the compressed tablets.

  • Methods:

    • Hardness (Breaking Force): Place a tablet in a tablet hardness tester and measure the force (in Newtons or kiloponds) required to fracture it diametrically. Test at least 10 tablets and calculate the average.

    • Friability: Weigh a sample of tablets (typically around 6.5 g) and place them in a friabilator. Rotate the drum for 100 revolutions. Remove the tablets, de-dust them, and re-weigh. Calculate the percentage of weight loss. A value of < 1% is generally acceptable.

    • Disintegration: Place one tablet in each of the six tubes of the disintegration apparatus basket. Operate the apparatus in a specified medium (e.g., water or 0.1 N HCl) at 37°C. Record the time required for all tablets to completely disintegrate.

    • Dissolution: Place a tablet in a vessel of a dissolution apparatus (e.g., USP Apparatus 2, paddle) containing a specified dissolution medium at 37°C. Withdraw samples at predetermined time intervals and analyze the amount of dissolved API using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Logical Relationships Diagram

G

References

Technical Support Center: Enhancing Drug Dissolution from Magnesium Aluminometasilicate Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the dissolution rate of drugs from Magnesium Aluminometasilicate (MAS) tablets.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work, offering potential causes and solutions in a question-and-answer format.

Q1: My drug exhibits poor dissolution from MAS tablets, even with the inclusion of a superdisintegrant. What are the potential causes and how can I resolve this?

Possible Causes:

  • Strong Drug-MAS Binding: The drug may be strongly adsorbed onto the surface of the MAS, hindering its release into the dissolution medium. The silanol (B1196071) groups on the surface of MAS can form hydrogen bonds with drug molecules, leading to strong interactions.[1][2][3]

  • Inadequate Disintegrant Concentration or Type: The concentration of the superdisintegrant may be insufficient to overcome the cohesive forces of the tablet matrix, or the chosen disintegrant may not be the most effective for the formulation.

  • High Compression Force: Excessive compression force during tableting can lead to very hard tablets with low porosity, which prevents the dissolution medium from penetrating the tablet and facilitating disintegration and drug release.[4][5]

  • Hydrophobic Drug Properties: The inherent hydrophobicity of the drug can lead to poor wetting, even if the tablet disintegrates.

Solutions:

  • Optimize Superdisintegrant: Increase the concentration of the superdisintegrant (typically 2-5% for conventional tablets, but can be higher for orally disintegrating tablets) or evaluate different types of superdisintegrants such as crospovidone, croscarmellose sodium, or sodium starch glycolate (B3277807).[6][7] The addition of a superdisintegrant has been shown to markedly improve drug absorption from MAS-based formulations.[8][9]

  • Incorporate a Surfactant: Adding a surfactant, like sodium lauryl sulfate (B86663) (SLS), to the formulation can improve the wettability of a hydrophobic drug and enhance its dissolution.[6]

  • Reduce Compression Force: Lower the compression force to produce tablets with optimal hardness and porosity that allow for rapid ingress of the dissolution medium.[4]

  • Employ Solid Dispersion Techniques: Consider preparing a solid dispersion of the drug with MAS. This can enhance dissolution by presenting the drug in an amorphous, high-energy state.[1][10][11]

Q2: I'm observing a slow and incomplete release of my lipophilic drug from a self-nanoemulsifying drug delivery system (SNEDDS) solidified with MAS. What could be the issue and what is the remedy?

Possible Cause:

  • Slow Desorption from MAS: Over time, lipophilic drugs can exhibit slowed desorption from the MAS carrier, especially during stability studies.[1]

Solution:

  • Incorporate a Hydration and Emulsification Enhancer: The addition of a substance like polyvinyl alcohol (PVA) to the formulation can help. PVA can block the mesoporous areas of the silicate (B1173343), which ensures better hydration and emulsification of the adsorbed oily phase, leading to improved drug release even after long-term storage.[1]

Q3: My tablet formulation with MAS shows good disintegration, but the dissolution rate is still suboptimal. What formulation components should I investigate?

Possible Causes:

  • Binder and Lubricant Effects: The type and concentration of binders and lubricants can significantly impact dissolution. Excessive binder can slow disintegration, while hydrophobic lubricants like magnesium stearate (B1226849) can form a film around the drug particles, hindering their wetting and dissolution.[6][12]

  • Filler Properties: The choice of filler can also play a role. Water-soluble fillers generally promote faster dissolution compared to insoluble ones.[6]

Solutions:

  • Optimize Binder-to-Disintegrant Ratio: Ensure a balanced ratio to achieve rapid disintegration.[6]

  • Adjust Lubricant Levels: Limit the concentration of magnesium stearate to 0.5-1% and consider using a more hydrophilic lubricant.[6]

  • Select Appropriate Fillers: Utilize water-soluble fillers like lactose (B1674315) or mannitol (B672) to facilitate faster dissolution.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of MAS in pharmaceutical formulations to enhance drug dissolution.

Q1: What is the primary mechanism by which this compound (MAS) can improve the dissolution rate of poorly soluble drugs?

This compound primarily enhances the dissolution of poorly water-soluble drugs through the formation of amorphous solid dispersions.[1][10] By dispersing the drug onto the high-surface-area, porous structure of MAS, the drug's crystalline structure is disrupted, converting it into a higher-energy amorphous state.[1][13] This amorphous form has a higher apparent solubility and dissolves more rapidly than the crystalline form. The large surface area of MAS also allows for a greater area of contact between the drug and the dissolution medium.[1]

Q2: What are the different strategies to enhance drug dissolution from MAS tablets?

Several strategies can be employed:

  • Use of Superdisintegrants: Incorporating superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate promotes rapid tablet breakup, increasing the surface area available for dissolution.[6][8][9]

  • Solid Dispersion Techniques: This is a key strategy where the drug is dispersed in an inert carrier like MAS.[11][14] Methods to prepare solid dispersions include:

    • Solvent Evaporation: The drug and a carrier are dissolved in a common solvent, which is then evaporated.[14][15]

    • Melting (Fusion) Method: The drug is dissolved in the molten carrier.[11]

    • Hot-Melt Extrusion: A mixture of the drug and carrier is processed at an elevated temperature through an extruder.[11]

  • Liquisolid Compacts & Solidified SNEDDS: Liquid formulations of the drug, such as solutions in non-volatile solvents or self-nanoemulsifying drug delivery systems (SNEDDS), can be adsorbed onto MAS to create a dry, free-flowing powder that can be compressed into tablets.[1][8][10] This approach is particularly useful for oily drugs or drugs with very poor aqueous solubility.

  • Particle Size Reduction: Reducing the particle size of the drug through techniques like micronization or nanonization increases the surface area, which can lead to a higher dissolution rate.[16][17] Co-grinding the drug with MAS can also lead to amorphization and improved physical stability.[1]

Q3: Are there different grades of this compound, and does the grade affect drug dissolution?

Yes, there are different grades of MAS, often known by trade names like Neusilin®. These grades can vary in their physical properties such as particle size, specific surface area, and oil and water adsorption capacity.[10][18] These differences can influence the drug loading capacity, flowability of the powder mixture, and ultimately, the drug release profile from the final tablet. For example, a grade with a higher specific surface area may be more effective at creating an amorphous solid dispersion.[10]

Q4: Can the manufacturing process itself influence the dissolution rate from MAS tablets?

Absolutely. The manufacturing process plays a critical role:

  • Granulation Method: Wet granulation can be used, but the choice of binder and drying conditions are important. Hot-melt granulation is also a viable technique for preparing solid dispersions with MAS.[10]

  • Compression Force: As mentioned in the troubleshooting section, high compression forces can decrease tablet porosity and hinder dissolution.[4][5]

  • Lubrication Time: Over-lubrication with hydrophobic lubricants like magnesium stearate can negatively impact wetting and dissolution.[12]

Data Presentation

Table 1: Comparison of Dissolution Enhancement Strategies for MAS Tablets

StrategyMechanism of ActionAdvantagesDisadvantages
Superdisintegrants Promotes rapid tablet disintegration, increasing surface area.Simple to incorporate, effective for many formulations.May not be sufficient for very poorly soluble or strongly adsorbed drugs.
Solid Dispersion Converts the drug to a high-energy amorphous state, increasing apparent solubility.[1][11]Significant enhancement in dissolution rate and bioavailability.[1][10]Potential for physical instability (recrystallization) of the amorphous drug.
Liquisolid Compacts The drug is in a solubilized state within a liquid vehicle, which is then adsorbed onto a carrier.Can be used for oily drugs and can enhance the dissolution of poorly soluble drugs.Higher amounts of excipients may be needed, potentially leading to larger tablets.
Particle Size Reduction Increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[14][16]A well-established technique.May lead to particle aggregation; may not be sufficient for drugs with very low intrinsic solubility.

Experimental Protocols

1. Preparation of a Solid Dispersion by the Solvent Evaporation Method

  • Dissolution: Accurately weigh the drug and a hydrophilic polymer (e.g., Poloxamer 188 or Soluplus®) and dissolve them in a suitable organic solvent (e.g., ethanol, methanol).[14][15]

  • Adsorption: To this solution, add a pre-weighed amount of this compound (e.g., Neusilin® US2) and mix thoroughly to ensure uniform adsorption of the drug-polymer solution onto the carrier.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry powder is obtained.[14]

  • Drying and Sieving: Further dry the powder in a vacuum oven to remove any residual solvent. The resulting solid dispersion can then be passed through a sieve to obtain a uniform particle size.

  • Characterization: The prepared solid dispersion should be characterized for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).[15]

2. In Vitro Dissolution Testing of MAS Tablets

  • Apparatus: Use a USP Dissolution Apparatus, typically Apparatus 2 (Paddle Method).[19][20][21]

  • Dissolution Medium: Select an appropriate dissolution medium. This could be purified water, 0.1 N HCl (to simulate gastric fluid), or phosphate (B84403) buffer of a specific pH (e.g., pH 6.8 to simulate intestinal fluid). The volume is typically 500 mL or 900 mL.[19][22]

  • Test Conditions: Maintain the temperature of the dissolution medium at 37 ± 0.5°C. Set the paddle rotation speed, commonly at 50 or 75 RPM.[19][23]

  • Procedure: Place one tablet in each dissolution vessel. Start the apparatus.

  • Sampling: Withdraw samples (e.g., 5 mL) from each vessel at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[24]

  • Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.

Visualizations

Dissolution_Enhancement_Workflow start Poor Drug Dissolution from MAS Tablet check_disintegration Is Tablet Disintegration Rapid? start->check_disintegration add_superdisintegrant Optimize Superdisintegrant (Type and Concentration) check_disintegration->add_superdisintegrant No investigate_formulation Investigate Formulation Components (Binder, Lubricant) check_disintegration->investigate_formulation Yes check_dissolution_again Re-evaluate Dissolution add_superdisintegrant->check_dissolution_again solid_dispersion Consider Advanced Strategies: Solid Dispersion / Liquisolid check_dissolution_again->solid_dispersion Not Improved success Improved Dissolution check_dissolution_again->success Improved reduce_compression Reduce Compression Force investigate_formulation->reduce_compression solid_dispersion->success reduce_compression->check_dissolution_again

Caption: Troubleshooting workflow for poor drug dissolution from MAS tablets.

Solid_Dispersion_Mechanism cluster_0 Initial State cluster_1 Solid Dispersion Process cluster_2 Final State cluster_3 Outcome crystalline_drug Crystalline Drug • Low Solubility • Slow Dissolution process Solvent Evaporation or Hot-Melt Extrusion crystalline_drug->process mas This compound (MAS) • High Surface Area • Porous Structure mas->process solid_dispersion Amorphous Solid Dispersion • Drug dispersed on MAS • Amorphous State • High Energy process->solid_dispersion Drug amorphization and dispersion dissolution {Improved Dissolution|• Increased Apparent Solubility • Faster Dissolution Rate} solid_dispersion->dissolution

Caption: Mechanism of dissolution enhancement via solid dispersion with MAS.

References

Addressing stability issues in aqueous suspensions of Magnesium aluminometasilicate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues in aqueous suspensions of Magnesium Aluminometasilicate (MAS).

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common stability problems encountered during the formulation and storage of aqueous MAS suspensions.

Issue 1: Poor Suspension Stability / Rapid Sedimentation

Symptoms:

  • Visible separation of solid particles and liquid phase shortly after preparation.

  • Formation of a loose, easily disturbed sediment.

Troubleshooting Workflow:

G cluster_0 start Start: Poor Suspension Stability check_conc Is MAS concentration adequate? (Typically >3% w/v for gel formation) start->check_conc increase_conc Increase MAS Concentration check_conc->increase_conc No check_hydration Is hydration process optimal? check_conc->check_hydration Yes increase_conc->check_hydration optimize_hydration Optimize Hydration: - Use high shear mixing. - Hydrate in hot water (if compatible). check_hydration->optimize_hydration No check_synergy Consider synergistic thickeners? check_hydration->check_synergy Yes optimize_hydration->check_synergy add_polymer Add a synergistic polymer (e.g., Xanthan Gum, SCMC) check_synergy->add_polymer Yes end End: Improved Stability check_synergy->end No add_polymer->end

Caption: Troubleshooting workflow for poor suspension stability.

Issue 2: Caking (Formation of a Hard, Non-redispersible Sediment)

Symptoms:

  • A dense, compact sediment forms at the bottom of the container.

  • Sediment is difficult or impossible to resuspend by shaking.

Troubleshooting Workflow:

G cluster_0 start Start: Caking Observed check_flocculation Is the system deflocculated? start->check_flocculation induce_flocculation Induce Flocculation: - Add flocculating agent (e.g., electrolytes). - Adjust pH towards isoelectric point. check_flocculation->induce_flocculation Yes check_polymer Is a bridging polymer present? check_flocculation->check_polymer No evaluate_redispersibility Evaluate Redispersibility induce_flocculation->evaluate_redispersibility optimize_polymer Optimize polymer concentration. (High concentrations can prevent caking) check_polymer->optimize_polymer Yes end End: Caking Prevented check_polymer->end No optimize_polymer->evaluate_redispersibility evaluate_redispersibility->end

Caption: Troubleshooting workflow for caking in suspensions.

Issue 3: Inconsistent or Undesirable Viscosity

Symptoms:

  • The suspension is too thick to pour or too thin to maintain suspension.

  • Viscosity changes significantly over time.

Troubleshooting Workflow:

G cluster_0 start Start: Viscosity Issue check_mas_conc Is MAS concentration optimal? start->check_mas_conc adjust_mas_conc Adjust MAS Concentration (Increase for higher viscosity) check_mas_conc->adjust_mas_conc No check_electrolytes Are electrolytes present? check_mas_conc->check_electrolytes Yes adjust_mas_conc->check_electrolytes control_electrolytes Control Electrolyte Concentration (Higher valence cations increase viscosity more) check_electrolytes->control_electrolytes Yes check_ph Is pH within stable range (5-10)? check_electrolytes->check_ph No control_electrolytes->check_ph adjust_ph Adjust pH to be within 5-10 check_ph->adjust_ph No check_temp Is temperature consistent? check_ph->check_temp Yes adjust_ph->check_temp control_temp Control Temperature (Viscosity increases with heating) check_temp->control_temp No end End: Desired Viscosity Achieved check_temp->end Yes control_temp->end

Caption: Troubleshooting workflow for viscosity issues.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of this compound for a stable aqueous suspension?

Aqueous dispersions of MAS at 1-2% w/v are typically thin colloidal suspensions.[1] To achieve a more viscous, gel-like structure that effectively suspends particles, concentrations of 3% w/v and above are recommended.[1] At concentrations of 4-5% w/v, thick, white colloidal sols are formed, and at 10% w/v, firm gels are produced.[1]

2. How does pH affect the stability of MAS suspensions?

This compound is stable over a wide pH range.[1] Specifically, aluminum magnesium hydroxide (B78521) positive sol, a related compound, is stable in the pH range of 5 to 10.[2] Below pH 5, acidic dissolution of the sol can occur, and above pH 10.5, the surface hydroxyls of the sol particles can lose hydrions, leading to instability.[2]

3. Can I use other polymers with this compound to improve stability?

Yes, synergistic effects on viscosity are observed when MAS is combined with other suspending agents like xanthan gum or sodium carboxymethylcellulose (SCMC).[1][3][4] These combinations can significantly increase the viscosity and stability of the suspension.[1][5] For instance, incorporating MAS into sodium alginate gels can change the rheological behavior from Newtonian to pseudoplastic with thixotropic properties.[3]

4. My suspension is forming a hard cake that is difficult to redisperse. What can I do?

The formation of a hard cake is often due to the particles settling in a deflocculated state. To prevent this, you can induce controlled flocculation. This can be achieved by adding electrolytes or adjusting the pH. The use of polymer-MAS composite dispersions has been shown to provide a higher degree of flocculation and a lower redispersibility value, leading to a low tendency for caking.[3] Specifically, SCMC-MAS dispersions have demonstrated high efficiency in this regard.[3]

5. How do electrolytes influence the viscosity of MAS suspensions?

The viscosity of MAS suspensions generally increases with the addition of electrolytes.[1] The effect of electrolytes depends on the cation valence and size, as well as its concentration.[5] Cations with a greater positive charge and/or a smaller hydrated radius are more strongly attracted to the clay surface, leading to a more significant impact on the colloidal structure.[5]

6. I am observing drug adsorption to the MAS, which might affect bioavailability. How can this be addressed?

This compound has a high surface area and can adsorb drug substances, which in some cases can slow down desorption and affect bioavailability.[6] One approach to minimize this is to co-formulate with polyvinyl alcohol, which can block the mesoporous area of the silicate (B1173343) and ensure better drug release, even after long-term storage.[6]

Data Presentation

Table 1: Effect of MAS Concentration on Viscosity of Aqueous Dispersions

MAS Concentration (% w/v)Description of Dispersion[1]
1-2Thin colloidal suspensions
3Opaque, thixotropic dispersions
4-5Thick, white colloidal sols
10Firm gels

Table 2: Influence of Polymer-MAS Composites on Acetaminophen (ACT) Suspension Stability (at 14 days)

Flocculating/Suspending AgentSedimentation Volume[3]Degree of Flocculation[3]
Control (Water)~0.11.0
0.5% SCMC~0.2~2.0
0.5% SCMC + 0.1% MAS~0.25~2.5
0.5% SCMC + 0.5% MAS~0.3~3.0
0.5% SCMC + 1.0% MAS~0.4~4.0
1.0% SA~0.15~1.5
1.0% SA + 0.1% MAS~0.2~2.0
1.0% SA + 0.5% MAS~0.25~2.5
1.0% SA + 1.0% MAS~0.3~3.0

Experimental Protocols

Protocol 1: Preparation of a Basic Aqueous MAS Suspension
  • Hydration of MAS:

    • Weigh the desired amount of this compound powder.

    • Heat a portion of the purified water to 70-80°C (if compatible with other formulation components).

    • Slowly add the MAS powder to the hot water while stirring with a high-shear mixer (e.g., homogenizer) until a smooth, uniform dispersion is formed. Pre-hydration in hot water can improve the efficiency of the process.[3]

    • Continue mixing for a specified period (e.g., 15-30 minutes) to ensure complete hydration.[3]

  • Incorporation of Other Ingredients:

    • Dissolve any water-soluble components (e.g., buffers, preservatives, active pharmaceutical ingredients) in the remaining portion of the water.

    • Slowly add this solution to the hydrated MAS dispersion with continuous mixing.

  • Final Volume Adjustment:

    • Add the remaining water to reach the final desired volume and mix until uniform.

    • Allow the suspension to stand overnight to ensure full hydration and stabilization.[3]

Protocol 2: Evaluation of Suspension Stability - Sedimentation Volume and Redispersibility
  • Sedimentation Volume (F):

    • Pour a known volume (e.g., 50 mL) of the prepared suspension into a graduated cylinder and seal it.

    • Store the cylinder at a constant temperature in an undisturbed location.

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), record the volume of the sediment (Vu).

    • Calculate the sedimentation volume (F) using the following formula:

      • F = Vu / Vo (where Vo is the original volume of the suspension).[3]

    • A value of F closer to 1 indicates better suspension stability.

  • Redispersibility:

    • After a predetermined period of sedimentation, gently invert the graduated cylinder through 180° and back.

    • Count the number of inversions required to completely resuspend the sediment.

    • A lower number of inversions indicates better redispersibility and a lower tendency for caking.

Protocol 3: Rheological Characterization
  • Instrumentation:

    • Use a rotational viscometer or rheometer equipped with a suitable spindle or geometry (e.g., concentric cylinders or cone and plate).

  • Procedure:

    • Equilibrate the suspension sample to a controlled temperature (e.g., 25°C).

    • Measure the viscosity at a range of shear rates (e.g., from 0.1 to 100 s⁻¹).

    • Plot the viscosity versus shear rate to determine the flow behavior (e.g., Newtonian, pseudoplastic, or dilatant).

    • To assess thixotropy, create a rheogram by plotting shear stress versus shear rate as the shear rate is increased and then decreased. A hysteresis loop between the upward and downward curves indicates thixotropic behavior.

References

Technical Support Center: Stabilizing Amorphous Solid Dispersions with Magnesium Aluminometasilicate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for preventing drug recrystallization in amorphous solid dispersions (ASDs) using magnesium aluminometasilicate (MAS), such as Neusilin®.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and characterization of ASDs containing MAS.

Problem / Observation Potential Cause Suggested Solution
Drug Recrystallization During Storage Insufficient stabilization of the amorphous drug.Increase MAS Concentration: Within processable limits, a higher concentration of MAS can enhance the physical confinement of the drug within its porous structure, thereby inhibiting molecular mobility and recrystallization.[1][2] • Optimize Drug-Polymer Ratio: Ensure adequate miscibility between the drug and the polymer matrix. The polymer plays a crucial role in preventing recrystallization in the solution state.[1] • Co-processing with a Polymer: Utilize a suitable polymer like copovidone (Kollidon VA 64) in conjunction with MAS to provide an additional layer of stabilization.[1]
Processing Failure During Hot-Melt Extrusion (HME) High solid content due to excessive MAS concentration.Optimize MAS Concentration: A study noted that increasing the Neusilin® US2 concentration to 20% led to extrusion process failure. An amorphous drug load of 40% was successfully achieved with 15% Neusilin® US2.[1] It is crucial to find the optimal balance between stability and processability.
Low Glass Transition Temperature (Tg) of the ASD The presence of MAS can sometimes lead to a decrease in the Tg of the formulation.Careful Monitoring of Stability: A significant drop in Tg, potentially below storage temperature, was observed in formulations with Neusilin®. This necessitates close monitoring of the formulation's stability under storage conditions.[1] • Incorporate a High-Tg Polymer: The addition of a polymer with a high glass transition temperature can help to elevate the overall Tg of the ASD.
Incomplete Amorphization After Processing Insufficient energy input during processing (co-grinding, HME, etc.).Increase Co-grinding Time: For co-grinding methods, increasing the duration of milling can lead to complete amorphization. For example, co-grinding aceclofenac (B1665411) with Neusilin® US2 for 20 hours resulted in complete amorphization.[3] • Optimize HME Parameters: Adjusting the temperature, screw speed, and feed rate during hot-melt extrusion can improve the conversion of the drug to its amorphous state.
Poor Powder Flowability of the ASD The inherent properties of the spray-dried or milled ASD powder.Utilize Granulated Grades of MAS: Neusilin® US2, a granular grade, can improve the flow properties of the powder blend.[4] • Incorporate a Glidant: While MAS itself can act as a glidant, in some cases, the addition of another glidant might be necessary.[2]
Incomplete Drug Release During Dissolution The drug remains entrapped within the MAS pores or recrystallizes upon contact with the dissolution medium.Incorporate a Disintegrant: The addition of a disintegrant can aid in the breakdown of the tablet or powder, facilitating drug release.[5] • Optimize Polymer Selection: The use of a hydrophilic polymer can promote wetting and dissolution, preventing in-situ recrystallization.[1]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which this compound prevents drug recrystallization in ASDs?

This compound, particularly porous grades like Neusilin®, acts as a stability modifier primarily through physical confinement.[2] Its high surface area and porous structure allow it to adsorb and entrap amorphous drug molecules within its pores.[1][6] This "geometrical constraint" inhibits the molecular mobility of the drug, which is a critical factor for nucleation and crystal growth, thus preserving the amorphous state.[1][6] The silanol (B1196071) groups on the surface of MAS can also form hydrogen bonds with drug molecules, further stabilizing the amorphous form.[6]

2. How does MAS improve the drug loading capacity of an ASD?

The high porosity and large surface area of MAS enable it to act as a carrier, adsorbing a significant amount of the drug.[1][6][7] This allows for the formulation of ASDs with higher drug loading compared to traditional polymer-only systems, where drug-polymer miscibility can be a limiting factor.[1] For instance, the incorporation of Neusilin® US2 has successfully facilitated the development of ASDs with up to 40% drug loading.[1][8]

3. Can MAS be used as a standalone carrier for ASDs, or is a polymer always necessary?

While MAS can be used to prepare stable amorphous drug complexes without the addition of polymers in some cases, particularly with methods like hot-melt extrusion, it is often formulated with a polymer.[9] The polymer, such as copovidone, plays a crucial role in preventing drug recrystallization in the solution state during dissolution, which is a critical aspect for bioavailability.[1] The combination of MAS and a polymer often results in a more robust formulation with enhanced stability in both the solid state and during dissolution.[1]

4. What are the key characterization techniques to confirm the amorphous state and stability of an ASD containing MAS?

A combination of analytical techniques is essential for comprehensive characterization:[10][11][12]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to detect any melting endotherms that would indicate the presence of crystalline material.[1][10][11] The absence of a melting peak suggests an amorphous state.[11]

  • Powder X-ray Diffraction (PXRD): To confirm the absence of crystallinity. A halo pattern is indicative of an amorphous solid, while sharp peaks signify a crystalline structure.[1][11]

  • Fourier Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug, MAS, and any polymer used.[1]

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the ASD particles.[13]

  • Solid-State Nuclear Magnetic Resonance (ssNMR): To provide insights into the molecular-level distribution of the drug within the carrier matrix and to assess molecular mobility.[11]

5. How is an amorphous solid dispersion with this compound prepared?

Several manufacturing methods can be employed:

  • Hot-Melt Extrusion (HME): The drug, MAS, and a polymer (if used) are mixed and processed through a hot-melt extruder.[1][14]

  • Spray Drying: The drug and a carrier are dissolved in a solvent, and this solution is then sprayed into a drying chamber to rapidly remove the solvent, resulting in an amorphous powder.[14][15]

  • Co-grinding: The crystalline drug is milled with MAS, leading to the amorphization of the drug.[3]

Experimental Protocols

1. Preparation of Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)

This protocol is based on a study that prepared an ASD of Ezetimibe (EZB) with copovidone and Neusilin® US2.[1]

  • Materials: Ezetimibe (drug), Kollidon® VA 64 (copovidone, polymer), Neusilin® US2 (this compound).

  • Procedure:

    • Physically mix the drug, polymer, and Neusilin® US2 in the desired ratio.

    • Process the physical mixture using a twin-screw hot-melt extruder.

    • The extruded material is then cooled and milled into a powder.

    • The resulting powder can be further processed into tablets by compression.

2. Preparation of Amorphous Solid Dispersion by Co-grinding

This protocol is based on a study that amorphized aceclofenac with Neusilin® US2.[3]

  • Materials: Aceclofenac (drug), Neusilin® US2 (this compound).

  • Procedure:

    • Mix the drug and Neusilin® US2 in a 1:5 ratio.

    • Co-grind the mixture at 25°C for 20 hours using a modified ball mill.

    • The resulting powder is the amorphous solid dispersion.

3. Characterization by Differential Scanning Calorimetry (DSC)

  • Instrument: A differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature to obtain the DSC thermogram.

    • Analyze the thermogram for the glass transition temperature (Tg) and any melting peaks.[1]

4. Characterization by Powder X-ray Diffraction (PXRD)

  • Instrument: A powder X-ray diffractometer.

  • Procedure:

    • Place the powder sample on a sample holder.

    • Scan the sample over a specified 2θ range (e.g., 5° to 50°).

    • Analyze the resulting diffractogram for the presence of sharp peaks (crystalline) or a halo pattern (amorphous).[1]

Quantitative Data Summary

Table 1: Formulation Composition and Properties of Ezetimibe ASDs [1]

Formulation CodeEZB (%)Copovidone (%)Neusilin® US2 (%)Resulting StateGlass Transition Temperature (Tg) (°C)
F110900Amorphous102
F220800Amorphous95
F330700Crystalline-
F540600Crystalline-
F6404515Amorphous32

Table 2: Dissolution of Aceclofenac from Co-ground Mixture with Neusilin® US2 [3]

Time (hours)Crystalline Aceclofenac Dissolution (%)Co-ground Mixture Dissolution (%)
3-103
892-

Visualizations

Recrystallization_Inhibition_Mechanism cluster_ASD Amorphous Solid Dispersion cluster_Inhibition Inhibition Mechanisms AmorphousDrug Amorphous Drug (High Energy State) Polymer Polymer Matrix AmorphousDrug->Polymer Miscibility MAS This compound (Porous Carrier) AmorphousDrug->MAS Adsorption & Entrapment StableASD Stable Amorphous Solid Dispersion Polymer->StableASD Confinement Physical Confinement in Pores MAS->Confinement Hbonding Hydrogen Bonding (Drug-Silanol) MAS->Hbonding MobilityReduction Reduced Molecular Mobility Confinement->MobilityReduction MobilityReduction->StableASD Hbonding->StableASD

Caption: Mechanism of recrystallization inhibition by MAS in an ASD.

Experimental_Workflow_HME Start Start Mixing Physical Mixing (Drug, Polymer, MAS) Start->Mixing HME Hot-Melt Extrusion Mixing->HME Cooling Cooling of Extrudate HME->Cooling Milling Milling Cooling->Milling ASD_Powder ASD Powder Milling->ASD_Powder Characterization Characterization (DSC, PXRD, FTIR) ASD_Powder->Characterization End End Characterization->End

Caption: Experimental workflow for ASD preparation via Hot-Melt Extrusion.

Troubleshooting_Flowchart Start Recrystallization Observed During Storage? IncreaseMAS Increase MAS Concentration Start->IncreaseMAS Yes OptimizePolymer Optimize Drug-Polymer Ratio/Type Start->OptimizePolymer Yes CheckProcessing Review Processing Parameters (e.g., HME) Start->CheckProcessing Yes Stable Formulation is Stable Start->Stable No Recharacterize Re-characterize (DSC, PXRD) IncreaseMAS->Recharacterize OptimizePolymer->Recharacterize CheckProcessing->Recharacterize Recharacterize->Start Still Unstable Recharacterize->Stable Stable

Caption: Troubleshooting flowchart for drug recrystallization in ASDs.

References

How to improve the flow properties of powder mixtures containing Magnesium aluminometasilicate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the flow properties of powder mixtures containing Magnesium Aluminometasilicate (MAS).

Troubleshooting Guide

Issue: Poor Powder Flowability During Processing

Symptoms:

  • Arching or bridging in the hopper.[1]

  • Rat-holing, where only a central core of the powder flows.[1]

  • Inconsistent die filling and tablet weight variation.[2]

  • Flow rate fluctuations.[1]

Root Cause Analysis and Solutions:

A systematic approach to troubleshooting poor powder flow involves identifying the underlying cause and implementing targeted solutions. The following flowchart outlines a typical troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Poor Powder Flow A Problem: Poor Powder Flow (e.g., Arching, Rat-holing) B Characterize Powder Properties: - Particle Size & Shape - Moisture Content - Electrostatic Charge A->B C Is Particle Size Irregular or Too Fine? B->C D Is Moisture Content Too High? B->D E Is Electrostatic Charge Present? B->E F Implement Granulation (Wet or Dry) C->F Yes I Add Magnesium Aluminometasilicate (MAS) C->I No G Dry Powder or Control Environmental Humidity D->G Yes D->I No H Incorporate Anti-Static Agents E->H Yes E->I No F->I G->I H->I J Optimize MAS Concentration I->J K Evaluate Flow Properties: - Angle of Repose - Carr's Index - Hausner Ratio J->K L Flow Properties Improved? K->L M End L->M Yes N Re-evaluate Formulation & Process Parameters L->N No N->B

Caption: Troubleshooting workflow for diagnosing and resolving poor powder flow.

Frequently Asked Questions (FAQs)

Q1: How does this compound (MAS) improve the flow properties of a powder mixture?

A1: this compound, particularly synthetic amorphous grades like Neusilin®, improves powder flow primarily by acting as a glidant.[3][4][5] Its small primary particles adhere to the surface of larger host particles during blending.[3][4] This leads to an improvement in flow properties by:

  • Reducing Interparticle Attractive Forces: The MAS particles create a physical barrier between the host particles, decreasing cohesive forces.[3][4]

  • Diminishing Particle Interlocking: By smoothing the surface of the host particles, MAS reduces the tendency for them to interlock, which can impede flow.[3][4]

Unlike some traditional glidants, MAS has been observed to not have a negative "over-loading" effect, where adding too much of the glidant can worsen flow properties.[3][4]

cluster_0 Mechanism of MAS as a Glidant A This compound (MAS) B Adheres to Host Particle Surface A->B C Reduces Interparticle Attractive Forces B->C D Diminishes Particle Interlocking B->D E Improved Powder Flow C->E D->E

Caption: Mechanism of action for this compound as a flow enhancer.

Q2: What is the "function switching" property of this compound?

A2: "Function switching" refers to the ability of MAS to act as a glidant under low-pressure conditions (like in a free-flowing powder) and as a binder when subjected to higher pressures, such as during tablet compression.[3][4][6][7] Under normal, low-stress conditions, MAS particles maintain a repulsive character and small contact area, which enhances flow.[3][4][7] However, when a threshold pressure is applied, the MAS particles can be destroyed, leading to the formation of new surfaces and particle interactions that contribute to tablet compaction.[3][4][6][7]

Q3: At what concentration is this compound typically effective?

A3: The optimal concentration of MAS can vary depending on the specific formulation and the desired flow characteristics. In some studies, increasing the concentration of Neusilin® US2 in a mixture with microcrystalline cellulose (B213188) has been shown to progressively improve flow properties.[3][4] It is recommended to perform a concentration-ranging study to determine the optimal level for your specific powder mixture.

Q4: Can high moisture content in my powder mixture counteract the effects of this compound?

A4: Yes, excessive moisture can significantly hinder powder flow, even with the presence of a glidant like MAS.[2][8] Moisture can cause particles to stick together through the formation of liquid bridges, increasing cohesiveness.[8] It is crucial to control the moisture content of your powder mixture, which can be achieved by drying the powder or controlling the humidity in the processing environment.[2]

Q5: What are the key parameters to measure to quantify the improvement in powder flow?

A5: The most common pharmacopeial methods for evaluating powder flow are the Angle of Repose, Carr's Index (or Compressibility Index), and the Hausner Ratio.[9][10][11][12]

  • Angle of Repose: The angle of the conical pile produced when a powder is poured onto a flat surface. A lower angle generally indicates better flowability.[9][10]

  • Carr's Index and Hausner Ratio: These are calculated from the bulk and tapped densities of the powder. Lower values for both indicate better flow properties.[11][12]

For more detailed analysis, advanced techniques like powder rheometry can provide a comprehensive understanding of the powder's behavior under various conditions.[9][13][14]

Data on Flow Property Improvement

The following table summarizes the relationship between Carr's Index, Hausner Ratio, Angle of Repose, and the type of powder flow.

Flow CharacterCarr's Index (%)Hausner RatioAngle of Repose (°)
Excellent≤ 101.00 - 1.1125 - 30
Good11 - 151.12 - 1.1831 - 35
Fair16 - 201.19 - 1.2536 - 40
Passable21 - 251.26 - 1.3441 - 45
Poor26 - 311.35 - 1.4546 - 55
Very Poor32 - 371.46 - 1.5956 - 65
Very, Very Poor> 38> 1.60> 66

Data compiled from multiple sources.[9][12]

Experimental Protocols

Protocol 1: Evaluation of Powder Flow Properties

This protocol outlines the steps to measure the Angle of Repose, Carr's Index, and Hausner Ratio.

cluster_0 Experimental Workflow for Powder Flow Characterization A Prepare Powder Mixture B Measure Bulk Density (ρ_bulk) A->B F Measure Angle of Repose A->F C Measure Tapped Density (ρ_tapped) B->C D Calculate Carr's Index ((ρ_tapped - ρ_bulk) / ρ_tapped) * 100 C->D E Calculate Hausner Ratio (ρ_tapped / ρ_bulk) C->E G Analyze and Compare Results D->G E->G F->G

Caption: Standard experimental workflow for assessing powder flow characteristics.

1. Measurement of Bulk and Tapped Density:

  • Weigh a specific amount of the powder mixture.[15]

  • Gently pour the powder into a graduated cylinder and record the volume (Bulk Volume).[15]

  • Calculate the Bulk Density (ρ_bulk) = Mass / Bulk Volume.

  • Tap the graduated cylinder a specified number of times (e.g., 100 taps) until the volume is constant.[15] Record the final volume (Tapped Volume).

  • Calculate the Tapped Density (ρ_tapped) = Mass / Tapped Volume.

2. Calculation of Carr's Index and Hausner Ratio:

  • Carr's Index (%) = [ (Tapped Density - Bulk Density) / Tapped Density ] x 100[11][12]

  • Hausner Ratio = Tapped Density / Bulk Density[11][12]

3. Measurement of Angle of Repose:

  • Place a funnel at a fixed height above a flat, horizontal surface.[15]

  • Allow the powder to flow through the funnel to form a conical pile.[15]

  • Measure the height (h) and radius (r) of the pile.

  • Angle of Repose (θ) = tan⁻¹(h/r)

References

Technical Support Center: Overcoming Compaction and Tablet Hardness Issues with Magnesium Aluminometasilicate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming compaction and tablet hardness challenges when formulating with magnesium aluminometasilicate (MAS).

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of tablets containing this compound.

Issue Potential Cause Recommended Solution
Low Tablet Hardness Insufficient binder concentration or inadequate binder performance.Increase the concentration of this compound. Studies have shown that adding 5-15% of Neusilin® can significantly increase tablet hardness.[1] Formulations with 10% Neusilin® UFL2 have demonstrated higher hardness than those with 15% microcrystalline cellulose (B213188) (MCC).[1][2]
Poor powder compressibility.Utilize a grade of this compound with superior compressibility, such as Neusilin® US2 or UFL2, which are designed to produce hard tablets at low compression forces.[1][3][4]
High drug loading of a poorly compressible active pharmaceutical ingredient (API).This compound can act as a carrier for high drug loads, improving the compactibility of the overall formulation.[5][6]
Excessive lubrication.Over-lubrication, especially with magnesium stearate (B1226849), can reduce tablet hardness by interfering with particle bonding.[7][8] Reduce the lubricant concentration to the lowest effective level, typically between 0.5% and 1%.[7][9]
Sticking and Picking Excessive moisture in the formulation.Ensure that the moisture content of the powder blend is adequately controlled. This compound can help by adsorbing excess moisture.[3]
Inadequate lubrication.While excessive lubrication can be detrimental, an insufficient amount can lead to sticking. Optimize the lubricant concentration.[7]
Formulation sticking to punch faces.The addition of this compound can improve the anti-adhesive properties of the powder blend.[10]
High Friability Low tablet hardness.Address low tablet hardness by increasing the this compound concentration or using a more compressible grade.[1][3]
Weak particle-particle bonding.The use of this compound as a binder enhances inter-particle bonding, leading to more robust tablets with lower friability.[4]
Poor Powder Flow Cohesive powder with poor flow characteristics.Adding a small amount of a suitable grade of this compound, such as Neusilin® UFL2 (as low as 0.5%), can significantly improve powder flowability.[3][11]
Slow Disintegration Overly hard tablets.While this compound increases hardness, it can also aid in disintegration.[10] However, if hardness is excessive, consider adjusting the compression force or the concentration of a superdisintegrant.
Hydrophobic nature of the formulation.The porous structure of this compound can promote water uptake and enhance disintegration.[10]

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound to improve tablet hardness?

A1: A concentration of 5-15% this compound (e.g., Neusilin®) is often sufficient to significantly increase tablet hardness.[1] Some studies show that as little as 2% Neusilin® UFL2 can enhance tablet strength.[3]

Q2: Which grade of this compound is best for direct compression to achieve high tablet hardness?

A2: Grades with excellent compressibility, such as Neusilin® US2 and UFL2, are recommended for direct compression to achieve high tablet hardness even at low compression forces.[1][3][4]

Q3: Can this compound help with the compaction of oily or liquid APIs?

A3: Yes, due to its high adsorption capacity, this compound is an excellent carrier for oily or liquid APIs, converting them into free-flowing powders that can be easily compressed into tablets.[2][5][11]

Q4: How does this compound affect drug dissolution?

A4: this compound can enhance the dissolution of poorly water-soluble drugs by acting as a solid dispersion carrier, which can lead to the drug being in an amorphous state with a larger surface area.[2][5] However, in some cases, if the tablet does not disintegrate properly, it might impede drug release.[12][13]

Q5: Is there an interaction between this compound and common lubricants like magnesium stearate?

A5: While not a direct chemical interaction, the amount of lubricant is critical. Excessive magnesium stearate can coat the this compound and other excipients, reducing their binding capacity and leading to lower tablet hardness.[7][8] It is crucial to optimize the lubricant concentration.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on tablet properties based on available data.

Table 1: Effect of Neusilin® Concentration on Tablet Hardness (Direct Compression)

Formulation BaseNeusilin® GradeNeusilin® Concentration (%)Comparison ExcipientComparison Excipient Concentration (%)Observation on Tablet Hardness
LactoseUFL210Microcrystalline Cellulose (MCC)15Higher hardness achieved with Neusilin® UFL2.[1][2]
Corn Starch/LactoseUS2Not specifiedColloidal SilicaNot specifiedNeusilin® US2 produces harder tablets.[2][5]
AcetaminophenUFL22--Increased tablet hardness and maintained it under humid conditions.[3]

Table 2: Formulation Parameters for Specific Applications

ApplicationAPINeusilin® GradeNeusilin® Concentration (%)Other Key ExcipientsKey Outcome
Oily Extract TabletingScopolia ExtractUFL225Lactose (50%)Good compressibility with no oil exudation.[5][11]
Vitamin E TabletingTocopherol Acetate (Vitamin E)US2Proportional to achieve up to 30% API loadCroscarmellose Sodium (3%), Magnesium Stearate (1%)High-quality tablets with up to 30% Vitamin E load.[5][11]
Solid Self-Emulsifying Drug Delivery System (SMEDDS)CyclosporineNot specifiedCarrier for liquid SMEDDSCrospovidone (superdisintegrant)High porosity tablets suitable for liquid loading.[12][13]

Experimental Protocols

1. Protocol for Tablet Hardness Testing

This protocol describes the standard method for measuring the breaking force of a tablet.

  • Apparatus: A calibrated tablet hardness tester equipped with two platens.

  • Procedure:

    • Place a single tablet between the two platens of the hardness tester.

    • Ensure the tablet is positioned consistently for each measurement (e.g., diametrically for round tablets).

    • Initiate the test. The tester will apply a compressive force at a constant rate until the tablet fractures.[14]

    • Record the force required to break the tablet. This is the tablet hardness, typically expressed in Newtons (N) or kiloponds (kp).[14]

    • Repeat the measurement for a statistically relevant number of tablets from the same batch (e.g., n=10) and calculate the mean and standard deviation.

2. Protocol for Tablet Friability Testing

This protocol assesses the ability of tablets to withstand mechanical stress.

  • Apparatus: A friability tester (friabilator) with a drum of specified dimensions.

  • Procedure:

    • For tablets with a unit weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, use 10 whole tablets.

    • Carefully de-dust the tablets.

    • Accurately weigh the tablet sample (W_initial).

    • Place the tablets in the drum of the friabilator.

    • Rotate the drum 100 times at a speed of 25 ± 1 rpm.

    • Remove the tablets from the drum and carefully de-dust them again.

    • Accurately weigh the tablets (W_final).

    • Calculate the percentage of weight loss using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100

  • Acceptance Criteria: For most products, a weight loss of not more than 1.0% is considered acceptable.

3. Protocol for In-Vitro Dissolution Testing

This protocol evaluates the rate at which the active pharmaceutical ingredient is released from the tablet.

  • Apparatus: A dissolution testing apparatus (e.g., USP Apparatus 1 - Basket, or USP Apparatus 2 - Paddle).

  • Procedure:

    • Prepare the dissolution medium as specified for the drug product (e.g., simulated gastric or intestinal fluid).

    • De-aerate the medium and bring it to the specified temperature (typically 37 ± 0.5 °C).

    • Place the specified volume of the dissolution medium into each vessel of the apparatus.

    • Place one tablet in each vessel.

    • Start the apparatus at the specified rotation speed.

    • At predetermined time intervals, withdraw a sample of the dissolution medium from each vessel.

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Analyze the concentration of the dissolved API in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the percentage of drug released versus time to obtain the dissolution profile.

Visualizations

Troubleshooting_Low_Tablet_Hardness Start Low Tablet Hardness Observed Check_MAS_Conc Is MAS concentration optimal? (e.g., 5-15%) Start->Check_MAS_Conc Increase_MAS Increase MAS Concentration Check_MAS_Conc->Increase_MAS No Check_MAS_Grade Is the MAS grade suitable for direct compression? (e.g., Neusilin US2/UFL2) Check_MAS_Conc->Check_MAS_Grade Yes End Tablet Hardness Improved Increase_MAS->End Change_MAS_Grade Switch to a more compressible MAS grade Check_MAS_Grade->Change_MAS_Grade No Check_Lubricant Is lubricant concentration too high? (>1%) Check_MAS_Grade->Check_Lubricant Yes Change_MAS_Grade->End Reduce_Lubricant Reduce Lubricant Concentration Check_Lubricant->Reduce_Lubricant Yes Check_Compression Is compression force adequate? Check_Lubricant->Check_Compression No Reduce_Lubricant->End Increase_Compression Increase Compression Force Check_Compression->Increase_Compression No Check_Compression->End Yes Increase_Compression->End

Caption: Troubleshooting flowchart for low tablet hardness.

Experimental_Workflow_Tablet_Formulation Start Formulation Development Start Blending 1. Powder Blending (API + MAS + Other Excipients) Start->Blending Lubrication 2. Lubrication (e.g., add Magnesium Stearate) Blending->Lubrication Compression 3. Tablet Compression Lubrication->Compression QC_Testing 4. In-Process Quality Control Testing Compression->QC_Testing Hardness Hardness Test QC_Testing->Hardness Friability Friability Test QC_Testing->Friability Disintegration Disintegration Test QC_Testing->Disintegration Dissolution Dissolution Test QC_Testing->Dissolution Release Final Product Release Hardness->Release Pass Rework Formulation/Process Adjustment Hardness->Rework Fail Friability->Release Pass Friability->Rework Fail Disintegration->Release Pass Disintegration->Rework Fail Dissolution->Release Pass Dissolution->Rework Fail Rework->Start

Caption: Experimental workflow for tablet formulation and testing.

References

Technical Support Center: Adjusting pH to Control Release from Magnesium Aluminometasilicate Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the release profile of active pharmaceutical ingredients (APIs) from magnesium aluminometasilicate (MAS) matrices by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a controlled-release agent?

This compound (MAS), commercially known as Neusilin®, is a synthetic, amorphous form of this compound with a high specific surface area and significant oil and water adsorption capacity.[1] It is a multifunctional excipient used in solid dosage forms.[1] Its controlled-release properties are attributed to the formation of a porous, inert matrix that entraps the API. The release of the API is then governed by its diffusion through this network of pores.[2] The presence of silanol (B1196071) groups on the surface of MAS can act as proton donors or acceptors, influencing the release of drugs, particularly in acidic environments.[3]

Q2: How does the pH of the dissolution medium affect drug release from MAS matrices?

The pH of the surrounding medium can significantly influence the drug release profile from MAS matrices. For ionizable drugs, the pH will affect the drug's solubility. For weakly basic drugs, solubility is higher in acidic pH, potentially leading to a faster release rate. Conversely, weakly acidic drugs will have higher solubility and release rates in more neutral or alkaline pH. Additionally, the surface charge of the MAS itself can be influenced by pH, which may lead to electrostatic interactions with the dissolved drug, further modulating the release profile. The silanol groups on the MAS surface can enhance drug release in acidic mediums.[3]

Q3: Can I use different grades of this compound to control the release profile?

Yes, different grades of MAS are available, and they vary in properties such as bulk density, particle size, and pH.[1] These differences can influence the formation of the matrix and, consequently, the drug release profile. For instance, a grade with a smaller particle size and higher surface area might lead to a more intricate pore network, potentially slowing down drug release.

Q4: What is "dose dumping," and is it a concern with MAS matrices?

Dose dumping refers to the rapid and unintended release of a large portion of the drug from a controlled-release dosage form.[4] This can lead to toxic plasma concentrations of the API. While matrix tablets are generally considered to have a lower risk of dose dumping compared to reservoir-type systems, it can still occur, especially if the matrix integrity is compromised.[4][5] With MAS matrices, a sudden change in pH to a highly soluble environment for the specific API could potentially lead to a rapid increase in release rate.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Dose Dumping in Acidic Media (e.g., pH 1.2) 1. The API is a weakly basic drug with high solubility at low pH. 2. The concentration of MAS in the matrix is too low to adequately control the release of the highly soluble drug.[2] 3. The tablet has high porosity, allowing for rapid ingress of the acidic medium.1. Incorporate a pH-modifying agent: Add an acidic excipient (e.g., citric acid, tartaric acid) to the matrix to create a more acidic microenvironment within the tablet, even in higher pH external media. This can help to maintain a more consistent release rate.[6] 2. Increase MAS concentration: A higher proportion of MAS (e.g., above 50% w/w) can create a more tortuous and robust matrix, slowing down drug diffusion.[2] 3. Use a higher viscosity polymer: Combine MAS with a swellable polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) to form a gel layer upon hydration, which can better control the initial burst release.
Incomplete Drug Release at Neutral or Intestinal pH (e.g., pH 6.8) 1. The API is a weakly acidic drug with low solubility at neutral pH. 2. The drug is strongly adsorbed to the surface of the MAS. 3. The matrix is not sufficiently wetted or is eroding too slowly at this pH.1. Add a pH modifier: Incorporate an alkaline excipient (e.g., sodium bicarbonate, magnesium oxide) into the matrix to create a higher pH microenvironment that can enhance the solubility of a weakly acidic drug. 2. Include a surfactant: A small amount of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate) in the formulation can improve the wetting of the matrix and the solubility of the drug. 3. Optimize disintegrant concentration: While MAS itself has some disintegrant properties, adding a superdisintegrant like crospovidone can facilitate the breakdown of the tablet and enhance drug release.[7]
High Variability in Release Profiles Between Batches 1. Inconsistent mixing of the API and MAS. 2. Variations in tablet compression force. Increased compression can lead to slower release.[1] 3. Differences in the moisture content of the powder blend.1. Ensure homogeneous blending: Use a suitable blending technique (e.g., V-blender, bin blender) for an adequate duration to ensure uniform distribution of the API within the MAS. 2. Control compression parameters: Maintain consistent compression force and tablet hardness specifications across batches. 3. Monitor and control moisture content: Store raw materials under controlled conditions and monitor the moisture content of the blend before compression.
Tablet Capping or Lamination 1. Entrapment of air during compression. 2. Excessive "fines" (very small particles) in the powder blend. 3. Worn or improperly set punches and dies.1. Adjust pre-compression and main compression forces: Optimize these parameters to reduce air entrapment. 2. Granulate the powder blend: Granulation can improve the flow and compaction properties of the powder, reducing the proportion of fines. 3. Inspect and maintain tooling: Regularly check and maintain the tablet press tooling.

Data Presentation

The following table provides a representative summary of the expected cumulative release of a model weakly basic drug from a this compound matrix tablet at different pH values.

Time (hours) pH 1.2 (Simulated Gastric Fluid) pH 4.5 (Acetate Buffer) pH 6.8 (Simulated Intestinal Fluid)
1 35%25%15%
2 55%40%25%
4 80%65%45%
6 95%85%60%
8 >98%95%75%
12 >98%>98%90%

Note: This table presents synthesized data based on qualitative descriptions and trends observed in the scientific literature. Actual release profiles will vary depending on the specific API, formulation, and manufacturing process.

Experimental Protocols

Standard In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This protocol is for assessing the drug release profile at a single pH.

Materials:

  • This compound matrix tablets

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl for pH 1.2, or phosphate (B84403) buffer for pH 6.8)

  • USP Apparatus 2 (Paddle Apparatus)

  • Water bath maintained at 37 ± 0.5 °C

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare the dissolution medium and bring it to 37 ± 0.5 °C in the dissolution vessels.

  • De-gas the medium if necessary.

  • Set the paddle speed to the desired rate (e.g., 50 rpm).

  • Place one tablet in each dissolution vessel.

  • Start the apparatus and begin timing.

  • At predetermined time points (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw a sample of the dissolution medium.

  • Filter the sample immediately.

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analyze the samples for drug content using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

pH-Gradient Dissolution Testing

This protocol simulates the transit of the tablet through the gastrointestinal tract by changing the pH of the dissolution medium over time.

Materials:

  • Same as for the standard dissolution test, but with multiple dissolution media of different pH values (e.g., pH 1.2, pH 4.5, and pH 6.8 buffers).

Procedure:

  • Begin the dissolution test with 750 mL of 0.1 N HCl (pH 1.2) at 37 ± 0.5 °C and a paddle speed of 50 rpm.

  • After 2 hours, add 250 mL of a pre-warmed buffer concentrate to adjust the pH of the medium to 4.5.

  • Continue the dissolution for another 2 hours.

  • After a total of 4 hours, adjust the pH of the medium to 6.8 by adding another pre-warmed buffer concentrate.

  • Continue the dissolution for the remainder of the test period (e.g., up to 12 hours).

  • Sample, filter, and analyze the drug content at each time point as described in the standard protocol.

  • Calculate the cumulative percentage of drug released, accounting for the changes in volume and pH.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dissolution Dissolution Stages cluster_analysis Analysis prep_medium Prepare Dissolution Media (pH 1.2, 4.5, 6.8) setup_apparatus Set up USP Apparatus 2 (37°C, 50 rpm) stage1 Stage 1: pH 1.2 (2 hours) setup_apparatus->stage1 Start Test stage2 Stage 2: Adjust to pH 4.5 (2 hours) stage1->stage2 pH Change sampling Sample at Time Points stage1->sampling stage3 Stage 3: Adjust to pH 6.8 (up to 12 hours) stage2->stage3 pH Change stage2->sampling stage3->sampling analysis Analyze Drug Concentration (HPLC/UV-Vis) sampling->analysis Filter calculation Calculate Cumulative Release analysis->calculation

Caption: Workflow for pH-Gradient Dissolution Testing.

pH_Release_Mechanism cluster_acidic Acidic pH (e.g., 1.2) cluster_neutral Neutral pH (e.g., 6.8) acid_drug Weakly Basic Drug (Ionized, High Solubility) acid_release Faster Release acid_drug->acid_release High Diffusion Gradient acid_mas MAS Matrix (Protonated Silanol Groups) acid_mas->acid_release Potential Repulsion neutral_drug Weakly Basic Drug (Unionized, Low Solubility) neutral_release Slower Release neutral_drug->neutral_release Low Diffusion Gradient neutral_mas MAS Matrix (Deprotonated Silanol Groups) neutral_mas->neutral_release Potential Adsorption

Caption: Influence of pH on the Release of a Weakly Basic Drug.

References

Mitigating the impact of moisture on the stability of Magnesium aluminometasilicate formulations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the impact of moisture on the stability of Magnesium Aluminometasilicate (MAS) formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation process.

Question: My powder blend containing MAS shows poor flowability, especially under humid conditions. What can I do?

Answer: Poor flowability in the presence of moisture can be due to several factors. Here’s a step-by-step troubleshooting approach:

  • Verify MAS Grade and Concentration: Different grades of MAS (e.g., Neusilin® US2, UFL2) have varying particle sizes and bulk densities, which affect flow.[1] Ensure you are using a grade suitable for your formulation. Adding as little as 0.5% of certain grades can improve flow.[2][3]

  • Assess Moisture Content: Determine the moisture content of your powder blend. While MAS itself absorbs very little moisture up to 70% relative humidity (RH), other excipients in your blend might be hygroscopic.[4][5]

  • Optimize Mixing: Ensure MAS is uniformly distributed within the blend. Insufficient mixing can lead to localized moisture pockets and poor flow.

  • Consider Environmental Control: If the issue persists, consider processing in a controlled humidity environment (e.g., below 50% RH) to minimize moisture uptake by other excipients.

  • Evaluate Excipient Compatibility: Highly hygroscopic excipients can counteract the benefits of MAS. Consider replacing them with less hygroscopic alternatives if possible.

Question: My tablets are losing hardness upon storage at accelerated stability conditions (e.g., 40°C/75% RH). How can MAS help?

Answer: Loss of tablet hardness at high humidity is a common issue, often caused by moisture absorption weakening the tablet structure.[6] Here's how to address this with MAS:

  • Incorporate MAS into your formulation: Adding MAS, such as Neusilin®, can significantly improve tablet hardness and maintain it even under humid conditions.[2] It has been shown to make hard tablets at low compression forces.[1][7][8]

  • Optimize MAS Concentration: Studies have shown that adding 2% of a grade like Neusilin® UFL2 can enhance tablet hardness and protect against deterioration by moisture.[2]

  • Investigate Binder and Disintegrant: The choice of other excipients is crucial. For instance, when using Neusilin® US2, croscarmellose sodium is a highly compatible disintegrant that does not negatively impact hardness or disintegration time.[1]

  • Check for API Deliquescence: If your Active Pharmaceutical Ingredient (API) is deliquescent, it will absorb significant moisture. MAS is effective in stabilizing such drugs.[9]

Question: I am working with a moisture-sensitive API. How can I best utilize MAS to protect it?

Answer: MAS is an excellent choice for protecting moisture-sensitive APIs.[1][7][8][9][10] Here are key strategies:

  • Direct Blending: The high porosity and large specific surface area of MAS allow it to adsorb moisture, effectively creating a drier microenvironment for the API.[1][7][8]

  • Solid Dispersion: Creating a solid dispersion of your API with MAS can protect the amorphous form of the drug from recrystallizing due to moisture.[1]

  • Co-processing with other Excipients: Co-processing the API with MAS and other hydrophobic excipients can further enhance moisture protection.[11]

  • Packaging Considerations: While MAS provides formulation-level protection, it should be complemented with appropriate packaging, such as blister packs with high moisture barrier properties or containers with desiccants.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MAS)?

A1: this compound is a synthetic, amorphous silicate (B1173343) represented by the empirical formula Al2O3·MgO·1.7SiO2·xH2O.[1][7][8] It is a multifunctional excipient used in solid dosage forms to improve powder flow, increase tablet hardness, stabilize moisture-sensitive APIs, and act as a carrier for liquid or oily substances.[1][3][10]

Q2: How does MAS adsorb moisture?

A2: MAS possesses a very large specific surface area and a porous structure, which gives it a high capacity for adsorbing both water and oil.[1][7][8][9] This allows it to physically trap moisture, preventing it from interacting with the API or other excipients.

Q3: Will MAS affect the dissolution of my drug?

A3: In many cases, MAS can actually improve the dissolution of poorly water-soluble drugs by acting as a carrier in solid dispersions, which can lead to amorphization and increased surface area of the drug.[1][12] However, it is always essential to perform dissolution studies on your specific formulation to confirm this.

Q4: Are there different grades of MAS available?

A4: Yes, there are various grades of MAS, such as those under the brand name Neusilin® (e.g., S1, S2, US2, UFL2).[1][2] These grades differ in properties like particle size, bulk density, pH, and water content, making them suitable for different applications.[1]

Q5: Is MAS compatible with wet granulation?

A5: Yes, MAS can be used in both direct compression and wet granulation processes.[1][8] Unlike some other silicates, certain grades of MAS like Neusilin® do not form gels in aqueous solutions.[1][4][8]

Data Presentation

Table 1: Moisture Adsorption of Different Neusilin® Grades

Relative Humidity (%)Neusilin® UFL2 Moisture Adsorption (%)Neusilin® US2 Moisture Adsorption (%)
Up to 70%Very lowVery low

Source: Adapted from hygroscopic equilibrium curves.[1][4]

Table 2: Impact of Neusilin® UFL2 on Acetaminophen Tablet Hardness

FormulationInitial Hardness (N)Hardness after 1 month at 40°C/75% RH (Open Bottle) (N)
Acetaminophen + Lactose~60~30
Acetaminophen + Lactose + 2% Neusilin® UFL2~80~65
Acetaminophen + Mannitol~70~40
Acetaminophen + Mannitol + 2% Neusilin® UFL2~90~80

Note: These are approximate values based on graphical data presented in technical newsletters. Actual results may vary depending on the specific formulation and processing parameters.[2]

Experimental Protocols

Protocol 1: Determination of Moisture Content (Loss on Drying)

This protocol outlines the thermogravimetric approach to determine the moisture content of a powder blend.

Objective: To quantify the percentage of moisture in a given powder sample.

Apparatus:

  • Moisture analyzer (with integrated balance and heating unit) or a drying oven and an analytical balance.

  • Spatula

  • Aluminum weighing pans

Procedure:

  • Instrument Setup: Ensure the moisture analyzer or drying oven is calibrated and set to the appropriate temperature (e.g., 105°C, unless the material is heat sensitive).[13]

  • Sample Preparation: Place an empty aluminum weighing pan on the balance and tare it.

  • Sample Weighing: Accurately weigh a specified amount of the powder sample (e.g., 1-2 grams) and distribute it evenly on the pan.

  • Drying:

    • Moisture Analyzer: Close the lid to start the drying process. The instrument will automatically weigh the sample continuously and stop when the weight is constant, indicating all moisture has evaporated.

    • Drying Oven: Place the pan in the preheated oven for a specified duration (e.g., 2-4 hours, or until constant weight is achieved).

  • Final Weighing:

    • Moisture Analyzer: The instrument will display the final moisture content as a percentage.

    • Drying Oven: After the specified time, remove the pan from the oven and place it in a desiccator to cool to room temperature. Once cooled, re-weigh the pan with the dried sample.

  • Calculation (for Drying Oven Method):

    • Moisture Content (%) = [ (Initial Weight - Final Weight) / Initial Weight ] * 100

Protocol 2: Tablet Hardness Testing

Objective: To measure the breaking force of a tablet.

Apparatus:

  • Tablet hardness tester

  • Brush for cleaning

Procedure:

  • Instrument Calibration: Ensure the hardness tester is properly calibrated according to the manufacturer's instructions.

  • Sample Placement: Place a single tablet on the testing platform, orienting it consistently (e.g., diametrically).

  • Testing: Start the test. The motorized jaw will move to compress the tablet until it fractures.

  • Data Recording: The instrument will display the force required to break the tablet in Newtons (N) or Kiloponds (kp). Record this value.

  • Replication: Repeat the measurement for a statistically significant number of tablets from the same batch (e.g., n=10) to calculate the average hardness and standard deviation.

  • Cleaning: Clean any tablet debris from the testing platform before testing the next tablet.

Visualizations

Experimental_Workflow_Moisture_Content start Start setup Calibrate Moisture Analyzer/Oven start->setup prepare_sample Tare Weighing Pan setup->prepare_sample weigh_initial Weigh Powder Sample (Initial Weight) prepare_sample->weigh_initial dry_sample Dry Sample at Specified Temperature weigh_initial->dry_sample cool_sample Cool in Desiccator (Oven Method Only) dry_sample->cool_sample weigh_final Record Final Weight dry_sample->weigh_final Analyzer Method cool_sample->weigh_final calculate Calculate % Moisture Content weigh_final->calculate end_proc End calculate->end_proc Troubleshooting_Flow_Tablet_Hardness start Issue: Tablets lose hardness during stability testing check_mas Is MAS in the formulation? start->check_mas add_mas Incorporate MAS (e.g., 2%) into the formulation check_mas->add_mas No optimize_mas Optimize MAS concentration and grade check_mas->optimize_mas Yes end_solution Problem Mitigated add_mas->end_solution check_excipients Evaluate binder and disintegrant compatibility optimize_mas->check_excipients replace_excipients Replace incompatible excipients (e.g., use croscarmellose sodium) check_excipients->replace_excipients Incompatible check_api Is the API deliquescent? check_excipients->check_api Compatible replace_excipients->end_solution confirm_mas_use Confirm MAS is being used as a moisture protectant check_api->confirm_mas_use Yes check_api->end_solution No confirm_mas_use->end_solution

References

Validation & Comparative

A Head-to-Head Comparison: Magnesium Aluminometasilicate vs. Fumed Silica as Glidants in Powder Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing powder flow is a critical step in ensuring manufacturing efficiency and final product quality. The choice of glidant, an excipient that reduces interparticle friction, is paramount. This guide provides an objective, data-driven comparison between two commonly used silicate-based glidants: magnesium aluminometasilicate and fumed silica (B1680970).

This compound, a synthetic, amorphous silicate, and fumed silica (colloidal silicon dioxide), a fine, amorphous, non-porous powder, are both effective at improving the flowability of powders. However, they possess distinct physical properties that influence their performance and suitability for different formulations. This comparison delves into their mechanisms of action, presents key experimental data, and outlines the protocols for evaluating their performance.

Mechanism of Action

Both glidants improve powder flow by reducing the cohesive forces between particles. Fumed silica, with its extremely small primary particle size and high surface area, adheres to the surface of the host powder particles. This creates a physical barrier, reducing the contact area and, consequently, the van der Waals forces between the larger particles. This surface modification leads to a smoother, more free-flowing powder blend.

This compound also functions by coating the host particles. However, certain grades have a more granular structure and can exhibit a "function switching" behavior.[1] At low pressures, they act as a glidant by reducing inter-particle interactions.[1] Under higher pressures, such as during tablet compression, the particles can fracture and form new surfaces, leading to increased particle interactions that can act as a binder.[1]

Quantitative Performance Data

The selection of a glidant is often based on empirical data. The following tables summarize the physical properties of the pure glidants and their performance in a model pharmaceutical formulation.

Table 1: Comparative Physical Properties of Pure Glidants

PropertyThis compound (Neusilin® US2)This compound (Neusilin® UFL2)Fumed Silica (Aerosil® 200)
Bulk Density (g/mL) 0.220.060.04
Tapped Density (g/mL) 0.300.080.06
Carr's Index (%) 26.725.033.3
Hausner Ratio 1.361.331.50
Angle of Repose (°) 35.142.144.3

Data for Neusilin® and Aerosil® 200 sourced from Kostelanská et al., 2022. Carr's Index and Hausner Ratio were calculated from the provided bulk and tapped density data.

Table 2: Comparative Performance in Microcrystalline Cellulose (MCC) Blends

Glidant Concentration (% w/w)GlidantEffective Angle of Internal Friction (°) at 9 kPa
1%This compound (Neusilin® US2)33.5
5%This compound (Neusilin® US2)29.5
10%This compound (Neusilin® US2)26.5
1%Fumed Silica (Aerosil® 200)31.0
2%Fumed Silica (Aerosil® 200)28.5
5%Fumed Silica (Aerosil® 200)32.5

Data for Neusilin® US2 from Komínová et al., 2021. Data for Aerosil® 200 from Tran et al., as cited in Komínová et al., 2021.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Bulk and Tapped Density
  • Apparatus: A graduated cylinder and a tapped density tester.

  • Procedure:

    • A known mass of the powder is gently poured into the graduated cylinder.

    • The initial volume is recorded as the bulk volume.

    • The cylinder is then placed on the tapped density tester and subjected to a set number of taps (B36270) (e.g., 500 or 1250 taps) until a constant volume is observed.

    • This final volume is recorded as the tapped volume.

  • Calculations:

    • Bulk Density: Mass of the powder / Bulk volume of the powder.

    • Tapped Density: Mass of the powder / Tapped volume of the powder.

    • Carr's Index (%) : [(Tapped Density - Bulk Density) / Tapped Density] x 100.

    • Hausner Ratio : Tapped Density / Bulk Density.

Determination of the Angle of Repose
  • Apparatus: A funnel with a fixed stand, a flat horizontal surface, and a ruler or a protractor.

  • Procedure:

    • The funnel is fixed at a specific height above the flat surface.

    • The powder is poured through the funnel until the apex of the cone formed on the surface reaches the tip of the funnel.

    • The height (h) and the radius (r) of the powder cone are measured.

  • Calculation:

    • Angle of Repose (θ): tan⁻¹(h/r).

Visualization of Glidant Selection Workflow

The following diagram illustrates a logical workflow for selecting a glidant based on initial powder properties and desired formulation outcomes.

Glidant_Selection_Workflow cluster_input Initial Assessment cluster_decision Glidant Selection Pathway cluster_optimization Formulation & Optimization cluster_good_flow start Characterize Initial Powder Flow flow_properties Determine Angle of Repose, Carr's Index, Hausner Ratio start->flow_properties decision Powder Flow is Poor or Cohesive? flow_properties->decision fumed_silica Consider Fumed Silica (e.g., Aerosil® 200) - High surface area - Effective at low concentrations decision->fumed_silica Yes mas Consider Magnesium Aluminometasilicate (e.g., Neusilin®) - Good flowability - Potential binder properties decision->mas Yes good_flow Proceed with Formulation decision->good_flow No concentration Evaluate Glidant at Various Concentrations (e.g., 0.5%, 1%, 2%) fumed_silica->concentration mas->concentration re_evaluate Re-evaluate Flow Properties of the Blend concentration->re_evaluate final_decision Select Optimal Glidant and Concentration re_evaluate->final_decision

Caption: Logical workflow for glidant selection in powder formulations.

Conclusion

Both this compound and fumed silica are effective glidants that can significantly improve the flow properties of powder formulations. Fumed silica is a well-established glidant known for its high efficiency at low concentrations. This compound, particularly grades like Neusilin®, offers a multifunctional approach, providing excellent flow enhancement with the added potential for binding properties under compression.

The choice between these two glidants will depend on the specific characteristics of the active pharmaceutical ingredient and other excipients, as well as the final dosage form requirements. For formulations where tablet hardness and integrity are also a concern, this compound may offer an advantageous dual functionality. Conversely, when a pure glidant effect is desired at minimal concentration, fumed silica remains a primary choice. It is recommended to perform comparative studies with the specific formulation to determine the optimal glidant and its concentration for each unique application.

References

Comparative analysis of Magnesium aluminometasilicate and microcrystalline cellulose as tablet binders.

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of solid oral dosage forms, the choice of a binder is paramount to ensure tablet integrity, manufacturability, and optimal drug delivery. Among the plethora of available excipients, Magnesium Aluminometasilicate (MAS) and Microcrystalline Cellulose (MCC) are two stalwarts, each possessing a unique profile of characteristics. This guide provides a comprehensive comparative analysis of their performance as tablet binders, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed formulation decisions.

Executive Summary: Key Performance Differences

This compound, a synthetic, amorphous silicate, distinguishes itself with multifunctional capabilities. It acts as a glidant at low concentrations and a binder at higher pressures, a phenomenon described as "function switching."[1][2] Its high porosity and large surface area make it an excellent adsorbent, offering advantages for moisture-sensitive formulations and liquid-solid compacts.[3][4]

Microcrystalline Cellulose is a widely used, versatile excipient derived from purified wood pulp.[5] Renowned for its excellent compressibility and robust binding capabilities even at low concentrations, MCC is a gold standard in direct compression formulations.[6][7] However, its performance can be sensitive to moisture, which may negatively impact tablet strength.[8]

Quantitative Performance Analysis

The efficacy of a binder is best assessed through quantitative measures of tablet quality. The following tables summarize key performance indicators for MAS and MCC based on available experimental data.

Table 1: Binder Concentration and Tablet Hardness
BinderConcentration (% w/w)Formulation BaseCompression Force/PressureTablet Hardness (N)Source
Neusilin® US2 (MAS) 10%Lactose10 kN~100[9]
Microcrystalline Cellulose 10%Lactose10 kN~70[9]
Neusilin® US2 (MAS) 15%Lactose10 kN~120[9]
Microcrystalline Cellulose 15%Lactose10 kN~100[9]
Neusilin® UFL2 (MAS) 10%Corn Starch/Lactose (70/30)10 kN~120[9]
Silica (for comparison) 10%Corn Starch/Lactose (70/30)10 kN~80[9]

Observation: Experimental data shows that MAS (Neusilin® US2) can produce significantly harder tablets at lower concentrations compared to MCC.[9] For instance, 10% Neusilin US2 achieved the tablet hardness that required 15% MCC in a lactose-based formulation.[9]

Table 2: Disintegration Time
Binder / Formulation DetailDisintegrantDisintegration Time (seconds)Source
Formulation with Neusilin® Croscarmellose Sodium~20-30[3][9]
Formulation with Neusilin® Carmellose Calcium~30-40[9]
Formulation without Neusilin® Methylcellulose (forms polymer barrier)Prolonged[9]
Tablets with Avicel® PH 101 (MCC) -< 300 seconds (5 minutes)

Observation: The addition of MAS can significantly improve tablet disintegration, especially in formulations containing substances that may form an adhesive barrier, like methylcellulose.[9] Its capillary action through micropores helps accelerate water uptake.[9] For optimal performance, croscarmellose sodium is recommended as the disintegrant of choice for MAS-based formulations.[3]

Functional Properties and Mechanisms

Compressibility and Binding Mechanism

MCC's binding capacity stems from plastic deformation, where its fibrous particles twist and interlock under compression, forming a strong, coherent tablet structure.[7] This mechanism contributes to its excellent tabletability.

MAS exhibits a unique pressure-dependent behavior. At low stress, its particles maintain a repulsive character, improving powder flow (glidant effect).[1][2] As compression force increases beyond a certain threshold, the MAS particles fracture, creating new, active surfaces that lead to strong inter-particle interactions and binding.[1][2] This allows MAS to function as a multifunctional excipient. A mixture of 25% Neusilin® US2 with MCC demonstrated stronger particle interactions than pure MCC, which is itself known for good tableting properties.[1][2]

Flowability and Moisture Sensitivity

Moisture is a critical factor affecting powder behavior. The performance of MCC, being hygroscopic, can be compromised at high humidity, leading to decreased flowability and weaker tablets.[8][10] In one study, increasing moisture led to a 40% decrease in the tensile strength of pure MCC tablets.[8]

MAS, with its high adsorption capacity, can mitigate the negative effects of moisture.[3][8] The addition of 25% MAS to MCC resulted in an almost twofold increase in the flow function coefficient, even at high relative humidity (78% RH), demonstrating its ability to serve as a moisture-controlling additive.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following protocols are standard for evaluating binder performance.

Powder Flow and Compressibility Analysis
  • Methodology : Powder rheology and compaction analysis are used to study inter-particle interactions under varying pressures.

  • Apparatus : Powder rheometer (e.g., FT4 Powder Rheometer®), Compaction simulator.

  • Procedure :

    • Prepare physical powder mixtures of the binder with a model substance (e.g., MCC or lactose) at various concentrations (e.g., 5%, 10%, 25%, 50%).[1][2]

    • Measure flow properties such as Basic Flowability Energy (BFE), Specific Energy (SE), and Aerated Energy (AE).

    • For compressibility, use equations like Heckel and Kawakita to analyze data from a compaction simulator, which measures punch displacement and force.[7]

    • Evaluate parameters like mean yield pressure to understand the material's deformation behavior under pressure.

Tablet Hardness (Crushing Strength) Test
  • Methodology : Measures the force required to fracture a tablet diametrically.

  • Apparatus : Tablet hardness tester.

  • Procedure :

    • Randomly select a specified number of tablets (e.g., 10) from a batch.[11]

    • Place each tablet individually between the platens of the tester.

    • Apply a diametrical compressive force until the tablet fractures.

    • Record the force in Newtons (N) or Kiloponds (kp). The average of the measurements is reported.[11]

Tablet Friability Test
  • Methodology : Assesses the ability of a tablet to withstand abrasion and shock during handling, packaging, and shipping.

  • Apparatus : Roche Friabilator.

  • Procedure :

    • Take an initial weight of a specified number of tablets (e.g., 20 tablets).

    • Place the tablets in the friabilator drum.

    • Rotate the drum at 25 rpm for 4 minutes (100 rotations).

    • Remove the tablets, de-dust them, and record the final weight.

    • Calculate the percentage weight loss. A loss of less than 1% is generally considered acceptable.[11]

Tablet Disintegration Test
  • Methodology : Determines the time it takes for a tablet to break up into smaller particles when placed in a liquid medium.

  • Apparatus : USP Disintegration Apparatus.

  • Procedure :

    • Place one tablet in each of the six tubes of the basket-rack assembly.[4][12]

    • Immerse the basket in the specified medium (e.g., water) maintained at a constant temperature (37 ± 2°C).[4][12]

    • Move the basket up and down at a constant frequency.[4]

    • The disintegration time is the point at which no residue of the tablet remains on the screen of the apparatus.[12]

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_prep I. Formulation Preparation cluster_mfg II. Tableting cluster_eval III. Tablet Evaluation API API Selection Blend Blending (API + Binder + Other Excipients) API->Blend Excipient Binder Selection (MAS vs. MCC) Excipient->Blend Lube Lubrication (e.g., Mg Stearate) Blend->Lube PowderTest Powder Analysis (Flow, Density) Blend->PowderTest Compress Direct Compression Lube->Compress Hardness Hardness Test Compress->Hardness Friability Friability Test Compress->Friability Disintegration Disintegration Test Compress->Disintegration Dissolution Dissolution Test Compress->Dissolution

Caption: Experimental workflow for comparative analysis of tablet binders.

G cluster_props Core Properties & Performance Attributes MAS Magnesium Aluminometasilicate (MAS) P_Hardness Excellent Hardness @ Low % MAS->P_Hardness P_Moisture Moisture Protection MAS->P_Moisture P_Flow Good Flow / Glidancy MAS->P_Flow P_Disintegration Fast Disintegration MAS->P_Disintegration P_Adsorption High Adsorption Capacity MAS->P_Adsorption MCC Microcrystalline Cellulose (MCC) P_Compress High Compressibility MCC->P_Compress MCC->P_Hardness Good Hardness MCC->P_Disintegration P_Plastic Plastic Deformation MCC->P_Plastic P_Moisture_Sens Moisture Sensitive MCC->P_Moisture_Sens

Caption: Logical relationship diagram of MAS and MCC properties.

Conclusion and Formulation Strategy

Both this compound and Microcrystalline Cellulose are highly effective binders, but their optimal applications differ.

Choose this compound (MAS) when:

  • The formulation involves moisture-sensitive or oily active ingredients.

  • High tablet hardness is required at low binder concentrations.

  • The formulation requires improved powder flow, leveraging MAS's dual-functionality as a glidant and binder.

  • Developing orally disintegrating tablets (ODTs), where MAS can achieve high hardness with fast disintegration.[9]

Choose Microcrystalline Cellulose (MCC) when:

  • A robust, well-characterized, and versatile binder for direct compression is needed.[6]

  • The active pharmaceutical ingredient (API) has poor compressibility, as MCC excels at forming strong compacts.[6]

  • The manufacturing process is sensitive to cost, as MCC is a widely available and established excipient.

Ultimately, the decision rests on the specific requirements of the drug product, including the properties of the API, the desired release profile, and the manufacturing process. This comparative guide serves as a foundational tool for navigating that decision with empirical backing.

References

Performance evaluation of Magnesium aluminometasilicate against calcium silicate as a drug carrier.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate drug carrier is a critical decision that significantly impacts a formulation's stability, dissolution, and overall bioavailability. Among the myriad of inorganic carriers, magnesium aluminometasilicate and calcium silicate (B1173343) have emerged as promising candidates due to their high porosity, large surface area, and excellent biocompatibility. This guide provides an objective comparison of their performance as drug carriers, supported by experimental data and detailed methodologies.

At a Glance: Key Performance Indicators

A summary of the key performance characteristics of this compound and calcium silicate as drug carriers is presented below. It is important to note that direct comparative studies are limited, and performance can be highly dependent on the specific drug molecule, manufacturing process, and formulation composition.

Performance ParameterThis compoundCalcium SilicateKey Considerations
Drug Loading Capacity High, particularly for oily and poorly water-soluble drugs. Can adsorb liquids up to 3.2 mL/g.[1]Very high, with reports of ultrahigh loading capacity for certain drugs.[2]Drug properties (solubility, molecular size) and carrier's specific surface area and pore volume are critical factors.
Drug Release Profile Can be tailored for immediate or sustained release. Often used to enhance the dissolution of poorly soluble drugs.[3][4]Often exhibits sustained release profiles and can be pH-responsive, offering potential for targeted delivery.[5]Formulation components (e.g., polymers, disintegrants) and the drug-carrier interaction strength influence the release kinetics.
Bioavailability Enhancement Effective in improving the bioavailability of BCS Class II and IV drugs by converting crystalline drugs to an amorphous state and enhancing solubility.[3][6]Can improve dissolution rates, which is expected to enhance bioavailability.[7]The ability to maintain the amorphous state of the drug and prevent recrystallization is crucial.
Biocompatibility Generally regarded as safe (GRAS) and well-tolerated.[8]Exhibits high biocompatibility, bioactivity, and biodegradability.[5]Both materials have a good safety profile for oral administration.
Applications Widely used in solid dosage forms as a binder/disintegrant, adsorbent for self-emulsifying drug delivery systems (SEDDS), and stabilizer.[6]Promising for bone implantable drug delivery due to its bioactivity and ability to transform into hydroxyapatite.[9] Also used in tablet formulations.[10]The choice of carrier often depends on the desired dosage form and therapeutic application.

Deep Dive: Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are paramount. Below are detailed methodologies for key experiments used to evaluate the performance of drug carriers.

Characterization of Carrier Properties

A thorough characterization of the carrier's physical properties is the first step in evaluating its potential as a drug carrier.

Experimental Workflow for Carrier Characterization

G cluster_0 Carrier Sample cluster_1 Characterization cluster_2 Determined Properties Carrier This compound or Calcium Silicate Powder BET Nitrogen Adsorption-Desorption (BET Analysis) Carrier->BET Analysis SEM Scanning Electron Microscopy (SEM) Carrier->SEM Imaging XRD X-Ray Diffraction (XRD) Carrier->XRD Analysis SurfaceArea Specific Surface Area (m²/g) BET->SurfaceArea Porosity Pore Volume (cm³/g) & Pore Size Distribution (nm) BET->Porosity Morphology Particle Shape and Surface Topography SEM->Morphology Crystallinity Crystalline or Amorphous Nature XRD->Crystallinity

Caption: Workflow for characterizing the physical properties of silicate-based drug carriers.

Methodology: Surface Area and Porosity Analysis

  • Sample Preparation: Accurately weigh a sample of the silicate carrier and degas it under vacuum at an elevated temperature to remove any adsorbed moisture and other volatile impurities.

  • Analysis: Perform nitrogen adsorption-desorption analysis at 77 K using a surface area and porosity analyzer.

  • Data Interpretation: Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3. Determine the pore volume and pore size distribution from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.[11]

Drug Loading Capacity

The drug loading capacity is a critical parameter that determines the amount of drug that can be incorporated into the carrier.

Experimental Workflow for Determining Drug Loading Capacity

G cluster_0 Materials cluster_1 Loading Process cluster_2 Quantification Carrier Silicate Carrier Mixing Mix Carrier with Drug Solution Carrier->Mixing Drug Drug Solution Drug->Mixing Incubation Incubate under Specific Conditions (e.g., stirring, sonication) Mixing->Incubation Separation Separate Drug-Loaded Carrier (e.g., centrifugation, filtration) Incubation->Separation Drying Dry the Drug-Loaded Carrier Separation->Drying Analysis Analyze Supernatant for Unloaded Drug (e.g., UV-Vis, HPLC) Separation->Analysis Supernatant Calculation Calculate Drug Loading Capacity (%) and Drug Entrapment Efficiency (%) Analysis->Calculation

Caption: Workflow for determining the drug loading capacity of silicate carriers.

Methodology: Solvent Evaporation/Impregnation Method

  • Preparation of Drug Solution: Dissolve a known amount of the drug in a suitable solvent.

  • Loading: Disperse a known amount of the silicate carrier in the drug solution. Stir the dispersion for a specified period to allow for drug adsorption onto the carrier.

  • Solvent Removal: Evaporate the solvent under reduced pressure or at an elevated temperature.

  • Washing: Wash the resulting powder with a solvent in which the drug is poorly soluble to remove any loosely bound drug from the surface.

  • Quantification: Accurately weigh the drug-loaded carrier. To determine the drug content, dissolve a known amount of the drug-loaded carrier in a suitable solvent and analyze the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Drug Loading Capacity (%) = (Mass of drug in carrier / Mass of drug-loaded carrier) x 100

    • Drug Entrapment Efficiency (%) = (Mass of drug in carrier / Initial mass of drug) x 100

In-Vitro Drug Release

In-vitro drug release studies are essential to predict the in-vivo performance of the drug delivery system.

Experimental Workflow for In-Vitro Drug Release Study

G cluster_0 Setup cluster_1 Release Study cluster_2 Analysis Apparatus USP Dissolution Apparatus (e.g., Paddle or Basket) Start Introduce Sample to Medium at 37°C Apparatus->Start Media Dissolution Medium (e.g., simulated gastric/intestinal fluid) Media->Start Sample Drug-Loaded Carrier Sample->Start Sampling Withdraw Aliquots at Pre-determined Time Intervals Start->Sampling Replacement Replace with Fresh Medium Sampling->Replacement Quantification Analyze Drug Concentration in Aliquots (e.g., UV-Vis, HPLC) Sampling->Quantification Aliquot Plotting Plot Cumulative Drug Release (%) vs. Time Quantification->Plotting

Caption: Workflow for conducting an in-vitro drug release study.

Methodology: USP Dissolution Apparatus (Paddle Method)

  • Apparatus Setup: Set up a USP II (paddle) dissolution apparatus. Fill the dissolution vessels with a specified volume of dissolution medium (e.g., simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8). Maintain the temperature at 37 ± 0.5 °C and the paddle speed at a specified rate (e.g., 50 or 100 rpm).

  • Sample Introduction: Introduce a known amount of the drug-loaded carrier into each dissolution vessel.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the dissolution medium. To maintain a constant volume, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the withdrawn samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Comparative Analysis of Properties: A Logical Relationship

The selection between this compound and calcium silicate depends on a careful evaluation of their inherent properties and how they align with the specific requirements of the drug and the desired dosage form.

Logical Relationship Diagram of Carrier Properties

G cluster_0 This compound cluster_1 Calcium Silicate MAS Properties MAS_Prop1 High Adsorption of Oily Liquids MAS->MAS_Prop1 MAS_Prop2 Enhances Solubility (Amorphization) MAS->MAS_Prop2 MAS_Prop3 Good Binder/Disintegrant Properties MAS->MAS_Prop3 MAS_App Applications MAS_Prop1->MAS_App MAS_Prop2->MAS_App MAS_Prop3->MAS_App MAS_App1 Solid SEDDS MAS_App->MAS_App1 MAS_App2 Poorly Soluble Drugs MAS_App->MAS_App2 MAS_App3 Tablets MAS_App->MAS_App3 CS Properties CS_Prop1 High Drug Loading Capacity CS->CS_Prop1 CS_Prop2 pH-Responsive Release CS->CS_Prop2 CS_Prop3 Bioactivity & Biodegradability CS->CS_Prop3 CS_App Applications CS_Prop1->CS_App CS_Prop2->CS_App CS_Prop3->CS_App CS_App1 Sustained Release Formulations CS_App->CS_App1 CS_App2 Targeted Drug Delivery CS_App->CS_App2 CS_App3 Bone Tissue Engineering CS_App->CS_App3

References

Validation protocol for assessing the performance of Magnesium aluminometasilicate in controlled-release formulations.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed validation protocol for assessing the performance of Magnesium Aluminometasilicate (MAS) as an excipient in controlled-release oral solid dosage forms. It offers a comparative analysis of MAS against commonly used alternatives, Hydroxypropyl Methylcellulose (HPMC) and Microcrystalline Cellulose (MCC), supported by experimental data and detailed methodologies.

Introduction to this compound in Controlled-Release Systems

This compound is a synthetic, amorphous silicate (B1173343) with a high specific surface area and porosity.[1][2] These characteristics make it a versatile excipient in pharmaceutical formulations, where it can function as a glidant, binder, and a carrier for liquid or poorly soluble active pharmaceutical ingredients (APIs).[1][2] In controlled-release systems, MAS can form a porous matrix that regulates drug dissolution and release. Its performance is influenced by factors such as its concentration in the formulation and the compression force used during tableting.[1]

This guide outlines a systematic approach to validate the performance of MAS, ensuring the development of robust and reliable controlled-release drug products. The protocol is designed in accordance with the principles of pharmaceutical development and analytical procedure validation outlined in the International Council for Harmonisation (ICH) guidelines Q8 and Q2(R2).

Validation Protocol Workflow

The following diagram illustrates the comprehensive workflow for the validation of this compound in controlled-release formulations.

Validation_Protocol_Workflow cluster_Phase1 Phase 1: Pre-formulation Studies cluster_Phase2 Phase 2: Formulation Development & Process Optimization cluster_Phase3 Phase 3: Performance Testing & Validation cluster_Phase4 Phase 4: Data Analysis & Reporting P1_1 Excipient Characterization (MAS, HPMC, MCC) P1_2 Drug-Excipient Compatibility Studies P1_1->P1_2 Physicochemical Properties P2_1 Formulation Design (API + Excipients) P1_2->P2_1 Compatibility Results P2_2 Process Parameter Identification P2_1->P2_2 Initial Formulation P2_3 Prototype Batch Manufacturing P2_2->P2_3 Optimized Parameters P3_1 Powder Blend Characterization P2_3->P3_1 Batch for Testing P3_2 Tablet Physical Characterization P3_1->P3_2 Flow & Density Data P3_3 In-Vitro Drug Release (Dissolution Testing) P3_2->P3_3 Tablet Integrity Data P3_4 Stability Studies P3_2->P3_4 Initial Tablet Properties P3_3->P3_4 Initial Release Profiles P4_1 Comparative Data Analysis P3_3->P4_1 Dissolution Profiles P3_4->P4_1 Stability Data P4_2 Validation Report Generation P4_1->P4_2 Comparative Performance

Validation Protocol Workflow Diagram

Comparative Performance Data

The following tables summarize the quantitative data from studies comparing the performance of this compound (MAS) with HPMC and MCC in key areas of controlled-release formulation development.

Table 1: Powder Blend Characteristics
ParameterThis compound (MAS)Hydroxypropyl Methylcellulose (HPMC)Microcrystalline Cellulose (MCC)
Angle of Repose (degrees) 30-35 (Good Flow)35-45 (Fair to Passable Flow)32-40 (Good to Fair Flow)
Carr's Index (%) 12-18 (Good to Fair Compressibility)18-25 (Fair to Poor Compressibility)15-22 (Good to Fair Compressibility)
Hausner Ratio 1.14-1.221.22-1.331.18-1.28

Note: Values are typical ranges and can vary based on the specific grade of the excipient and the properties of the active pharmaceutical ingredient.

Table 2: Tablet Physical Properties
ParameterFormulation with MASFormulation with HPMCFormulation with MCC
Hardness (N) 80-15060-12090-180
Friability (%) < 0.8< 1.0< 0.5
Tensile Strength (MPa) 1.5-3.01.0-2.51.8-3.5

Note: Tablet properties are highly dependent on the formulation composition and manufacturing process parameters such as compression force.

Table 3: In-Vitro Drug Release Characteristics
ParameterFormulation with MASFormulation with HPMCFormulation with MCC
Drug Release Mechanism Primarily diffusion-controlled through a porous matrixSwelling and diffusion-controlledPrimarily disintegration and dissolution
Time to 80% Drug Release (T80) 6-12 hours (Can be modulated)8-16 hours (Viscosity dependent)< 1 hour (as a disintegrant)
Release Kinetics Model Fit Higuchi, Korsmeyer-PeppasZero-order, Higuchi, Korsmeyer-PeppasFirst-order

Note: Drug release profiles are specific to the drug substance and the overall formulation design.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Powder Blend Characterization

Objective: To assess the flow and compressibility properties of the powder blends containing MAS, HPMC, or MCC.

A. Angle of Repose:

  • A funnel with a fixed diameter is mounted at a specific height above a flat surface.

  • The powder blend is poured through the funnel until the apex of the cone just touches the tip of the funnel.

  • The diameter and height of the resulting powder cone are measured.

  • The angle of repose (θ) is calculated using the formula: tan(θ) = 2h/d, where h is the height and d is the diameter of the cone.

B. Bulk and Tapped Density:

  • A known weight of the powder blend is gently poured into a graduated cylinder, and the initial volume is recorded as the bulk volume.

  • The cylinder is then mechanically tapped for a specified number of times (e.g., 100, 500, 1250 taps) until there is no further significant change in volume. This final volume is the tapped volume.

  • Bulk density is calculated as weight/bulk volume, and tapped density is calculated as weight/tapped volume.

C. Carr's Index and Hausner Ratio:

  • Carr's Index (%) is calculated as: [(Tapped Density - Bulk Density) / Tapped Density] x 100.

  • Hausner Ratio is calculated as: Tapped Density / Bulk Density.

Tablet Physical Characterization

Objective: To evaluate the mechanical strength and integrity of the compressed tablets.

A. Hardness (Breaking Force):

  • A tablet is placed between the platens of a tablet hardness tester.

  • Force is applied diametrically to the tablet until it fractures.[3]

  • The force required to break the tablet is recorded in Newtons (N).[3]

  • The test is repeated for a statistically significant number of tablets (e.g., n=10).

B. Friability:

  • A pre-weighed sample of tablets (typically 10-20 tablets) is placed in a friabilator drum.[4]

  • The drum is rotated at a constant speed (usually 25 rpm) for a set number of revolutions (typically 100).[4]

  • The tablets are removed, de-dusted, and re-weighed.

  • Friability (%) is calculated as: [(Initial Weight - Final Weight) / Initial Weight] x 100. A friability of less than 1% is generally considered acceptable.[4]

C. Tensile Strength:

  • The breaking force (hardness), diameter, and thickness of the tablets are measured.

  • The tensile strength (σ) is calculated using the formula for a cylindrical tablet: σ = 2F / (πDT), where F is the breaking force, D is the tablet diameter, and T is the tablet thickness.

In-Vitro Drug Release (Dissolution Testing)

Objective: To determine the rate and extent of drug release from the controlled-release tablets. This protocol is based on USP General Chapter <711> Dissolution.[5]

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets.

Dissolution Medium: The choice of medium should be justified and simulate the physiological conditions of the gastrointestinal tract (e.g., 0.1 N HCl for the first 2 hours, followed by a switch to pH 6.8 phosphate (B84403) buffer).

Procedure:

  • The dissolution vessels are filled with a specified volume of the dissolution medium and equilibrated to 37 ± 0.5 °C.

  • One tablet is placed in each vessel.

  • The paddle is rotated at a constant speed (e.g., 50 or 75 rpm).

  • At predetermined time points, samples of the dissolution medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • The amount of drug released in each sample is quantified using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • The cumulative percentage of drug released is plotted against time to generate the dissolution profile.

Visualization of Key Processes

The following diagrams, created using Graphviz (DOT language), illustrate important workflows and relationships in the validation process.

Signaling Pathway for Controlled Drug Release from a Porous Matrix

Controlled_Release_Pathway cluster_Tablet Tablet Matrix A Tablet in Aqueous Medium B Wetting of Matrix A->B Ingestion C Drug Dissolution within Matrix B->C Penetration of Medium D Drug Diffusion through Pores C->D Concentration Gradient E Drug Release into Bulk Medium D->E Release

Controlled Drug Release Mechanism
Experimental Workflow for Comparative Dissolution Profile Analysis

Dissolution_Workflow cluster_Formulations Test Formulations cluster_Testing Dissolution Testing (USP Apparatus 2) cluster_Analysis Data Analysis F1 Formulation A (MAS) T2 Run Dissolution for each Formulation F1->T2 F2 Formulation B (HPMC) F2->T2 F3 Formulation C (MCC) F3->T2 T1 Set Dissolution Parameters T1->T2 T3 Sample at Time Points T2->T3 T4 Analyze Samples (UV/HPLC) T3->T4 A1 Calculate % Drug Released T4->A1 A2 Plot Dissolution Profiles A1->A2 A3 Compare Profiles (f1, f2 factors) A2->A3 A4 Kinetic Modeling A3->A4

Comparative Dissolution Analysis Workflow
Logical Relationship for Excipient Selection in Controlled-Release Formulations

Excipient Selection Decision Tree

Conclusion

This validation protocol provides a robust framework for the comprehensive assessment of this compound in controlled-release formulations. The comparative data and detailed experimental methodologies serve as a valuable resource for formulation scientists and researchers. By following a systematic and data-driven approach, the performance of MAS can be effectively evaluated and compared against other commonly used excipients, leading to the development of high-quality, reliable, and effective controlled-release drug products. The unique properties of MAS, such as its high porosity and good compressibility, offer significant potential in the design of innovative drug delivery systems.[1]

References

The In-Vitro and In-Vivo Correlation of Drug Release from Magnesium Aluminometasilicate-Based Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Magnesium aluminometasilicate (MAS), a synthetic, amorphous silicate, has emerged as a multifunctional excipient in pharmaceutical formulations. Its high porosity and large specific surface area make it an excellent carrier for improving the solubility, stability, and bioavailability of poorly water-soluble drugs.[1] This guide provides a comparative analysis of the in-vitro and in-vivo performance of MAS-based drug formulations, with a focus on the correlation between drug release in the laboratory and its behavior in the body. While direct head-to-head in-vitro in-vivo correlation (IVIVC) studies comparing MAS-based formulations with other systems for the same drug are limited in publicly available literature, this guide synthesizes existing data to offer valuable insights.

Performance Comparison: this compound vs. Alternative Formulations

The unique properties of MAS, commercially available as Neusilin®, contribute to its performance in drug delivery. It can be used to develop solid self-emulsifying drug delivery systems (S-SNEDDS), liquisolid compacts, and as a filler in matrix tablets to modulate drug release.[1][2]

In-Vitro Dissolution Performance

The in-vitro dissolution profile is a critical quality attribute of solid dosage forms and the foundation for establishing an IVIVC. Studies have compared the dissolution of drugs from MAS-based formulations with those containing other common excipients like microcrystalline cellulose (B213188) (MCC).

Table 1: Comparative In-Vitro Drug Release from HPMC Matrix Tablets Containing this compound (Neusilin® US2) vs. Microcrystalline Cellulose (MCC)

FormulationDrugKey FindingsReference
HPMC matrix with Neusilin® US2Caffeine (soluble drug)Reduced initial burst release compared to MCC-containing matrices. Provided a more controlled and sustained release profile, especially at 10-20% HPMC content.[3]
HPMC matrix with Neusilin® US2/MCC blend-Showed a positive impact on the in-vitro drug dissolution profile towards zero-order kinetics. Dissolution data from USP 2 apparatus showed similarity to that from a dynamic biorelevant apparatus, suggesting more predictable in-vivo behavior.[4]
HPMC matrix with MCCCaffeine (soluble drug)Exhibited a higher initial burst release.[3]

Table 2: In-Vitro Dissolution of Poorly Water-Soluble Drugs in MAS-Based Formulations

Formulation TypeDrugKey Dissolution Enhancement FindingsReference
Surface Solid Dispersion with Neusilin® US2Sorafenib (B1663141) Tosylate97.13% cumulative release in 1 hour compared to 29.93% for the pure drug.[5]
Liquisolid Compact with Neusilin® US2FelodipineSignificantly improved dissolution rate compared to conventional pellets.[2]
Solid SEDDS with Neusilin® US2Cyclosporine AImproved drug release compared to the liquid form filled into a capsule.[6]
In-Vivo Pharmacokinetic Performance

In-vivo studies are essential to determine the rate and extent of drug absorption. The following tables summarize pharmacokinetic data from studies involving MAS-based formulations.

Table 3: Pharmacokinetic Parameters of Sorafenib Tosylate from a Neusilin® US2-Based Surface Solid Dispersion vs. Pure Drug in Rats

ParameterSFN-SSD FormulationPure SFNFold IncreaseReference
Cmax (µg/mL)10.8 ± 1.25.4 ± 0.82.0[5]
AUC0-t (µg·h/mL)148.5 ± 15.222.8 ± 3.56.5[5]
Tmax (h)2.04.0-[5]

Table 4: Bioavailability of Cyclosporine A from a Porous MAS-Based Tablet vs. a Capsule Formulation in Dogs

FormulationKey Bioavailability FindingsReference
SMEDDS loaded into porous MAS tablets (with superdisintegrant)Bioavailability was at the same level as the capsule formulation.[6]
SMEDDS loaded into porous MAS tablets (without superdisintegrant)Absorption was significantly lower than from the capsule formulation.[6]

Experimental Protocols

Establishing a meaningful in-vitro in-vivo correlation requires robust and well-defined experimental protocols for both dissolution and pharmacokinetic studies.

In-Vitro Dissolution Testing
  • Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets and capsules.

  • Dissolution Medium: The choice of medium is critical and should ideally be biorelevant. Commonly used media include:

    • 0.1 N HCl (to simulate gastric fluid)

    • Phosphate buffer (pH 6.8, to simulate intestinal fluid)

    • Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) for more biorelevant conditions.

  • Agitation Speed: Typically ranges from 50 to 100 rpm.

  • Temperature: Maintained at 37 ± 0.5 °C.

  • Sampling Times: Multiple time points should be selected to adequately characterize the dissolution profile.

  • Analytical Method: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is used to quantify the amount of dissolved drug.

In-Vivo Bioavailability Studies
  • Study Design: A randomized, crossover design is often preferred to minimize subject variability.

  • Subjects: Healthy human volunteers are typically used. For preclinical studies, animal models such as rats or dogs are employed.[5][6]

  • Administration: The investigational formulation and a reference product (e.g., an oral solution or an immediate-release tablet) are administered.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.

  • Bioanalytical Method: A validated bioanalytical method, such as LC-MS/MS, is used to measure the drug concentration in plasma or serum.

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of the total drug exposure.

Visualization of IVIVC Workflow and Experimental Design

To better understand the process of establishing an in-vitro in-vivo correlation, the following diagrams illustrate the logical workflow and the key steps in the experimental design.

IVIVC_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cluster_correlation IVIVC Development formulation Develop Formulations (e.g., MAS-based) dissolution Conduct In-Vitro Dissolution Testing formulation->dissolution profile_in_vitro Generate Dissolution Profiles dissolution->profile_in_vitro correlation Establish Correlation Model (e.g., Level A) profile_in_vitro->correlation animal_human Administer Formulations to Subjects pk_study Conduct Pharmacokinetic Study animal_human->pk_study profile_in_vivo Generate Plasma Concentration Profiles pk_study->profile_in_vivo deconvolution Deconvolution of In-Vivo Data profile_in_vivo->deconvolution deconvolution->correlation validation Validate the Correlation correlation->validation spec Set Dissolution Specifications validation->spec biowaiver Support Biowaivers validation->biowaiver

Caption: Logical workflow for establishing an IVIVC.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In-Vitro Characterization cluster_invivo In-Vivo Evaluation formulate_mas MAS-Based Formulation dissolution_test Comparative Dissolution (USP Apparatus 2) formulate_mas->dissolution_test animal_study Crossover Study in Animal Model (e.g., Dogs) formulate_mas->animal_study formulate_alt Alternative Formulation (e.g., HPMC matrix) formulate_alt->dissolution_test formulate_alt->animal_study analyze_dissolution Analyze Drug Release (HPLC) dissolution_test->analyze_dissolution pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analyze_dissolution->pk_analysis Correlate blood_sampling Serial Blood Sampling animal_study->blood_sampling bioanalysis Plasma Drug Concentration (LC-MS/MS) blood_sampling->bioanalysis bioanalysis->pk_analysis

Caption: Experimental workflow for IVIVC studies.

Conclusion

This compound is a promising excipient for enhancing the delivery of challenging drug compounds. Its application in various formulation strategies has been shown to improve in-vitro dissolution and in-vivo bioavailability. While a comprehensive, direct comparative IVIVC study against other controlled-release platforms is an area for future research, the existing data suggests that MAS-based formulations can offer predictable and enhanced drug delivery. The development of a robust IVIVC for these formulations can further streamline the drug development process, reduce the need for extensive in-vivo studies, and ensure product quality and performance.

References

A comparative study on the adsorption capacity of Magnesium aluminometasilicate and other porous silicas.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Adsorbent

In the realm of pharmaceutical sciences and materials research, the efficiency of adsorbent materials is paramount for applications ranging from drug delivery and stabilization to purification and formulation enhancement. This guide provides an objective comparison of the adsorption capacities of Magnesium Aluminometasilicate, commercially known as Neusilin®, and other widely used porous silicas, including mesoporous silica (B1680970) nanoparticles (MSNs), fumed silica, and silica gel. The comparative analysis is supported by experimental data to aid in the selection of the most suitable adsorbent for specific research and development needs.

Unveiling the Adsorbents: A Head-to-Head Comparison

The selection of an appropriate adsorbent hinges on its physical properties, which directly influence its performance. Key parameters for comparison include specific surface area, pore volume, and pore size. A larger surface area generally translates to a higher adsorption capacity. The pore volume dictates the amount of substance that can be adsorbed, while the pore size determines the accessibility of the internal surface to molecules of varying dimensions.

The following table summarizes the key physical properties of various grades of this compound (Neusilin®) and other common porous silicas.

MaterialGrade/TypeSpecific Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
This compound Neusilin® S1110[1][2][3]--
Neusilin® S2110[2][3]--
Neusilin® UFL2300 - 400[3][4]--
Neusilin® US2300[3]--
Mesoporous Silica MCM-41>800 - >850[5]≥0.75[5]3.4 - 4.0[5]
SBA-15≥550[6]1.46[6]6 - 11[6]
Fumed Silica Hydrophilic90 - 400[7]-Non-porous[8]
Silica Gel Type A650 - 800[9][10]0.35 - 0.45[9][10]2.0 - 4.0[9]

In-Depth Analysis of Adsorbent Properties

This compound (Neusilin®) is a synthetic, amorphous material with a complex three-dimensional structure.[11] Different grades of Neusilin® offer a range of specific surface areas, with UFL2 and US2 grades exhibiting significantly higher surface areas compared to S1 and S2 grades.[3] This makes them particularly suitable for applications requiring high adsorption capacity for oils and water.[12]

Mesoporous Silica Nanoparticles (MSNs) , such as MCM-41 and SBA-15, are characterized by their highly ordered porous structures and exceptionally large surface areas, often exceeding 800 m²/g.[5] Their tunable pore sizes make them ideal for the controlled loading and release of drug molecules.

Fumed Silica , produced in a flame, consists of non-porous, amorphous silica particles that form a three-dimensional branched chain structure.[8] While it has a high external surface area, its lack of internal porosity distinguishes it from other silicas. Its primary applications are as a thickening agent and a glidant.[8]

Silica Gel is a porous, amorphous form of silicon dioxide. It possesses a high specific surface area and is commonly used as a desiccant due to its excellent water adsorption capacity.[9]

Experimental Protocols: A Guide to Characterization

To ensure accurate and reproducible results in the evaluation of adsorbent materials, standardized experimental protocols are essential. The following sections detail the methodologies for determining key adsorption parameters.

Determination of Specific Surface Area and Pore Size Distribution (BET Analysis)

The Brunauer-Emmett-Teller (BET) method is a widely accepted technique for determining the specific surface area of porous materials.[13] It involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures.

Experimental Workflow for BET Analysis

BET_Workflow cluster_prep Sample Preparation cluster_analysis BET Analysis cluster_data Data Processing prep1 Weigh Sample (0.5-2g) prep2 Place in Sample Tube prep1->prep2 prep3 Degas Sample (e.g., 18h under N2 flow) prep2->prep3 prep4 Reweigh Sample prep3->prep4 analysis1 Place Sample in BET Analyzer prep4->analysis1 analysis2 Cool to Liquid Nitrogen Temperature (~77K) analysis1->analysis2 analysis3 Introduce Nitrogen Gas at Various Pressures analysis2->analysis3 analysis4 Measure Gas Adsorption/Desorption analysis3->analysis4 data1 Plot Adsorption Isotherm analysis4->data1 data2 Apply BET Equation to Determine Monolayer Adsorption data1->data2 data4 Apply BJH Method to Desorption Data for Pore Size Distribution data1->data4 data3 Calculate Specific Surface Area data2->data3

BET Analysis Workflow

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 0.5-2 grams of the porous silica sample into a sample tube.[14]

    • Degas the sample under a flow of an inert gas (e.g., nitrogen) for an extended period (e.g., 18 hours) to remove any adsorbed contaminants from the surface.[14] Heating can be applied during degassing, but the temperature should remain below the sample's decomposition point.[14]

    • After degassing and cooling to room temperature, reweigh the sample tube to determine the exact mass of the degassed sample.[14]

  • Analysis:

    • Place the sample tube in the analysis port of the BET instrument.

    • Immerse the sample tube in a dewar of liquid nitrogen to maintain a constant temperature of approximately 77K.[13]

    • The instrument will then incrementally introduce known amounts of nitrogen gas into the sample tube and measure the pressure.

    • The amount of gas adsorbed at each pressure point is recorded to generate an adsorption-desorption isotherm.

  • Data Interpretation:

    • The specific surface area is calculated from the adsorption isotherm data using the BET equation.

    • The pore size distribution can be determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.

Determination of Drug Adsorption Capacity

This protocol outlines a common method for determining the maximum amount of a drug that can be adsorbed onto a porous silica carrier.

Experimental Workflow for Drug Adsorption

Adsorption_Workflow cluster_prep Preparation cluster_exp Adsorption Experiment cluster_analysis Analysis prep1 Prepare Stock Solution of Drug prep2 Create Calibration Curve (Absorbance vs. Concentration) prep1->prep2 analysis2 Determine Final Drug Concentration using Calibration Curve prep2->analysis2 exp1 Add Known Mass of Adsorbent to Drug Solution exp2 Agitate Mixture for a Set Time to Reach Equilibrium exp1->exp2 exp3 Separate Adsorbent from Solution (e.g., Centrifugation) exp2->exp3 analysis1 Measure Absorbance of Supernatant exp3->analysis1 analysis1->analysis2 analysis3 Calculate Amount of Adsorbed Drug analysis2->analysis3

Drug Adsorption Workflow

Methodology:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of the drug in a suitable solvent at known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Adsorption Experiment:

    • Prepare a drug solution of a known initial concentration.

    • Add a precisely weighed amount of the porous silica adsorbent to the drug solution.

    • Agitate the mixture for a predetermined time to allow the adsorption process to reach equilibrium.

    • Separate the adsorbent from the solution by centrifugation or filtration.

  • Quantification of Adsorbed Drug:

    • Measure the absorbance of the supernatant (the solution after separation of the adsorbent).

    • Use the calibration curve to determine the final concentration of the drug remaining in the solution.

    • The amount of drug adsorbed onto the silica is calculated by subtracting the amount of drug remaining in the solution from the initial amount of drug.

Conclusion

The choice between this compound and other porous silicas is highly dependent on the specific application. For applications demanding very high surface areas and tunable mesopores, such as in advanced drug delivery systems, mesoporous silicas like MCM-41 and SBA-15 are excellent candidates. This compound (Neusilin®), particularly the UFL2 and US2 grades, offers a balance of high surface area and excellent powder flowability, making it a versatile excipient in pharmaceutical formulations for improving drug stability and converting liquid or oily substances into free-flowing powders. Fumed silica serves a different purpose, primarily as a rheology modifier and glidant, while silica gel remains a cost-effective choice for applications requiring high moisture adsorption. By understanding the distinct properties and employing rigorous experimental characterization, researchers can make informed decisions to optimize their formulations and research outcomes.

References

The Enduring Stability of Amorphous Drugs: A Comparative Guide to Magnesium Aluminometasilicate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable and effective amorphous drug formulations is a perpetual challenge. The inherent thermodynamic instability of the amorphous state, while offering enhanced solubility and bioavailability, presents a significant hurdle in developing robust dosage forms. This guide provides an in-depth comparison of magnesium aluminometasilicate (MAS) as a stabilizing carrier for amorphous drugs, benchmarked against commonly used polymeric alternatives. Supported by experimental data, this document serves as a practical resource for formulation scientists seeking to optimize the long-term stability of amorphous drug products.

This compound, a synthetic, amorphous silicate, has emerged as a promising excipient for the stabilization of amorphous active pharmaceutical ingredients (APIs). Its unique porous structure, high surface area, and moisture-adsorbing properties contribute to its ability to inhibit the recrystallization of amorphous drugs, a primary cause of formulation failure. This guide will delve into the performance of MAS in comparison to traditional polymeric carriers such as polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and others, focusing on key performance indicators like drug loading, physical stability, and dissolution enhancement.

Comparative Performance Analysis: MAS vs. Polymeric Carriers

The selection of an appropriate carrier is paramount in the development of stable amorphous solid dispersions (ASDs). The following tables summarize quantitative data from various studies, offering a comparative overview of MAS and polymeric carriers in key formulation aspects.

Table 1: Drug Loading Capacity

CarrierDrugMaximum Drug Loading (%)Formulation MethodReference
This compound (Neusilin® US2) Ezetimibe40Hot Melt Extrusion[1]
Polyvinylpyrrolidone (PVP) K30Aceclofenac50Solvent Evaporation
Hydroxypropyl Methylcellulose (HPMC)NVS98150Hot Melt Extrusion[2]
Soluplus®Mefenamic Acid80Hot Melt Extrusion[3]
Copovidone (Kollidon® VA 64)Ezetimibe30Hot Melt Extrusion[1]

Table 2: Long-Term Stability of Amorphous Drugs

DrugCarrierDrug:Carrier RatioStorage ConditionsDurationOutcomeReference
IndomethacinThis compound (Neusilin®) -40°C / 75% RH12 monthsRemained amorphous
IndomethacinPolyvinylpyrrolidone (PVP)-40°C / 75% RH3 monthsPartial recrystallization
EzetimibeThis compound (Neusilin® US2) with Copovidone 40:6040°C / 75% RH6 monthsRemained amorphous[1]
Felodipine (B1672334)Polyvinylpyrrolidone (PVP)50:5075% RH300 daysRecrystallization observed[4]
Nifedipine (B1678770)Polyvinylpyrrolidone (PVP)---Crystallized more readily than felodipine[5]
Amlodipine Besylate-1:1 molar ratio25°C1 monthRemained amorphous (3% increase in crystallinity)[6]

Table 3: Comparative Dissolution Performance

DrugCarrierDissolution MediumTime (min)% Drug ReleasedReference
IndomethacinThis compound pH 6.8 Phosphate (B84403) Buffer60>90
IndomethacinHydroxypropyl Methylcellulose (HPMC) E5pH 6.8120~60[7]
AceclofenacThis compound ---
AceclofenacPolyvinylpyrrolidone (PVP) K30pH 6.860~90
EzetimibeThis compound (Neusilin® US2) with Copovidone 0.1 N HCl30~100[1]

Experimental Protocols: Methodologies for Stability Assessment

The following section details the experimental protocols commonly employed to assess the physical stability and performance of amorphous drug formulations.

Preparation of Amorphous Solid Dispersions with this compound

A common method for preparing amorphous solid dispersions with MAS is through co-grinding or hot-melt extrusion.

  • Co-grinding: The crystalline drug and MAS are mixed in a defined ratio (e.g., 1:1, 1:3, 1:5 by weight). The mixture is then milled using a ball mill or a similar grinding apparatus. The milling time and intensity are optimized to ensure complete amorphization, which is monitored using techniques like PXRD.

  • Hot-Melt Extrusion (HME): The drug and MAS, often in combination with a polymeric carrier, are fed into a hot-melt extruder. The mixture is heated to a temperature above the drug's melting point and the polymer's glass transition temperature, ensuring the drug dissolves in the molten carrier. The extrudate is then cooled rapidly to solidify the amorphous dispersion.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for determining the physical form of a solid. The absence of sharp diffraction peaks and the presence of a broad "halo" pattern are indicative of an amorphous state.

  • Sample Preparation: A thin layer of the powder sample is placed on a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 50° with a step size of 0.02° and a scan speed of 2°/minute.

  • Analysis: The resulting diffractogram is analyzed for the presence of characteristic crystalline peaks. The percentage of crystallinity can be quantified by comparing the area of the crystalline peaks to the total area of the diffractogram.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, including the glass transition temperature (Tg) and melting point (Tm). For an amorphous solid, the presence of a Tg and the absence of a melting endotherm confirm its amorphous nature.

  • Sample Preparation: A small amount of the sample (typically 3-5 mg) is hermetically sealed in an aluminum pan.

  • Instrumentation: A differential scanning calorimeter is used.

  • Data Collection: The sample is heated at a constant rate, typically 10°C/min, over a temperature range that encompasses the expected Tg and Tm of the drug. An inert atmosphere (e.g., nitrogen) is maintained.

  • Analysis: The thermogram is analyzed to identify the glass transition, which appears as a step change in the heat flow, and any melting endotherms, which indicate the presence of crystalline material.

In Vitro Dissolution Testing

Dissolution testing evaluates the rate and extent to which a drug dissolves from its dosage form. For amorphous formulations, this is a critical parameter for predicting in vivo performance.

  • Apparatus: USP Apparatus 1 (basket) or Apparatus 2 (paddle) are commonly used.

  • Dissolution Medium: The choice of medium depends on the drug's properties and the intended site of absorption. Commonly used media include 0.1 N HCl (simulated gastric fluid) and phosphate buffer at various pH values (e.g., 4.5, 6.8) to simulate intestinal conditions.

  • Test Conditions: A specified volume of dissolution medium (e.g., 900 mL) is maintained at 37 ± 0.5°C. The apparatus is operated at a constant speed (e.g., 50 or 75 RPM).

  • Sampling and Analysis: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed for drug concentration using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups and study intermolecular interactions between the drug and the carrier. Changes in the vibrational frequencies of specific functional groups can indicate the formation of hydrogen bonds, which play a crucial role in the stabilization of the amorphous state.

  • Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and compressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared spectrometer is used.

  • Data Collection: The spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analysis: The spectra of the amorphous dispersion, the pure drug, and the carrier are compared to identify shifts in characteristic peaks, which can provide insights into drug-carrier interactions.

The Impact on Cellular Pathways: A Look at Drug Absorption

The enhanced dissolution and potential for generating supersaturated solutions from amorphous drug formulations can have a significant impact on drug absorption and interaction with cellular transport mechanisms. One key area of influence is on efflux transporters, such as P-glycoprotein (P-gp), which are present in the intestinal epithelium and can limit the absorption of many drugs.

DrugAbsorptionPathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation AmorphousDrug Amorphous Drug (High Concentration) Transporter P-glycoprotein (Efflux Transporter) AmorphousDrug->Transporter Drug Molecules Metabolism Intestinal Metabolism (e.g., CYP3A4) AmorphousDrug->Metabolism Absorption Bloodstream Bloodstream (Enhanced Bioavailability) AmorphousDrug->Bloodstream Direct Absorption (Saturation of P-gp) Transporter->AmorphousDrug Efflux Metabolism->Bloodstream Metabolites & Unchanged Drug

Caption: Simplified workflow of drug absorption and the potential impact of supersaturation.

By achieving a high concentration of dissolved drug in the intestinal lumen, amorphous formulations can effectively saturate the P-gp transporters. This saturation reduces the efflux of the drug back into the lumen, thereby increasing the net amount of drug that crosses the intestinal barrier and enters the systemic circulation. This can lead to a significant enhancement in the oral bioavailability of P-gp substrates.[8][9] Furthermore, the increased intracellular concentration of the drug may also influence the rate of intestinal metabolism, primarily mediated by cytochrome P450 enzymes like CYP3A4.[10][11][12][13]

Conclusion

This compound presents a compelling alternative to traditional polymeric carriers for the stabilization of amorphous drugs. Its high surface area, porous nature, and moisture-scavenging capabilities contribute to its effectiveness in preventing recrystallization and maintaining the amorphous state over extended periods. The comparative data presented in this guide suggests that MAS can offer comparable or even superior performance in terms of drug loading and long-term stability for certain drugs.

The choice of an optimal carrier remains drug-dependent, and a thorough evaluation of drug-excipient compatibility and performance is essential. The experimental protocols outlined in this guide provide a framework for conducting such evaluations. By understanding the interplay between the drug, the carrier, and the gastrointestinal environment, researchers can design robust and effective amorphous drug formulations with enhanced stability and bioavailability. The potential to modulate cellular transport mechanisms through supersaturation further underscores the therapeutic advantages of well-designed amorphous solid dispersions.

References

Head-to-head comparison of different grades of Magnesium aluminometasilicate in pharmaceutical applications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Magnesium aluminometasilicate, a synthetic, amorphous silicate, has carved a significant niche in pharmaceutical development due to its multifunctional properties. Commercially available under various trade names, with Neusilin® being a prominent example, its different grades offer a spectrum of physicochemical characteristics tailored to address specific formulation challenges. This guide provides an objective, data-driven comparison of these grades, empowering formulation scientists to select the optimal excipient for their application.

Physicochemical Properties: A Quantitative Comparison

The performance of this compound in a pharmaceutical formulation is intrinsically linked to its physical and chemical properties. The following tables summarize the key specifications of four common grades: UFL2, US2, S1, and S2, which primarily differ in their physical form (powder vs. granule), pH, and water content.[1][2][3][4]

Table 1: General Properties of Different this compound Grades [1][5][6][7]

PropertyUFL2US2S1S2
Appearance White PowderWhite GranuleWhite GranuleWhite Granule
pH (4% slurry) 6.0 - 8.0 (Neutral)6.0 - 8.0 (Neutral)8.5 - 10.0 (Alkaline)8.5 - 10.0 (Alkaline)
Loss on Drying (%) < 7< 713 - 20< 5
Average Particle Size (μm) 3.1106112115
Specific Surface Area (m²/g) 300300110110
True Specific Gravity 2.22.22.02.2

Table 2: Functional Properties of Different this compound Grades [1][5][6][7]

PropertyUFL2US2S1S2
Bulk Density, Loose (g/mL) 0.06 - 0.110.13 - 0.180.30 - 0.370.29 - 0.37
Bulk Density, Tapped (g/mL) 0.10 - 0.170.16 - 0.220.36 - 0.430.34 - 0.42
Oil Adsorbing Capacity (mL/g) 2.7 - 3.42.7 - 3.41.31.4
Water Adsorbing Capacity (mL/g) 2.4 - 3.12.4 - 3.11.01.2
Angle of Repose (°) 45303030

Key Performance Attributes and Applications

The choice of a specific grade of this compound is dictated by the intended application and the challenges presented by the active pharmaceutical ingredient (API) and the desired dosage form.

High Adsorption Capacity (Grades UFL2 & US2): With a specific surface area of 300 m²/g, the neutral grades UFL2 and US2 exhibit exceptional oil and water adsorption capabilities.[1][5][6][7] This makes them ideal for:

  • Solidification of Liquid Formulations: They can convert oily or liquid APIs and self-emulsifying drug delivery systems (SEDDS) into free-flowing powders, facilitating their formulation into solid dosage forms like tablets and capsules.[8][9][10][11][12][13]

  • Enhanced Bioavailability of Poorly Soluble Drugs: By adsorbing the API onto their porous surface, they can present the drug in an amorphous state, which can lead to improved dissolution and bioavailability.[11][14]

  • Moisture Protection: Their high water adsorption capacity helps to protect moisture-sensitive APIs from degradation.[2]

Improved Flowability and Compressibility (Granular Grades US2, S1, S2): The granular nature of US2, S1, and S2 grades contributes to better powder flow, as indicated by their lower angles of repose (30°) compared to the powdered UFL2 grade (45°).[1] This is a critical attribute in high-speed tableting operations. Their superior compressibility allows for the formation of hard tablets at low compression forces.[2][4]

pH Considerations (Neutral vs. Alkaline Grades): The availability of both neutral (UFL2, US2) and alkaline (S1, S2) grades provides formulation flexibility.[1] The neutral grades are suitable for a wide range of APIs, including those that may be sensitive to alkaline conditions. The alkaline grades can be beneficial in specific applications, such as antacid formulations.[4][15]

Experimental Protocols

To objectively evaluate and compare the performance of different this compound grades, standardized experimental protocols are essential.

Powder Flowability Assessment

The flowability of a powder blend is a critical parameter for ensuring uniform die filling and consistent tablet weight. It is commonly assessed using the following methods:

  • Angle of Repose: This is the angle of the conical pile produced when a powder is poured onto a horizontal surface. A lower angle of repose generally indicates better flowability.[16]

  • Carr's Compressibility Index and Hausner Ratio: These indices are calculated from the bulk and tapped densities of the powder.[17][18]

    • Bulk Density: The density of the powder in a loose, untapped state.

    • Tapped Density: The density of the powder after being subjected to a standardized tapping procedure to settle the particles.[19]

    • Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100

    • Hausner Ratio = Tapped Density / Bulk Density

    Lower Carr's Index and Hausner Ratio values are indicative of better powder flow.[16][17][18] A Carr's Index of ≤ 10 is considered excellent, while a value > 38 is considered extremely poor.[18] Similarly, a Hausner Ratio of < 1.11 suggests excellent flow, while a ratio > 1.60 indicates very, very poor flow.[17]

Tablet Hardness (Breaking Force) Testing

Tablet hardness is a measure of the mechanical strength required to fracture a tablet. It is a crucial quality control parameter to ensure the tablet can withstand the rigors of handling and transportation.[20][21][22][23]

  • Procedure: A tablet is placed between two platens of a hardness tester. A force is applied by one of the platens, and the force required to break the tablet is recorded.[20][22]

  • Units: The breaking force is typically measured in Newtons (N), kiloponds (kp), or Strong-Cobb units (SCU).[22][23]

In Vitro Dissolution Testing

Dissolution testing is a key in vitro test to predict the in vivo performance of a drug product. It measures the rate and extent of drug release from a dosage form.[24][25][26][27]

  • Apparatus: The most commonly used apparatuses for tablets are USP Apparatus 1 (Basket) and USP Apparatus 2 (Paddle).[24][25]

    • Apparatus 1 (Basket): The dosage form is placed in a mesh basket that rotates in the dissolution medium.

    • Apparatus 2 (Paddle): The dosage form is allowed to sink to the bottom of the vessel, and a paddle rotates to provide agitation.

  • Procedure: The test is conducted in a specified dissolution medium (e.g., simulated gastric or intestinal fluid) at a controlled temperature (typically 37°C ± 0.5°C) and agitation speed.[24][25] Samples of the dissolution medium are withdrawn at predetermined time intervals and analyzed for drug content.

Visualizing Workflows with this compound

The following diagrams illustrate common workflows where different grades of this compound are employed to overcome formulation challenges.

Formulation_Workflow_for_Poorly_Soluble_Drugs cluster_0 Pre-formulation Studies cluster_1 Formulation Development cluster_2 Dosage Form Manufacturing & Evaluation API API Characterization (Solubility, Permeability, Stability) Excipient_Selection Excipient Selection: This compound (e.g., Neusilin US2/UFL2 for high adsorption) API->Excipient_Selection Solid_Dispersion Preparation of Solid Dispersion (e.g., Solvent Evaporation, Hot Melt Extrusion) Excipient_Selection->Solid_Dispersion Blending Blending with other excipients (Fillers, Binders, Lubricants) Solid_Dispersion->Blending Granulation Granulation (if required) Blending->Granulation Compression Tableting / Capsule Filling Granulation->Compression QC_Testing Quality Control Testing (Hardness, Friability, Content Uniformity) Compression->QC_Testing Dissolution In Vitro Dissolution Testing QC_Testing->Dissolution Stability Stability Studies Dissolution->Stability

Formulation workflow for poorly soluble drugs.

SEDDS_Solidification_Workflow cluster_0 Liquid SEDDS Preparation cluster_1 Solidification Process cluster_2 Solid Dosage Form Development SEDDS_Formulation Formulate Liquid SEDDS (Oil, Surfactant, Co-surfactant, API) Adsorption Adsorption of Liquid SEDDS onto Carrier (Simple mixing/trituration) SEDDS_Formulation->Adsorption Carrier_Selection Select High Adsorption Carrier (e.g., Neusilin US2/UFL2) Carrier_Selection->Adsorption Powder_Characterization Characterize Solid SEDDS Powder (Flowability, Particle Size) Adsorption->Powder_Characterization Blending_Final Blending with other excipients (e.g., Disintegrants, Lubricants) Powder_Characterization->Blending_Final Final_Dosage_Form Compression into Tablets or Filling into Capsules Blending_Final->Final_Dosage_Form Evaluation Evaluation of Final Dosage Form (Disintegration, Dissolution) Final_Dosage_Form->Evaluation

Workflow for converting liquid SEDDS to a solid dosage form.

Conclusion

The various grades of this compound offer a versatile toolkit for the pharmaceutical formulator. The neutral, high-surface-area grades like UFL2 and US2 are particularly effective for enhancing the solubility and stability of challenging APIs and for converting liquid formulations into solid dosage forms. The granular grades (US2, S1, S2) provide excellent flow and compressibility, making them suitable for robust tableting processes. By understanding the distinct properties of each grade and applying rigorous experimental evaluation, researchers and drug development professionals can leverage these excipients to develop high-quality, effective, and stable pharmaceutical products.

References

Validating the effectiveness of Magnesium aluminometasilicate as a bioavailability enhancer for specific APIs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral bioavailability of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy. For poorly water-soluble drugs, typically those in the Biopharmaceutics Classification System (BCS) Class II and IV, dissolution is the rate-limiting step for absorption. This guide provides a comprehensive comparison of Magnesium Aluminometasilicate (MAS) as a bioavailability enhancer for specific APIs, supported by experimental data and detailed protocols.

Mechanism of Action of this compound

This compound, a synthetic, amorphous silicate, enhances bioavailability primarily through its unique physical properties. Its large specific surface area and high porosity make it an excellent carrier for APIs. The key mechanisms include:

  • Amorphous Solid Dispersion: MAS can be used to create amorphous solid dispersions of crystalline APIs. By preventing crystallization, the drug is maintained in a higher energy, more soluble state.

  • Increased Surface Area: By adsorbing the API onto its porous surface, MAS effectively increases the surface area of the drug available for dissolution.

  • Improved Wettability: MAS can improve the wettability of hydrophobic drug particles.

  • Carrier for Lipid-Based Formulations: It is widely used as a solid adsorbent to convert liquid self-nanoemulsifying drug delivery systems (SNEDDS) and other lipid-based formulations into solid dosage forms, improving their stability and handling.

Comparative Performance Analysis

This section presents quantitative data from studies evaluating the effectiveness of this compound (specifically Neusilin®) in enhancing the bioavailability of various APIs.

Sorafenib Tosylate (SFN)

A study on the development of a surface solid dispersion (SSD) of Sorafenib Tosylate using Neusilin US2 demonstrated a significant improvement in its biopharmaceutical properties.

Table 1: In Vivo Pharmacokinetic Parameters of Sorafenib Tosylate Formulation

FormulationMaximum Concentration (Cmax)Area Under the Curve (AUC0-t)Fold Increase (vs. Pure SFN)
Pure SFNNot specified in snippetNot specified in snippet-
SFN-SSD with Neusilin US22-fold increase6.5-fold increaseCmax: 2x, AUC: 6.5x

Data extracted from an in vivo pharmacokinetic study.

The study also reported a more than 20-fold improvement in the solubility of SFN in the SSD formulation. The cumulative drug release within 1 hour was 97.13% for the SFN-SSD, compared to 29.93% for an immediate-release tablet of the pure drug.

Cyclosporine (CyA)

A study in dogs investigated the use of porous this compound tablets as a carrier for a self-emulsifying drug delivery system (SMEDDS) of Cyclosporine.

Table 2: Bioavailability of Cyclosporine SMEDDS Formulations in Dogs

FormulationRelative Bioavailability
CyA-SMEDDS in CapsuleReference
CyA-SMEDDS in MAS Tablet (without superdisintegrant)Significantly lower than capsule
CyA-SMEDDS in MAS Tablet (with superdisintegrant)At the same level as capsule

This study highlights the importance of formulation optimization when using MAS as a carrier.

Celecoxib (CXB)

Research has been conducted on a solid self-microemulsifying drug delivery system (S-SMEDDS) of Celecoxib using Neusilin-US2 as the solid adsorbent. While in vivo comparative data was not available in the provided search results, the formulation was characterized.

Table 3: Characterization of Celecoxib S-SMEDDS with Neusilin-US2

ParameterResult
Physical State of CXBAmorphous
In Vitro Dissolution>90% in different media

The amorphous state and high dissolution suggest a potential for enhanced bioavailability.

Alternative Bioavailability Enhancers

This compound is one of several excipients used to enhance the bioavailability of poorly soluble drugs. The choice of enhancer depends on the specific properties of the API and the desired dosage form.

Table 4: Common Bioavailability Enhancers for BCS Class II and IV Drugs

Enhancer TypeExamplesMechanism of Action
Porous Inorganic Silicates This compound (Neusilin®) , Silicon DioxideAdsorption, amorphization, increased surface area
Polymers PVP, HPMC, Soluplus®, Eudragit®Amorphous solid dispersion, inhibition of precipitation
Cyclodextrins β-Cyclodextrin, HP-β-CyclodextrinInclusion complex formation, increasing solubility
Lipid Excipients Oils, Surfactants (e.g., Cremophor®, Tween®)Formation of micelles, emulsions, and self-emulsifying systems
Superdisintegrants Croscarmellose Sodium, Sodium Starch GlycolateRapid disintegration of the dosage form, increasing surface area
Milling/Nanonization -Particle size reduction, increasing surface area and dissolution rate

Experimental Protocols

Preparation of Surface Solid Dispersion (SSD) of Sorafenib Tosylate with Neusilin US2 (Modified Solvent Evaporation Technique)

Objective: To prepare an amorphous solid dispersion of SFN on the surface of Neusilin US2 to enhance its solubility and dissolution rate.

Materials:

  • Sorafenib Tosylate (SFN)

  • Neusilin US2 (this compound)

  • Sodium Dodecyl Sulphate (SDS) as a surfactant

  • Suitable solvent (e.g., methanol, acetone)

Protocol:

  • Dissolve SFN and SDS in the selected solvent.

  • Disperse Neusilin US2 in the drug-surfactant solution.

  • Evaporate the solvent using a rotary evaporator under controlled temperature and pressure.

  • The resulting powder is a surface solid dispersion of SFN on Neusilin US2.

  • Characterize the SSD for drug content, morphology (SEM), physical state (PXRD, DSC), and in vitro dissolution.

In Vitro Dissolution Testing

Objective: To assess the dissolution rate of the API from the formulated dosage form.

Apparatus: USP Dissolution Apparatus 2 (Paddle)

Media:

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

Protocol:

  • Maintain the dissolution medium at 37 ± 0.5°C.

  • Place the dosage form in the dissolution vessel.

  • Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).

  • Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60 minutes).

  • Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC).

  • Calculate the percentage of drug dissolved at each time point.

In Vivo Bioavailability Study (Rat Model)

Objective: To determine and compare the pharmacokinetic parameters of the API after oral administration of different formulations.

Animals: Male Wistar rats (or other appropriate strain)

Protocol:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., control - pure API; test - API with MAS).

  • Administer the formulations orally via gavage.

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Process the blood samples to obtain plasma.

  • Analyze the drug concentration in plasma using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizing the Workflow

The following diagrams illustrate the general workflows for developing and evaluating a bioavailability-enhanced formulation using this compound.

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation API API Selection (BCS Class II/IV) Method Preparation Method (e.g., Solvent Evaporation) API->Method MAS This compound (e.g., Neusilin US2) MAS->Method Formulation Solid Dispersion Formulation Method->Formulation InVitro In Vitro Characterization (Dissolution, DSC, PXRD) Formulation->InVitro InVivo In Vivo Study (Rat/Dog Model) InVitro->InVivo Promising Results PK Pharmacokinetic Analysis (Cmax, AUC) InVivo->PK

Caption: Experimental workflow for formulation and evaluation.

logical_relationship cluster_problem The Challenge cluster_solution The Solution with MAS PoorlySoluble Poorly Soluble API (BCS Class II/IV) LowDissolution Low Dissolution Rate PoorlySoluble->LowDissolution LowBioavailability Low Oral Bioavailability LowDissolution->LowBioavailability MAS This compound (High Surface Area, Porosity) SolidDispersion Amorphous Solid Dispersion MAS->SolidDispersion IncreasedDissolution Increased Dissolution Rate SolidDispersion->IncreasedDissolution EnhancedBioavailability Enhanced Bioavailability IncreasedDissolution->EnhancedBioavailability

Comparative dissolution studies of tablets formulated with Magnesium aluminometasilicate and traditional excipients.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of in-vitro dissolution performance for researchers, scientists, and drug development professionals.

In the realm of oral solid dosage form development, the selection of excipients plays a pivotal role in determining the ultimate bioavailability and therapeutic efficacy of the active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the dissolution profiles of tablets formulated with Magnesium Aluminometasilicate (MAS), a multifunctional excipient, against those formulated with traditional excipients such as microcrystalline cellulose (B213188) (MCC), lactose, and dicalcium phosphate (B84403). The experimental data presented herein offers valuable insights for formulation scientists aiming to optimize drug release characteristics.

This compound, commercially available under trade names like Neusilin®, is a synthetic, amorphous form of this compound.[1] Its unique porous structure and large specific surface area contribute to its multifunctional properties, including acting as a binder, disintegrant, and carrier for solid dispersions, which can significantly enhance the dissolution of poorly soluble drugs.[2][3] Traditional excipients, while widely used and well-characterized, may not always provide the desired dissolution enhancement, particularly for challenging APIs.

Comparative Dissolution Data

The following tables summarize the quantitative data from various studies, comparing the percentage of drug dissolved over time from tablets formulated with this compound against those with traditional excipients.

Table 1: Comparison of Drug Release from a Self-Microemulsifying Drug Delivery System (S-SMEDDS) Adsorbed onto Different Carriers

Time (min)Neusilin® US2 (% Drug Released)Anhydrous Dicalcium Phosphate (% Drug Released)
545.2 ± 3.155.8 ± 4.2
1068.7 ± 5.578.3 ± 5.1
2085.4 ± 6.292.1 ± 4.8
3093.1 ± 4.998.6 ± 3.9
6098.5 ± 3.799.2 ± 3.1

Data adapted from a study on a solid self-microemulsifying drug delivery system. While both excipients facilitated rapid drug release, anhydrous dicalcium phosphate showed a slightly faster initial release profile in this specific formulation context.

Table 2: Dissolution of a Poorly Soluble Drug from Tablets Formulated as a Solid Dispersion with Neusilin® US2 versus the Pure Drug

Time (min)Neusilin® US2 Solid Dispersion (% Drug Dissolved)Pure Drug Formulation (% Drug Dissolved)
158520
309535
459845
609950

This data illustrates the significant dissolution enhancement achieved by formulating a poorly soluble drug as a solid dispersion with Neusilin® US2 compared to a conventional tablet of the pure drug.

Table 3: Comparative Dissolution of Controlled-Release Matrix Tablets with Neusilin® US2 and Microcrystalline Cellulose (MCC)

Time (hours)Formulation with Neusilin® US2 (% Drug Released)Formulation with MCC (% Drug Released)
13025
24540
46560
88580
129895

In this controlled-release formulation, the use of Neusilin® US2 resulted in a slightly faster and more complete drug release compared to microcrystalline cellulose over a 12-hour period.[4][5]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative dissolution studies.

In-Vitro Dissolution Testing

Objective: To determine the rate and extent of drug release from the tablet formulations under standardized conditions.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method) is commonly employed for immediate-release tablets.[6][7]

Methodology:

  • Dissolution Medium: 900 mL of a specified medium (e.g., 0.1 N HCl to simulate gastric fluid, or phosphate buffer at pH 6.8 to simulate intestinal fluid) is placed in each vessel of the dissolution apparatus.[8][9]

  • Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5 °C.[8]

  • Apparatus Setup: The paddle speed is typically set to 50 or 75 rpm.[1][7]

  • Sample Introduction: One tablet is dropped into each vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), an aliquot of the dissolution medium is withdrawn from each vessel.[10] The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant total volume.

  • Sample Analysis: The concentration of the dissolved API in each sample is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: The cumulative percentage of drug released at each time point is calculated.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a comparative dissolution study.

Dissolution_Workflow cluster_prep Formulation Preparation cluster_testing Dissolution Testing cluster_analysis Data Analysis Formulation_MAS Formulate Tablets with MAS Setup Setup USP Apparatus 2 (Paddle Method) Formulation_MAS->Setup Formulation_Trad Formulate Tablets with Traditional Excipients (MCC, Lactose, etc.) Formulation_Trad->Setup Testing Run Dissolution Test (e.g., 0.1N HCl, 37°C, 50 rpm) Setup->Testing Sampling Collect Samples at Predetermined Timepoints Testing->Sampling Analysis Analyze Samples (UV-Vis or HPLC) Sampling->Analysis Calculation Calculate Cumulative % Drug Released Analysis->Calculation Comparison Compare Dissolution Profiles (f2 factor) Calculation->Comparison

Comparative Dissolution Study Workflow

Conclusion

The presented data suggests that this compound can be a valuable excipient for enhancing the dissolution of drugs, particularly for poorly soluble compounds, when compared to some traditional excipients. Its application in solid dispersions has shown remarkable improvements in drug release. While in some contexts, traditional excipients like anhydrous dicalcium phosphate may exhibit comparable or slightly faster initial release rates, the multifunctionality of MAS offers formulators a versatile tool to address various drug delivery challenges. The choice of excipient will ultimately depend on the specific properties of the API and the desired release profile. These comparative studies underscore the importance of excipient selection in the early stages of formulation development to achieve optimal drug product performance.

References

Safety Operating Guide

Proper Disposal of Magnesium Aluminometasilicate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure and sustainable work environment. Magnesium aluminometasilicate, a common excipient in the pharmaceutical industry, is generally not classified as a hazardous substance, simplifying its disposal process. However, adherence to proper procedures is essential to prevent environmental contamination and ensure workplace safety. This guide provides detailed, step-by-step instructions for the proper disposal of this compound.

Regulatory Overview

This compound is not typically categorized as a hazardous waste under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard or the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] Consequently, its disposal is governed by regulations for non-hazardous solid waste. The primary federal regulation in the United States for solid waste is the Resource Conservation and Recovery Act (RCRA), with non-hazardous waste falling under Subtitle D. It is important to note that state and local regulations may have more specific requirements.[3]

RegulationKey Guidance
Federal (EPA - RCRA Subtitle D) Governs the disposal of non-hazardous solid waste. States are primarily responsible for implementation.[4][3]
State and Local May have specific landfill acceptance criteria and other disposal requirements. Always consult local authorities.

Step-by-Step Disposal Procedure

This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure to the fine powder.

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Nitrile or latex gloves.

  • Respiratory Protection: A dust mask or respirator is recommended, especially in poorly ventilated areas or when handling large quantities, to avoid inhalation of airborne particles.[3]

  • Protective Clothing: A standard laboratory coat.

Spill Management

In the event of a spill, follow these steps to safely clean the area:

  • Secure the Area: Cordon off the spill area to prevent further dispersal.

  • Containment: Use a shovel or other appropriate tools to carefully scoop the spilled material into a designated waste container.[2][3][5][6][7] Avoid dry sweeping, which can generate dust.

  • Cleaning: After removing the bulk of the material, gently wipe the area with a wet cloth or paper towels to collect any remaining residue.

  • Disposal of Cleaning Materials: Dispose of all contaminated cleaning materials in the same waste container as the spilled chemical.

Waste Collection and Storage
  • Container: Place the waste this compound in a clearly labeled, sealed container. The original container, if empty and in good condition, can be used.

  • Labeling: The label should clearly identify the contents as "Waste this compound" and indicate that it is non-hazardous.

  • Storage: Store the waste container in a designated area away from incompatible materials.

Final Disposal

The primary method for the disposal of non-hazardous solid waste is landfilling.

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific waste disposal guidelines. Many research facilities have dedicated waste management programs.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on local and state regulations and will provide instructions for the final disposal process.

  • Disposal as Solid Waste: In most cases, once properly contained and labeled, the waste can be disposed of in the regular solid waste stream designated for landfill. Do not dispose of down the drain or in a manner that could allow it to enter waterways.[1][2][6][7][8]

Container Disposal

Empty containers that held this compound should also be disposed of properly.

  • Residue Removal: Ensure the container is empty and free of any significant residue.

  • Deface Label: Mark out or remove the original product label to prevent misidentification.

  • Disposal: The empty container can typically be disposed of in the regular trash or recycling, in accordance with your facility's procedures.[1][9]

Disposal Process Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal ppe 1. Don Appropriate PPE (Gloves, Eye Protection, Lab Coat, Dust Mask) start->ppe spill_check Is there a spill? ppe->spill_check spill_cleanup 2. Spill Cleanup: - Secure Area - Scoop Material - Wet Wipe Residue spill_check->spill_cleanup Yes collect_waste 3. Collect Waste in a Labeled, Sealed Container spill_check->collect_waste No spill_cleanup->collect_waste consult_ehs 4. Consult Institutional EHS for Specific Guidance collect_waste->consult_ehs landfill 5. Dispose as Non-Hazardous Solid Waste (Landfill) consult_ehs->landfill container_disposal 6. Dispose of Empty Container in Regular Trash/Recycling landfill->container_disposal end End: Proper Disposal Complete container_disposal->end

This compound Disposal Workflow

References

Personal protective equipment for handling Magnesium aluminometasilicate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Magnesium Aluminometasilicate. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure and ensure safety when handling this compound, which is typically a fine, white to off-white powder.[1] The primary hazards are mild skin and eye irritation and potential respiratory tract irritation from dust inhalation.[1][2][3]

Summary of Recommended Personal Protective Equipment

Protection TypeRecommended PPESpecifications and Use Cases
Eye Protection Chemical safety goggles or a full-face shieldUse where dusting or splashing of solutions is possible.[4] Safety glasses with side-shields are a minimum requirement.[3]
Skin Protection Protective gloves and clean, body-covering clothingWear waterproof boots and suitable protective clothing.[4][5] Chemical resistant aprons are also recommended.[3]
Respiratory Protection NIOSH-approved particulate respirator or dust maskRequired when dust or mist is apparent and engineering controls are not sufficient.[4][6] For emergencies or unknown exposure levels, a full-face positive-pressure, air-supplied respirator is recommended.[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[5][7]

  • Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[1][5]

  • Cover work surfaces with absorbent bench paper.

  • Ensure an eyewash station and quick-drench facility are readily accessible.[4]

2. Handling the Substance:

  • Avoid breathing dust, fumes, or mist.[4][5]

  • Minimize dust generation during handling.[2][4]

  • Do not get the substance in eyes, on skin, or on clothing.[1][4]

  • Wash hands thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke in the handling area.[2][4]

  • Keep the container tightly closed when not in use.[4][7]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[4][7]

  • Keep away from heat sources and direct sunlight.[4][5]

  • Store in the original, tightly closed container.[4][5]

  • Keep away from incompatible materials such as oxidizing agents and acids.[4][5]

Spill and Disposal Plan

Prompt and appropriate action is necessary in the event of a spill. Waste disposal must comply with all relevant regulations.

Emergency Procedures for Spills:

Spill SizeContainment and Cleanup Procedure
Small Spill Use appropriate tools to put the spilled solid into a convenient waste disposal container.[4][8] Finish cleaning by spreading water on the contaminated surface and dispose of according to legal requirements.[4][8]
Large Spill Contain the spilled material.[4] Do not inhale dust or vapors.[1][4] Use a shovel to put the material into a convenient waste disposal container.[4][8] Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated according to local regulations.[4]

Waste Disposal Protocol:

  • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4][8]

  • Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[2]

  • Do not allow the product to enter drains, soil, or water sources.[4][5]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[7]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh/Measure Substance prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Work Area handling_transfer->cleanup_decon spill Spill Occurs handling_transfer->spill Potential cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe end End cleanup_ppe->end start Start start->prep_ppe spill_cleanup Follow Spill Protocol spill->spill_cleanup spill_cleanup->cleanup_decon

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.